Potassium allyloxymethyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro(prop-2-enoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O.K/c1-2-3-9-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXZRIUMKFRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Potassium Allyloxymethyltrifluoroborate: A Technical Guide for Advanced Chemical Research
This guide provides an in-depth technical overview of the synthesis of potassium allyloxymethyltrifluoroborate, a versatile reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol, explores the underlying chemical principles, and discusses the compound's applications, particularly in cross-coupling reactions. Our focus is on providing not just a method, but a framework for understanding and successfully implementing this synthesis in a laboratory setting.
Introduction: The Significance of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as indispensable tools in synthetic organic chemistry, largely due to their stability, ease of handling, and broad reactivity profile.[1][2] Unlike many other organometallic reagents, they are typically crystalline solids that are stable to air and moisture, circumventing the need for strictly inert reaction conditions.[3] This inherent stability simplifies storage and handling, making them highly attractive for a wide range of applications, from academic research to industrial-scale synthesis.
The utility of potassium organotrifluoroborates is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents serve as effective nucleophilic partners, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide variety of electrophiles. The trifluoroborate moiety, while stable, can be readily activated under appropriate conditions to participate in the catalytic cycle.[2]
This compound, the subject of this guide, is a valuable building block that introduces an allyloxymethyl group. This moiety is of interest in the synthesis of complex molecules, including natural products and pharmaceuticals, where the allyl group can serve as a versatile handle for further functionalization.
The Synthetic Strategy: A Nucleophilic Substitution Approach
The synthesis of this compound is predicated on a well-established method for the preparation of potassium alkoxymethyltrifluoroborates.[4][5] This strategy involves the S_N2 displacement of a halide from a trifluoroborated precursor with an alkoxide. In this specific case, the synthesis proceeds via the reaction of potassium bromomethyltrifluoroborate with the potassium salt of allyl alcohol (potassium allyloxide).
The overall transformation can be summarized as follows:
Allyl Alcohol + Base → Potassium Allyloxide
Potassium Allyloxide + Potassium Bromomethyltrifluoroborate → this compound + Potassium Bromide
This approach is advantageous due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions. The key precursor, potassium bromomethyltrifluoroborate, can be synthesized on a large scale, making this route amenable to the production of significant quantities of the desired product.[4]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Potassium Bromomethyltrifluoroborate | >95% | Commercially Available |
| Allyl Alcohol | Anhydrous, >99% | Sigma-Aldrich |
| Potassium tert-butoxide | >98% | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific |
| Diethyl Ether | Anhydrous, >99% | VWR Chemicals |
| Round-bottom flask | 250 mL, two-neck | Kimble |
| Magnetic stirrer and stir bar | IKA | |
| Septa and needles | ||
| Argon or Nitrogen gas supply | High purity | |
| Schlenk line or similar inert atmosphere setup | ||
| Buchner funnel and filter paper | ||
| Rotary evaporator | Heidolph |
Step-by-Step Synthesis
Step 1: Preparation of Potassium Allyloxide
-
To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Add allyl alcohol (1.0 equivalent) to the THF with stirring.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.05 equivalents) portion-wise to the stirred solution. Ensure the temperature remains below 5 °C during the addition.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This will form a solution/slurry of potassium allyloxide.
Step 2: S_N2 Displacement Reaction
-
In a separate flask, dissolve potassium bromomethyltrifluoroborate (1.0 equivalent) in anhydrous THF. Note: The solubility of potassium bromomethyltrifluoroborate in THF is limited; a slurry may be formed.
-
Slowly add the solution/slurry of potassium bromomethyltrifluoroborate to the freshly prepared potassium allyloxide solution at room temperature over a period of 30 minutes.
-
Stir the resulting mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots via NMR spectroscopy.
Step 3: Isolation and Purification
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
To the resulting solid, add anhydrous diethyl ether and stir vigorously to triturate the solid. This step helps to remove any unreacted organic starting materials and byproducts.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of anhydrous diethyl ether.
-
Dry the collected solid under high vacuum to afford this compound as a white to off-white crystalline solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the allyl and methyl protons.
-
¹³C NMR: Expected signals for the carbons of the allyloxymethyl group.
-
¹⁹F NMR: A characteristic signal for the trifluoroborate group.
-
¹¹B NMR: A signal corresponding to the tetracoordinate boron atom.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Mechanistic Insights and Rationale
The synthesis of this compound is a classic example of a Williamson ether synthesis, adapted for an organoboron substrate. The key mechanistic steps are illustrated in the following diagram:
Caption: Reaction mechanism for the synthesis of this compound.
The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of allyl alcohol without competing side reactions. The use of an anhydrous polar aprotic solvent such as THF is ideal for S_N2 reactions as it solvates the cation while leaving the alkoxide nucleophile relatively free to attack the electrophilic carbon of the bromomethyl group.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent for introducing the allyloxymethyl moiety onto aromatic and heteroaromatic rings via the Suzuki-Miyaura cross-coupling reaction.[4] This transformation typically employs a palladium catalyst and a suitable base.
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
The reaction tolerates a wide range of functional groups on the aryl halide partner, making it a versatile method for late-stage functionalization in complex molecule synthesis. The resulting allyloxymethylated arenes can be further elaborated; for example, the allyl group can be isomerized, cleaved, or undergo various addition reactions.
Safety Considerations
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also moisture-sensitive.
-
Allyl alcohol is flammable and toxic. Work in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Anhydrous solvents like THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.
-
The reaction should be conducted under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.
Conclusion
The synthesis of this compound is a straightforward and efficient process that provides access to a valuable and versatile building block for organic synthesis. By adapting the well-established protocol for the preparation of alkoxymethyltrifluoroborates, researchers can reliably produce this reagent in the laboratory. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it a powerful tool for the construction of complex molecules, with broad applications in medicinal chemistry and materials science.
References
-
Molander, G. A., & Brown, A. R. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]
-
PubMed. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. National Library of Medicine. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium allyltrifluoroborate synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
PubMed. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates With Aryl Chlorides. National Library of Medicine. [Link]
-
Cheminform. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Kulesza, A., et al. (2015). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ResearchGate. [Link]
-
PubMed. (2018). Combined Approach for the Structural Characterization of Alkali Fluoroscandates: Solid-State NMR, Powder X-ray Diffraction, and Density Functional Theory Calculations. National Library of Medicine. [Link]
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ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Request PDF. (n.d.). A Mild, Efficient Protocol for the Synthesis of Homoallylic Alcohols Using Potassium Allyltrifluoroborate Promoted by Salicylic Acid. ResearchGate. [Link]
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Bertmer, M., & Eckert, H. (2005). On the preparation and NMR spectroscopic characterization of potassium aluminium tetrahydride KAlH4. ResearchGate. [Link]
-
SpectraBase. (n.d.). Potassium phenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. [Link]
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"allyloxymethyltrifluoroborate stability and handling"
<An In-depth Technical Guide to the Stability and Handling of Potassium Allyloxymethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This compound has emerged as a versatile and valuable reagent in modern organic synthesis. Its growing prevalence is largely attributable to its enhanced stability compared to analogous boronic acids, offering significant advantages in handling and reaction reproducibility.[1][2] This guide provides a comprehensive analysis of the compound's stability profile, outlines rigorous handling and storage protocols, and discusses its reactivity in key synthetic transformations.
Part 1: Core Chemical and Physical Properties
Structural Features and Inherent Stability
The stability of this compound is a direct consequence of its structure. The trifluoroborate moiety (–BF3K) features a tetracoordinate, anionic boron atom. This stands in contrast to the trigonal planar and electron-deficient boron in boronic acids. The tetrahedral geometry and the strong, electron-withdrawing fluorine atoms shield the boron center from unwanted side reactions, such as oxidation and protodeboronation. While the allyloxymethyl group possesses a reactive π-bond, the overall molecule benefits from the robustness of the trifluoroborate group.[1][2]
Physicochemical Data
A fundamental understanding of the compound's physical properties is essential for its safe and effective use.
| Property | Value/Description | Significance in Handling & Application |
| Appearance | White to off-white solid | Allows for easy visual inspection for signs of decomposition, such as discoloration. |
| Stability | Air and moisture stable under optimal storage conditions.[1][2] | Simplifies handling compared to many air- and moisture-sensitive organometallic reagents. |
| Solubility | Water-soluble. | This property is crucial for its use in certain reaction conditions but also highlights its susceptibility to hydrolysis under non-optimal pH. |
| Hazards | Causes skin and eye irritation. May cause respiratory irritation.[3] | Dictates the need for appropriate personal protective equipment (PPE) during handling. |
Part 2: A Deep Dive into the Stability Profile
While generally stable, the utility of this compound is contingent on understanding the boundaries of its stability, particularly concerning hydrolysis.
Thermal Stability
The compound exhibits good thermal stability under standard laboratory conditions. However, exposure to high temperatures can lead to decomposition. In the event of a fire, hazardous decomposition products such as carbon oxides, hydrogen fluoride, and boron oxides may be released.
Hydrolytic Stability and the Critical Role of pH
The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid. This process is highly dependent on pH. While stable in neutral or basic conditions, the trifluoroborate group is susceptible to hydrolysis under acidic conditions. This reaction compromises the integrity of the reagent, as the resulting boronic acid is often less stable and may not be compatible with subsequent reaction conditions.
Oxidative Stability
Alkynyl trifluoroborates are noted for their good oxidative stability.[4] This characteristic is a significant advantage over many other organoboron compounds which can be prone to oxidation.
Part 3: Rigorous Handling and Storage Protocols
To ensure the longevity and reactivity of this compound, adherence to strict handling and storage procedures is paramount.
Personal Protective Equipment (PPE)
Given that the compound can cause skin, eye, and respiratory irritation, the following PPE is mandatory when handling it:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Hand Protection: Wear protective gloves.[6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use in a well-ventilated area.[7] If dust is generated, a respirator may be necessary.[7]
Storage
Proper storage is critical to maintaining the stability of the reagent.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Atmosphere: For long-term stability, storing under an inert atmosphere is recommended to protect from moisture.[8]
-
Temperature: While stable at room temperature, refrigeration (-20°C) is recommended for long-term storage.[7]
Handling Workflow
A systematic approach to handling minimizes exposure to atmospheric moisture and other contaminants.
Part 4: Reactivity and Synthetic Applications
Potassium organotrifluoroborates are widely recognized as effective nucleophilic partners in cross-coupling reactions.[1][2] Their stability and ease of handling have made them popular reagents for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
In Suzuki-Miyaura reactions, this compound serves as a robust source of the allyloxymethyl nucleophile. The reaction typically proceeds in the presence of a palladium catalyst and a base. The trifluoroborate is thought to be in equilibrium with the more reactive boronic acid under the reaction conditions, which then participates in the catalytic cycle.
Compatibility
| Reagent Class | Compatibility | Considerations |
| Strong Acids | Poor | Causes rapid decomposition of the trifluoroborate moiety. |
| Bases | Good | Generally stable and often used to promote the reaction. |
| Oxidizing Agents | Good | The trifluoroborate group is resistant to oxidation. |
| Reducing Agents | Good | Generally compatible with common reducing agents. |
Part 5: Concluding Remarks
This compound is a highly valuable and versatile synthetic tool. Its stability, particularly when compared to boronic acids, simplifies handling and can lead to more reproducible experimental outcomes. A thorough understanding of its stability, especially its sensitivity to acidic conditions, coupled with rigorous handling and storage practices, will enable researchers to fully harness its synthetic potential.
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A Comprehensive Technical Guide to Potassium Allyloxymethyltrifluoroborate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Evolving Landscape of Cross-Coupling Reagents
In the relentless pursuit of novel molecular architectures, particularly within the pharmaceutical and agrochemical industries, the development of robust and versatile synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. However, the inherent limitations of traditional organoboron reagents, such as boronic acids and their esters, have spurred the development of more stable and user-friendly alternatives. Among these, potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability to air and moisture, well-defined stoichiometry, and often, unique reactivity. This guide provides an in-depth technical overview of a particularly versatile member of this family: Potassium Allyloxymethyltrifluoroborate (CAS Number: 1279123-60-2).
This document will delve into the synthesis, physicochemical properties, and synthetic applications of this reagent, with a focus on its role in the construction of complex molecular frameworks relevant to drug discovery. By providing detailed experimental protocols, mechanistic insights, and a thorough understanding of its handling and safety, this guide aims to empower researchers to fully leverage the synthetic potential of this compound.
Physicochemical Properties and Structural Elucidation
This compound is a white to off-white crystalline solid that possesses the advantageous stability characteristic of the organotrifluoroborate class.[1] Unlike many of its boronic acid counterparts, it is not susceptible to protodeboronation under ambient conditions and can be stored for extended periods without significant degradation.[2]
| Property | Value |
| CAS Number | 1279123-60-2 |
| Molecular Formula | C₄H₇BF₃KO |
| Molecular Weight | 178.00 g/mol |
| Appearance | White to off-white solid |
| Stability | Air and moisture stable[1][2] |
Structural Representation:
Caption: Structure of this compound.
Spectroscopic Characterization (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~5.9 | m | Vinyl CH |
| ~5.2 | m | Vinyl CH₂ | |
| ~4.0 | d | O-CH₂-Allyl | |
| ~3.5 | s | B-CH₂-O | |
| ¹³C NMR | ~135 | Vinyl CH | |
| ~117 | Vinyl CH₂ | ||
| ~72 | O-CH₂-Allyl | ||
| ~68 (broad) | B-CH₂-O | ||
| ¹⁹F NMR | -130 to -145 | q | Broad quartet due to coupling with ¹¹B.[3] |
| ¹¹B NMR | 0 to 5 | q | Broad quartet due to coupling with ¹⁹F.[3] |
The broadness of the signals for the carbon and boron atoms directly attached to the trifluoroborate moiety is a characteristic feature, resulting from the quadrupolar relaxation of the boron nucleus.[4]
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through a nucleophilic substitution reaction, a methodology extensively developed by the Molander group for a variety of alkoxymethyltrifluoroborates.[5][6] This approach utilizes the readily available potassium bromomethyltrifluoroborate as an electrophilic methylene source.
Caption: Suzuki-Miyaura cross-coupling workflow.
General Experimental Protocol for Cross-Coupling with Aryl Chlorides
This protocol is based on optimized conditions for the cross-coupling of primary alkyltrifluoroborates with aryl chlorides. [7] Materials:
-
Aryl chloride (1.0 equivalent)
-
This compound (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add the aryl chloride, this compound, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Add degassed toluene and water (10:1 v/v) to the tube via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired allyloxymethylated arene.
The Synthetic Utility of the Allyloxymethyl Group in Drug Discovery
The introduction of the allyloxymethyl group via this compound offers significant strategic advantages in drug discovery programs.
-
Protecting Group: The allyl ether can serve as a robust protecting group for the hydroxymethyl functionality, which can be deprotected under mild conditions using various palladium catalysts.
-
Functional Handle: The terminal alkene of the allyl group is amenable to a wide array of chemical transformations, including:
-
Oxidative Cleavage: To yield an aldehyde or carboxylic acid.
-
Epoxidation: To form a reactive epoxide intermediate.
-
Hydroboration-Oxidation: To generate a diol.
-
Metathesis Reactions: For the construction of more complex carbon skeletons.
-
-
Bioisosteric Replacement: The allyloxymethyl group can be explored as a bioisostere for other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. [5]* Inhalation: Avoid breathing dust. May cause respiratory irritation. [5]* Skin Contact: Causes skin irritation. In case of contact, wash thoroughly with soap and water. [5]* Eye Contact: Causes serious eye damage. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]
Conclusion
This compound is a valuable and versatile reagent for modern organic synthesis. Its inherent stability, ease of preparation, and effective participation in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the introduction of the synthetically useful allyloxymethyl group. For researchers and drug development professionals, this reagent provides a reliable and efficient tool for the construction of complex molecular architectures and the strategic manipulation of functional groups in the pursuit of novel bioactive compounds.
References
-
Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 811-23. [Link]
-
Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (10), 1795–1798. [Link]
-
Oliveira, R. A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-8. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates With Aryl Chlorides. J. Org. Chem.2009 , 74 (10), 3626–3631. [Link]
-
Molander, G. A.; Brown, A. R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]
-
Molander, G. A.; Ito, T. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Org. Lett.2001 , 3 (3), 393–396. [Link]
-
Menezes, P. H.; et al. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magn Reson Chem.2009 , 47(10), 873-8. [Link]
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8(10), 2031-4. [Link]
-
Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2002 , 67(24), 8424-9. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108(1), 288-325. [Link]
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Molander, G. A.; et al. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Org. Lett.2007 , 9(5), 801-4. [Link]
-
Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Org. Lett.2011 , 13(6), 1462-5. [Link]
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Wikipedia. Allyl group. [Link]
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Patsnap. How Alkyls Influence Medicinal Chemistry Developments?. [Link]
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De Luca, L. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Pharmaceuticals (Basel). 2022 , 15(1), 85. [Link]
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Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr Opin Drug Discov Devel.2009 , 12(6), 811-23. [Link]
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"structure elucidation of potassium allyloxymethyltrifluoroborate"
An In-Depth Technical Guide to the Structure Elucidation of Potassium Allyloxymethyltrifluoroborate
Foreword: A Multi-Technique Approach to Molecular Truth
This guide eschews a rigid, templated format. Instead, it presents a logical, causality-driven workflow for the complete structure elucidation of a novel target: this compound. We will journey through the analytical process, not merely listing steps, but explaining the critical thinking behind each experimental choice—from initial spectroscopic sketches to the definitive proof of single-crystal X-ray diffraction. Each protocol is designed as a self-validating system, ensuring the integrity and trustworthiness of the final structural assignment.
The Genesis: Synthesis and Rationale
Before any analysis can begin, the molecule must be synthesized. The proposed structure, this compound, suggests a synthetic route based on the nucleophilic displacement of a leaving group by an allyloxide on a trifluoroboromethyl precursor. A highly effective and practical method involves the SN2 displacement of potassium bromomethyltrifluoroborate with the alkoxide generated from allyl alcohol.[4]
This synthetic context is crucial for the analytical chemist. It informs our expectations:
-
Expected Product: The target molecule, K+[CH2=CHCH2OCH2BF3]-.
-
Potential Byproducts: Unreacted starting materials, products of elimination, or impurities from the precursor synthesis.
-
Sample Purity: The initial purity will dictate the complexity of the analytical challenge and the necessity for purification prior to detailed characterization.
The Initial Sketch: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. For an organotrifluoroborate, a comprehensive analysis must extend beyond standard ¹H and ¹³C NMR to include nuclei specific to the trifluoroborate moiety: ¹⁹F and ¹¹B.[5][6][7]
The Logic of a Multinuclear Approach:
-
¹H NMR: Maps the proton environment of the allyloxymethyl group. It provides information on chemical shifts, integration (proton count), and scalar coupling (connectivity).
-
¹³C NMR: Defines the carbon skeleton. The resonance for the carbon atom directly bonded to the boron is often broad due to the quadrupolar nature of the ¹¹B nucleus, a key diagnostic feature.[5][7]
-
¹⁹F NMR: Serves as a highly sensitive probe for the trifluoroborate group.[5] The chemical shift and coupling to the ¹¹B nucleus are characteristic of the [R-BF₃]⁻ moiety.
-
¹¹B NMR: Directly observes the boron atom, confirming its +3 oxidation state and tetrahedral coordination environment. The signal typically appears as a quartet due to coupling with the three equivalent fluorine atoms.[7][8]
Below is the anticipated NMR data for the target compound, which provides a clear spectral hypothesis to test against experimental results.
Data Presentation: Predicted NMR Data
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | CH ₂=CH- | ~5.90 | ddt | J ≈ 17.2, 10.4, 5.5 |
| CH₂=CH - | ~5.25 | dq | J ≈ 17.2, 1.5 | |
| CH ₂=CH- | ~5.18 | dq | J ≈ 10.4, 1.5 | |
| -O-CH ₂-CH= | ~3.95 | dt | J ≈ 5.5, 1.5 | |
| -O-CH ₂-BF₃ | ~3.50 | s (broad) | - | |
| ¹³C | CH₂=C H- | ~135 | CH | - |
| C H₂=CH- | ~117 | CH₂ | - | |
| -O-C H₂-CH= | ~72 | CH₂ | - | |
| -O-C H₂-BF₃ | ~65 (broad) | CH₂ | - | |
| ¹¹B | -BF₃ | ~3.5 - 5.0 | q | J(B-F) ≈ 55-60 |
| ¹⁹F | -BF₃ | ~ -135 to -145 | q | J(F-B) ≈ 55-60 |
Predicted chemical shifts are based on literature values for similar alkoxymethyl- and alkenyltrifluoroborates.[5][8]
Visualization: Molecular Structure
Caption: Predicted structure of this compound.
The Confirmation of Mass: High-Resolution Mass Spectrometry (HRMS)
While NMR provides the structural skeleton, it does not directly confirm the elemental composition. For this, High-Resolution Mass Spectrometry (HRMS) is indispensable. Organotrifluoroborates are polar, non-volatile salts, making them ideal candidates for Electrospray Ionization (ESI).[9]
The Causality of ESI in Negative Mode:
The molecule exists as a potassium salt (K⁺[RBF₃]⁻). In the ESI source, the salt readily dissociates. By operating in negative ion mode, we selectively detect the anionic component, [allyloxymethyltrifluoroborate]⁻, which contains the entire organic and boron framework. This provides a clean spectrum, free from the counter-ion. The high-resolution capability of analyzers like Orbitrap or TOF allows for mass measurement with an accuracy of less than 5 ppm, enabling the unambiguous determination of the elemental formula.[9]
Data Presentation: Expected HRMS Data
| Ion | Formula | Calculated m/z | Observed m/z | Δ (ppm) |
| [M-K]⁻ | C₄H₇BF₃O⁻ | 155.0500 | Within 5 ppm | < 5 |
The Vibrational Signature: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups. While the "fingerprint region" is complex, several characteristic vibrations for this compound are expected in the diagnostic region of the spectrum. The analysis of these vibrations provides corroborating evidence for the structure deduced from NMR and MS.
Data Presentation: Key IR Absorptions
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch (sp²) | Alkene (=C-H) |
| ~3000-2850 | C-H stretch (sp³) | Alkane (-C-H) |
| ~1645 | C=C stretch | Alkene |
| ~1100-1000 | C-O stretch | Ether (C-O-C) |
| ~1050-950 | B-F stretch | Trifluoroborate (-BF₃) |
The Definitive Proof: Single-Crystal X-ray Diffraction
NMR, MS, and IR collectively build a powerful case for the proposed structure. However, the unequivocal, three-dimensional arrangement of atoms in the solid state can only be determined by Single-Crystal X-ray Diffraction (SCXRD). This technique is the gold standard for structure proof.
The Rationale for SCXRD:
SCXRD provides precise data on:
-
Connectivity: Confirms the exact bonding arrangement.
-
Bond Lengths and Angles: Provides empirical data to compare with theoretical models.
-
Stereochemistry: (Not applicable here, but crucial for chiral molecules).
-
Solid-State Packing: Reveals intermolecular interactions and the arrangement of ions in the crystal lattice.
Obtaining a definitive crystal structure validates all other spectroscopic interpretations and stands as the final word in the elucidation process. While a structure for this specific molecule may not be published, the parameters would be expected to align with those of similar potassium organoborate salts.[10][11]
The Complete Picture: An Integrated Analytical Workflow
The power of this approach lies not in any single technique, but in their synergy. The workflow is a logical progression from broad characterization to definitive proof, with each step validating the last.
Visualization: Structure Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
Detailed Experimental Protocols
Protocol 1: Multinuclear NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Reference the spectrum to an external standard like CFCl₃ (δ 0.0 ppm).[8]
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. Use a quartz NMR tube if available for the cleanest baseline. A modified pulse sequence may improve resolution.[5][6]
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the residual solvent peak (for ¹H and ¹³C). Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer. Calibrate the instrument in negative ion mode using a known standard that provides peaks near the expected m/z of the analyte.[9]
-
Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in negative ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the peak corresponding to the [M-K]⁻ ion. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₄H₇BF₃O⁻. The mass error should be below 5 ppm.
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A solvent system like methanol/diethyl ether or acetone/hexane may be effective.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in the cold stream (typically 100 K) of a diffractometer. Collect a full sphere of diffraction data using a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate all atoms and determine their positions and thermal parameters with high precision.
-
Validation: The final refined structure should have low R-factors and a clean difference Fourier map, indicating a good fit between the model and the data. The resulting CIF file is the definitive record of the crystal structure.
Conclusion
References
-
da Silva, F. C., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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de Almeida, L. S., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed, 47(10), 873-8. [Link]
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Figueroa, R., & Molander, G. A. (2005). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 16(8), 1349–1352. [Link]
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Kim, D., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
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Deri, N., et al. (2014). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. Organic Letters, 16(23), 6184–6187. [Link]
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da Silva, F. C., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Ham, J. (2016). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 81(17), 7498–7507. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding organoboron chemistry: epoxidation of potassium organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-9. [Link]
-
Odom, J. D., et al. (1971). Vibrational Spectra and Structure of Diboron Tetrachloride in the Crystalline and Fluid States. The Journal of Chemical Physics, 55(5), 2420-2432. [Link]
-
Vedejs, E., & Chapman, R. W. (2020). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 142(1), 51-61. [Link]
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MacBeth, C. E., et al. (2004). Vibrational spectroscopy and analysis of pseudo-tetrahedral complexes with metal imido bonds. Inorganic Chemistry, 43(8), 2575-81. [Link]
-
Royal Society of Chemistry. (n.d.). BF3K SI ChemSci Revisions Combined. RSC Publishing. [Link]
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Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-11149. [Link]
-
Flesch, G. D., et al. (2000). Boron isotopic ratio by electrospray mass spectra of tetrafluoroborate Part 1. Instrumental conditions, data acquisition, memory effect, and ion stability. Journal of Analytical Atomic Spectrometry, 15(11), 1461-1466. [Link]
-
Werheit, H. (1986). Vibrational properties of boron and boron‐rich compounds. AIP Conference Proceedings, 140(1), 325-345. [Link]
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Gonzalez, M. A., et al. (2024). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. The Journal of Organic Chemistry. [Link]
-
Woods, D. P., et al. (2021). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Organic Letters, 23(11), 4353–4357. [Link]
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Organic Chemistry Portal. (n.d.). Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). (PDF) Vibrational Spectroscopy. ResearchGate. [Link]
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Research Collection. (n.d.). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]
-
University of Bristol. (n.d.). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol Research Portal. [Link]
-
Soares, L. F., et al. (2004). Syntheses, characterization and X-ray structure of potassium hydrotris(2-mercaptothiazolyl)borate, KMt, and potassium hydrotris(methimazole)borate, KTm. ResearchGate. [Link]
-
ResearchGate. (n.d.). The determination of x-ray temperature factors for aluminium and potassium chloride single crystals using nuclear resonant radiation. ResearchGate. [Link]
-
Delgado, G. E., et al. (2002). Magnetic susceptibility and crystal structure analysis of potassium iron oxalate trihydrate. Physica B: Condensed Matter, 320(1-4), 410-412. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of a polymorph of potassium picrate, C6H2KN3O7. ResearchGate. [Link]
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- 11. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Potassium Allyloxymethyltrifluoroborate
This guide provides an in-depth analysis of the spectroscopic data for potassium allyloxymethyltrifluoroborate, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented with the clarity and precision required for advanced chemical research.
Introduction: The Significance of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in synthetic organic chemistry. Their stability to air and moisture, coupled with their diverse reactivity, makes them superior alternatives to other organoboron compounds in many applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The allyloxymethyl substituent, in particular, introduces a valuable functional handle, allowing for the subsequent elaboration of the coupled products. A thorough understanding of the spectroscopic signature of this compound is therefore essential for its effective utilization and for quality control in its synthesis and application.
Synthesis and Molecular Structure
This compound is synthesized via a nucleophilic substitution reaction between potassium bromomethyltrifluoroborate and allyl alcohol in the presence of a suitable base.[2] This method provides a reliable and scalable route to the desired product.
Caption: Synthetic pathway to this compound.
The resulting molecule possesses a tetrahedral boron center bonded to three fluorine atoms and a carbon atom of the allyloxymethyl group. This structure is key to its stability and reactivity.
Spectroscopic Data Analysis
A multi-faceted spectroscopic approach is necessary for the unambiguous characterization of this compound. The following sections detail the data obtained from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 5.85 | ddt | 17.2, 10.4, 5.6 | -OCH₂CH =CH₂ |
| 5.17 | dq | 17.2, 1.6 | -OCH₂CH=CH ₂(trans) | |
| 5.08 | dq | 10.4, 1.2 | -OCH₂CH=CH ₂(cis) | |
| 3.86 | dt | 5.6, 1.4 | -OCH ₂CH=CH₂ | |
| 3.19 | q | 5.2 | C H₂BF₃K | |
| ¹³C NMR | 136.2 | -OCH₂C H=CH₂ | ||
| 115.1 | -OCH₂CH=C H₂ | |||
| 71.9 | -OC H₂CH=CH₂ | |||
| Not observed | C H₂BF₃K (due to quadrupolar broadening) | |||
| ¹⁹F NMR | -137.5 | q | 8.8 | -BF₃ |
| ¹¹B NMR | 3.5 | q | 8.8 | -B F₃ |
Note: The carbon attached to the boron is often not observed or is very broad in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Use a standard pulse sequence.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR:
-
Employ a proton-decoupled pulse sequence.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR:
-
Use a standard pulse sequence with proton decoupling.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
-
¹¹B NMR:
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm).
-
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorbances corresponding to the B-F bonds and the C-O and C=C bonds of the allyloxymethyl group.
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085 | Medium | =C-H stretch |
| 2925, 2860 | Medium | C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch |
| 1430 | Medium | CH₂ scissoring |
| 1100-1000 | Strong | B-F stretch, C-O stretch |
| 990, 920 | Strong | =C-H bend (out-of-plane) |
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is reported in terms of absorbance or transmittance.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. For ionic compounds like potassium organotrifluoroborates, electrospray ionization (ESI) is the preferred method.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | m/z (Observed) | m/z (Calculated) | Assignment |
| ESI (-) | 141.05 | 141.0521 | [CH₂=CHCH₂OCH₂BF₃]⁻ |
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in negative ion mode to observe the [M-K]⁻ ion.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a definitive characterization of this compound. The combined data from NMR, IR, and MS techniques confirm the structure and purity of this important synthetic reagent. These established protocols and reference data serve as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their synthetic endeavors.
References
-
Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chem. Rev.2008 , 108 (1), 288–325. [Link]
- Lambert, J. B.; Mazzola, E. P. Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods; Pearson: Upper Saddle River, NJ, 2004.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- de Hoffmann, E.; Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2007.
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The Rise of Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
For decades, the landscape of cross-coupling chemistry has been dominated by a select few organometallic reagents. However, the emergence and subsequent development of potassium organotrifluoroborates have marked a significant paradigm shift, offering a unique combination of stability, versatility, and efficiency that has captured the attention of researchers, particularly in the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive overview of the discovery and history of organotrifluoroborates, from their early existence as chemical curiosities to their establishment as indispensable tools in modern synthetic chemistry. We will delve into the seminal contributions that unlocked their widespread accessibility, explore the underlying principles of their remarkable stability, and provide detailed, field-proven protocols for their synthesis and application in a variety of transformative chemical reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these powerful reagents.
A Serendipitous Discovery and the Dawn of a New Reagent Class
While organotrifluoroborates were known as chemical curiosities since the 1960s, their journey to becoming mainstream synthetic reagents was a long one. For many years, their synthesis was cumbersome, limiting their practical application. The pivotal moment in the history of organotrifluoroborates arrived in 1995 with the work of Vedejs and his research group.[1][2] They discovered a remarkably simple and efficient method for the preparation of potassium organotrifluoroborates by treating boronic acids with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1] This breakthrough transformed organotrifluoroborates from niche compounds into readily accessible, bench-stable reagents, paving the way for their widespread adoption in organic synthesis.
Following Vedejs's seminal work, the research group of Gary Molander extensively explored the scope and utility of these newfound reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions.[3][4][5] Molander's contributions were instrumental in demonstrating the vast potential of organotrifluoroborates, establishing them as superior alternatives to traditional organoboron compounds in many applications.[3][5] His group's extensive work has led to the development of a vast library of structurally diverse organotrifluoroborates and a deep understanding of their reactivity.[5]
The Foundation of Stability: Understanding the Organotrifluoroborate Structure
The exceptional stability of potassium organotrifluoroborates is a direct consequence of their unique electronic and structural features. Unlike their boronic acid counterparts, which exist in equilibrium with their corresponding boroxines, organotrifluoroborates are monomeric, crystalline solids.[6] This inherent monomeric nature allows for precise stoichiometric control in reactions.
The key to their stability lies in the tetracoordinate boron center, which is formally anionic and saturated. The three strongly electron-withdrawing fluorine atoms form robust B-F bonds, rendering the organotrifluoroborate moiety remarkably resistant to air, moisture, and a wide range of reaction conditions that are often detrimental to other organoboron species.[6] This stability allows for their indefinite storage on the benchtop and their compatibility with a broad array of functional groups, a critical advantage in complex multi-step syntheses.[6]
Synthesis of Potassium Organotrifluoroborates: The Vedejs Protocol
The genius of the Vedejs method lies in its simplicity and broad applicability. The general procedure involves the treatment of a boronic acid with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). The reaction is typically fast, often proceeding to completion within minutes to a few hours.
Experimental Protocol: General Procedure for the Synthesis of Potassium Aryltrifluoroborates
This protocol is adapted from the seminal work of Vedejs and further refined by Molander.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Methanol
-
Saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Acetonitrile (for recrystallization)
Procedure:
-
In a flask, dissolve the arylboronic acid in a minimal amount of methanol.
-
With vigorous stirring, slowly add the saturated aqueous solution of KHF₂. A precipitate of the potassium aryltrifluoroborate will begin to form.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
The crude product can be further purified by recrystallization from hot acetonitrile to yield the pure potassium aryltrifluoroborate.
Causality Behind Experimental Choices:
-
Methanol: Serves as a solvent to dissolve the boronic acid and facilitate the reaction with the aqueous KHF₂ solution.
-
Saturated KHF₂ solution: Provides a high concentration of the fluoride source, driving the reaction to completion. The excess KHF₂ ensures the complete conversion of the boronic acid.
-
Vigorous stirring: Is crucial to ensure efficient mixing of the biphasic reaction mixture.
-
Recrystallization from acetonitrile: Acetonitrile is an excellent solvent for recrystallizing organotrifluoroborates, as they are typically highly soluble in hot acetonitrile and sparingly soluble at room temperature, allowing for high recovery of the purified product.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of potassium organotrifluoroborates.
The Suzuki-Miyaura Cross-Coupling: A Powerful Partnership
The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of organotrifluoroborates.[3][4] Their enhanced stability and unique reactivity profile make them exceptional coupling partners, often outperforming their boronic acid and ester counterparts, especially in challenging cases.
Mechanism of Activation: The "Slow Release" Principle
A key aspect of the utility of organotrifluoroborates in Suzuki-Miyaura coupling is the concept of "slow release" of the active boronic acid species.[7] Under the basic aqueous conditions of the reaction, the organotrifluoroborate undergoes slow hydrolysis to generate the corresponding boronic acid in situ. This slow, controlled release of the reactive species maintains a low steady-state concentration of the boronic acid, which in turn minimizes common side reactions such as protodeboronation and homocoupling.[7]
Diagram of the Hydrolysis and Catalytic Cycle:
Caption: Hydrolysis of organotrifluoroborate and the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium aryltrifluoroborate (1.0-1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, CPME/H₂O)
Procedure:
-
To a Schlenk tube, add the potassium aryltrifluoroborate, aryl chloride, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for the success of the coupling reaction, especially with challenging substrates like aryl chlorides. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the oxidative addition of the palladium(0) to the aryl chloride C-Cl bond.
-
Base: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A biphasic solvent system, typically an organic solvent and water, is used to dissolve both the organic substrates and the inorganic base.
Beyond the Suzuki-Miyaura Reaction: Expanding the Synthetic Utility
While the Suzuki-Miyaura coupling remains the most prominent application, the utility of organotrifluoroborates extends to a variety of other important chemical transformations.
Rhodium-Catalyzed 1,4-Addition Reactions
Potassium alkenyl- and aryltrifluoroborates are excellent nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.[8]
Synthesis of Aminomethylarenes
The Molander group has developed elegant methods for the synthesis of N,N-dialkylaminomethyltrifluoroborates and Boc-protected aminomethyltrifluoroborates.[9][10][11] These reagents serve as valuable building blocks for the introduction of aminomethyl groups via Suzuki-Miyaura cross-coupling, providing a powerful alternative to traditional methods.[9][10][11]
Synthesis of Secondary Alcohols
Organotrifluoroborates can be used for the synthesis of secondary alcohols through palladium-catalyzed cross-coupling reactions of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides.[12] This method offers a unique approach to the construction of these important structural motifs.[12]
Conclusion: A Bright Future for a Versatile Reagent
From their humble beginnings as laboratory curiosities, organotrifluoroborates have firmly established themselves as indispensable reagents in the synthetic chemist's toolbox. Their remarkable stability, ease of preparation, and broad reactivity profile have revolutionized the way chemists approach the synthesis of complex molecules. The pioneering work of Vedejs and the extensive developments by Molander and others have laid a strong foundation for the continued exploration and application of these versatile compounds. As the demand for more efficient and sustainable synthetic methods grows, the future of organotrifluoroborate chemistry is undoubtedly bright, with new applications and discoveries waiting to be unearthed.
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Molander, G. A.; Shin, I. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Org. Lett.2011 , 13 (15), 3956–3959. [Link]
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Molander, G. A.; Gormisky, P. E.; Sandrock, D. L. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. J. Org. Chem.2008 , 73 (6), 2052–2057. [Link]
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Molander, G. A.; Jean-Gérard, L. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Org. Lett.2010 , 12 (21), 4912–4915. [Link]
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Molander, G. A.; Sandrock, D. L. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Org. Lett.2007 , 9 (8), 1597–1600. [Link]
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Molander, G. A.; Wisniewski, S. R. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. J. Am. Chem. Soc.2012 , 134 (40), 16856–16868. [Link]
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Molander, G. A.; Shin, I. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Org. Lett.2011 , 13 (15), 3956–3959. [Link]
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Murphy, J. M.; Liao, X.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Org. Lett.2007 , 9 (5), 757–760. [Link]
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Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40, 275-286. [Link]
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Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]
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Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2015 , 80 (16), 7837–7848. [Link]
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Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. [Link]
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Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (9), 3626–3631. [Link]
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Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441. [Link]
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Molander, G. A.; Wisniewski, S. R. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. J. Am. Chem. Soc.2012 , 134 (40), 16856–16868. [Link]
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Villa, M.; Houlden, C. E. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. Molecules2018 , 23 (11), 2999. [Link]
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]
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Dreher, S. D.; Dormer, P. G.; Sandrock, D. L.; Molander, G. A. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. J. Am. Chem. Soc.2008 , 130 (29), 9257–9259. [Link]
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Zuo, Z.; MacMillan, D. W. C. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proc. Natl. Acad. Sci. U.S.A.2015 , 112 (39), 12026–12029. [Link]
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Molander, G. A.; Ham, J. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]
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Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]
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Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 811–823. [Link]
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Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
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Aldehydes to Secondary Alcohols, Part 2: Organoboron Compounds. [Link]
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Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (9), 3626–3631. [Link]
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Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
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Stefani, H. A.; Cella, R.; Vieira, A. S. Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron2007 , 63 (18), 3623–3658. [Link]
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Sakai, M.; Hayashi, H.; Miyaura, N. Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angew. Chem. Int. Ed.1998 , 37 (23), 3279–3281. [Link]
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Chen, J.; Chen, J.; Li, Y.; Dong, J.; Wang, Y.; Wang, J. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chem. Sci.2017 , 8 (12), 8193–8200. [Link]
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A Theoretical and Mechanistic Guide to the Reactivity of Potassium Allyloxymethyltrifluoroborate
Executive Summary
Potassium organotrifluoroborates have emerged as exceptionally stable, versatile, and efficient reagents in modern organic synthesis. Among these, allylic trifluoroborates present a unique combination of stability and reactivity for the formation of crucial carbon-carbon bonds. This technical guide provides a deep, theory-driven exploration of the reactivity of a key representative, potassium allyloxymethyltrifluoroborate [K(CH₂=CHCH₂OCH₂BF₃)]. We move beyond simple procedural descriptions to dissect the underlying quantum mechanical principles that govern its behavior in cornerstone reactions such as the Suzuki-Miyaura cross-coupling and carbonyl allylation. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for reaction design, optimization, and mechanistic discovery.
The Ascendancy of Organotrifluoroborates: A Paradigm of Stability and Reactivity
Organoboron compounds are central to contemporary synthetic chemistry. However, the sensitivity of many organoboranes, particularly boronic acids, to air and moisture, and their propensity for side reactions like protodeboronation, can complicate their application.[1] Potassium organotrifluoroborate salts (R-BF₃K) offer a robust solution to these challenges. The tetracoordinate boron center, shielded by three electronegative fluorine atoms, confers remarkable bench-top stability, allowing for indefinite storage and easier handling.[2]
Despite this stability, under specific catalytic conditions, they serve as potent sources of the corresponding tricoordinate organoboron species, enabling a "slow release" that can be synchronized with a catalytic cycle to minimize unwanted side reactions.[3] This unique combination of stability and controlled reactivity makes them superior coupling partners in many contexts.[2]
Focus on the Allyloxymethyltrifluoroborate Motif
The allyloxymethyltrifluoroborate anion introduces several interesting structural and electronic features. The primary reactive site is the allylic system, capable of participating in reactions at either the α- or γ-carbon. The adjacent oxymethyl (–OCH₂–) substituent can exert significant influence through inductive and steric effects, potentially modulating the regioselectivity and stereoselectivity of its reactions compared to a simple allyltrifluoroborate. Understanding these subtle influences is a key area where theoretical studies provide indispensable insight.
Caption: Structure of this compound.
Theoretical Methodologies for Reactivity Analysis: A Practical Protocol
Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for elucidating the complex mechanisms of organometallic reactions.[4] A robust theoretical protocol allows for the reliable prediction of reaction pathways, transition state (TS) structures, and activation energies, thereby guiding experimental design.
Step-by-Step Computational Workflow
-
Geometry Optimization of Stationary Points:
-
Objective: To find the lowest energy structures of all reactants, intermediates, transition states, and products.
-
Method: DFT is the workhorse method. A common and effective choice is the B3LYP functional.[5] For systems where dispersion forces are critical, functionals like M06-2X or ωB97X-D are preferred.[6][7]
-
Basis Set: The 6-31G(d,p) basis set is a good starting point for geometry optimizations. For higher accuracy in single-point energy calculations, a larger basis set like 6-311++G(2d,2p) is recommended.[6]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
-
Frequency Calculations:
-
Objective: To characterize the nature of the optimized stationary points and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. A first-order saddle point (a transition state) will have exactly one imaginary frequency.
-
-
Transition State (TS) Searching and Verification:
-
Objective: To locate the highest energy point along the lowest energy reaction path.
-
Method: Use algorithms like Berny optimization (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.
-
Verification: Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is mandatory.[6] This calculation traces the minimum energy path downhill from the TS to confirm that it connects the correct reactant and product states.
-
-
Inclusion of Solvent Effects:
-
Objective: To model the reaction in a condensed phase, which is crucial for accuracy.
-
Method: Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, offer a good balance of accuracy and computational cost.
-
-
Energy Profile Construction:
-
Objective: To visualize the thermodynamics and kinetics of the reaction.
-
Procedure: Combine the single-point energies (using a larger basis set) with the ZPVE and thermal corrections from the frequency calculations to compute the Gibbs free energies (ΔG) of all species relative to the starting materials.
-
Caption: A typical workflow for computational investigation of a reaction mechanism.
Mechanistic Dissection of Key Reactions
A. The Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and allyloxymethyltrifluoroborate is an excellent nucleophilic partner.[2] The catalytic cycle, typically driven by a Palladium(0) catalyst, involves three fundamental stages.[8] Theoretical studies are pivotal in mapping the energy landscape of this complex cycle.
-
Hydrolysis/Activation: The inert R-BF₃K salt does not directly participate in transmetalation. It must first hydrolyze to a more reactive tricoordinate boronic acid or a related boronate species. This step is often base-mediated and can be the rate-limiting step of the overall process.[3]
-
Oxidative Addition: A Pd(0)L₂ complex reacts with an organic halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]L₂.
-
Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. DFT studies have been instrumental in showing that this proceeds via a Pd-O-B linkage.[8] The activated boronic acid (or boronate) coordinates to the Pd(II) center, followed by the transfer of the allyloxymethyl group to palladium, displacing the halide.
-
Reductive Elimination: The resulting [Ar-Pd(II)-R]L₂ complex undergoes reductive elimination to form the desired C-C bond (Ar-R) and regenerate the Pd(0)L₂ catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of allyloxymethyltrifluoroborate (R-BF₃K).
B. The Carbonyl Allylation Pathway
Potassium allyltrifluoroborates are also effective nucleophiles for the allylation of aldehydes and ketones, forming valuable homoallylic alcohols.[9] Unlike Suzuki-Miyaura coupling, this reaction does not always require a transition metal catalyst. Theoretical studies suggest a closed, six-membered cyclic transition state (Zimmerman-Traxler model) is often involved, which explains the high diastereoselectivity observed in many cases.
The reaction is believed to proceed via the transient formation of a highly reactive allylboron species (e.g., allyldifluoroborane) in situ.[9] DFT calculations can precisely model the chair-like transition state, allowing for the prediction of stereochemical outcomes based on the steric hindrance between substituents on the aldehyde and the allylboron reagent.[10]
Computational Insights into Reactivity and Selectivity
By modeling the entire reaction energy profile, we can extract quantitative data that explains experimental observations and makes future predictions.
| Parameter | Theoretical Insight | Implication for Allyloxymethyltrifluoroborate |
| Activation Energy (ΔG‡) | The height of the energy barrier for a given step. A lower ΔG‡ indicates a faster reaction rate. | DFT can compare the barriers for α- vs. γ-attack in allylation, predicting regioselectivity. It can also model the effect of different palladium ligands on the transmetalation barrier in Suzuki coupling.[11] |
| Reaction Energy (ΔGrxn) | The overall Gibbs free energy change. A negative value indicates a thermodynamically favorable reaction. | Confirms the feasibility of the proposed reaction pathways. |
| Frontier Molecular Orbitals (FMO) | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps understand reactivity. | The HOMO of the allylic system will dictate its nucleophilic character. The LUMO of the electrophile (e.g., the Ar-Pd(II) complex or an aldehyde) determines where the nucleophilic attack will occur. |
| Bond Lengths in TS | The extent of bond formation and bond breaking in the transition state. | Provides a "snapshot" of the key chemical event. For example, in an associative transmetalation TS, the forming Pd-C bond and breaking B-C bond can be analyzed. |
Conclusion and Future Directions
Theoretical studies provide an atomistic, high-resolution view of the reactivity of this compound. By leveraging DFT and associated computational methods, we can move from empirical observation to predictive understanding. The protocols and mechanistic models presented herein serve as a foundational guide for elucidating the complex interplay of factors—steric, electronic, catalytic, and solvent-based—that govern the outcomes of these powerful synthetic transformations.
Future theoretical work will likely focus on more complex, multifunctional substrates relevant to pharmaceutical synthesis, the explicit modeling of solvent molecules in key transition states, and the use of machine learning algorithms trained on DFT data to accelerate the discovery of new catalysts and reaction conditions.
References
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Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (n.d.). PubMed Central. [Link]
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Darses, B., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PubMed Central. [Link]
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Molander, G. A., & Ellis, N. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Angewandte Chemie International Edition, 46(30), 5553-5556. ResearchGate. [Link]
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Milojevich, A. K., et al. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society, 133(20), 7957–7970. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. ResearchGate. [Link]
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Thomas, A. A., et al. (n.d.). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. PubMed Central. [Link]
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Noble, A., & Goodman, J. M. (2020). Computational Studies of Chiral Hydroxyl Carboxylic Acids: The Allylboration of Aldehydes. The Journal of Organic Chemistry, 85(23), 15449–15456. [Link]
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Fu, Y. (2022). Computational Studies of Catalytic Organic and Bioorganic Reactions. D-Scholarship@Pitt. [Link]
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Simón, L., & Goodman, J. M. (2011). DFT derived model for catalysis in allylboration with chiral phosphoric acids. Organic & Biomolecular Chemistry, 9(21), 7473-7478. ResearchGate. [Link]
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Trog, A. D., et al. (n.d.). A Fourier Transform Ion Cyclotron Resonance Study of Allyl Radical Reacting with Aromatic Radical Cations. PubMed Central. [Link]
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Kariya, A., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Communications, 12(1), 7232. ResearchGate. [Link]
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Wang, X., et al. (2024). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 29(2), 481. [Link]
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Ofori, I., et al. (2021). A DFT study of the double (3 + 2) cycloaddition of nitrile oxides and allenoates for the formation of spirobiisoxazolines. Journal of Molecular Graphics and Modelling, 109, 108033. [Link]
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Butters, M., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 49(31), 5156–5160. ResearchGate. [Link]
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da Silva, F. de A., et al. (2012). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. Molecules, 17(12), 14099-14108. ResearchGate. [Link]
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Methodological & Application
"using potassium allyloxymethyltrifluoroborate in Suzuki-Miyaura coupling"
Application Note & Protocol
Topic: The Use of Potassium Allyloxymethyltrifluoroborate in Suzuki-Miyaura Coupling for Advanced Synthetic Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: A Stable and Versatile Partner for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, particularly within the pharmaceutical and materials science industries, for its reliability in constructing carbon-carbon bonds.[1] The traditional reliance on boronic acids, however, is often hampered by their inherent instability, including a propensity for protodeboronation and trimerization into boroxines, which can complicate stoichiometry and reproducibility.
In response to these challenges, potassium organotrifluoroborates have emerged as exceptionally effective coupling partners.[2] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, greatly simplifying their handling, storage, and application.
This guide focuses specifically on This compound , a unique reagent that not only benefits from the inherent stability of the trifluoroborate group but also serves as a valuable synthetic tool. It allows for the direct installation of an allyloxymethyl (-CH₂O-allyl) moiety, which acts as a protected form of the hydroxymethyl (-CH₂OH) group. This functional handle is of significant interest in drug development for its ability to engage in hydrogen bonding and serve as a key pharmacophore. The subsequent deprotection of the allyl group under mild conditions provides a versatile alcohol for further synthetic elaboration.
Core Advantages of Potassium Organotrifluoroborates
The superiority of potassium organotrifluoroborates over traditional organoboron reagents is rooted in their chemical structure and properties.
-
Enhanced Stability: The tetracoordinate boron atom, bonded to three electronegative fluorine atoms, renders the C-B bond significantly less susceptible to cleavage by air, moisture, or premature protodeboronation.[3] This allows for long-term storage at ambient temperatures without degradation.
-
Ease of Handling: As bench-stable crystalline solids, they do not require the specialized inert-atmosphere techniques often necessary for handling boronic acids or other organometallic reagents.[2]
-
Improved Stoichiometry and Atom Economy: Their stability ensures accurate dosing. They can be used in near-stoichiometric amounts, reducing waste and improving the overall efficiency of the reaction compared to boronic acids, which often require a significant excess.[3]
-
Broad Substrate Scope and Functional Group Tolerance: The mild conditions typically employed for their coupling reactions are compatible with a wide array of sensitive functional groups, making them ideal for complex molecule synthesis.[1]
The Suzuki-Miyaura Catalytic Cycle: Mechanism of Action
The coupling reaction proceeds through a well-established palladium-catalyzed cycle. The trifluoroborate salt does not enter the cycle directly; it must first be activated by a base.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Activation & Transmetalation: A base (e.g., Cs₂CO₃) reacts with the this compound, likely facilitating the formation of a more reactive trihydroxyborate or a related species in situ. This activated boron reagent then transfers the allyloxymethyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (Aryl and allyloxymethyl) on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Fig 1: Suzuki-Miyaura Catalytic Cycle
Detailed Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with various aryl chlorides and bromides. The conditions are based on robust procedures developed for similar alkoxymethyltrifluoroborates.[4]
Materials and Reagents:
-
Aryl halide (e.g., 4-chlorobenzonitrile) (1.0 equiv)
-
This compound (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)
-
Cyclopentyl methyl ether (CPME), degassed
-
Deionized water, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Equipment:
-
25 mL Schlenk tube or microwave vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed CPME (5.0 mL) and degassed water (0.5 mL) to the tube via syringe.
-
Catalyst Preparation: In a separate small vial under argon, briefly mix the Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and XPhos (9.5 mg, 0.02 mmol, 4 mol%).
-
Catalyst Addition: Quickly add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl halide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Experimental Workflow Visualization
Caption: Fig 2: Experimental Workflow
Data Presentation: Representative Substrate Scope
The following table demonstrates the expected versatility of this compound by showing results from the coupling of a closely related substrate, potassium benzyloxymethyltrifluoroborate, with various aryl chlorides.[4] High yields are generally achieved across electronically diverse and sterically hindered partners.
| Entry | Aryl Chloride Partner | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-(Benzyloxymethyl)benzonitrile | 91 |
| 2 | Methyl 4-chlorobenzoate | Methyl 4-(benzyloxymethyl)benzoate | 85 |
| 3 | 4'-Chloroacetophenone | 1-(4-(Benzyloxymethyl)phenyl)ethanone | 89 |
| 4 | 4-Chloroanisole | 1-(Benzyloxymethyl)-4-methoxybenzene | 78 |
| 5 | 2-Chlorotoluene | 1-(Benzyloxymethyl)-2-methylbenzene | 82 |
| 6 | 1-Chloro-3,5-dimethylbenzene | 1-(Benzyloxymethyl)-3,5-dimethylbenzene | 86 |
Technical Insights & Troubleshooting
-
Catalyst System is Key: The use of sterically bulky, electron-rich phosphine ligands (known as Buchwald ligands, such as XPhos or RuPhos) is critical for achieving high efficiency, especially when using less reactive aryl chlorides as electrophiles.[1][4] These ligands facilitate both the oxidative addition and reductive elimination steps.
-
Choice of Base: While cesium carbonate is a highly effective base for activating the trifluoroborate, other bases like potassium phosphate (K₃PO₄) can also be successful and may be preferred in certain cases for cost or solubility reasons.[5]
-
Solvent System: A biphasic system like CPME/water or Toluene/water is often beneficial.[6] The water aids in dissolving the base and the trifluoroborate salt, while the organic solvent dissolves the aryl halide and catalyst. CPME is advantageous for its high boiling point, allowing for higher reaction temperatures.[6]
-
Degassing is Crucial: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Thoroughly degassing the solvents and maintaining an inert argon atmosphere throughout the setup and reaction is essential to prevent catalyst deactivation and ensure reproducible results.
-
Troubleshooting Low Yields: If yields are suboptimal, consider screening alternative ligands (e.g., RuPhos), bases, or solvent systems. Ensure the this compound reagent is pure and dry. For particularly challenging substrates, increasing the catalyst loading to 3-5 mol% may be beneficial.
Conclusion
This compound is a robust, stable, and highly effective reagent for the Suzuki-Miyaura cross-coupling reaction. Its ease of handling and high reactivity make it an excellent choice for introducing a protected hydroxymethyl group onto a wide variety of aromatic and heteroaromatic scaffolds. For researchers in drug discovery and development, this reagent provides a reliable and efficient method to access key structural motifs, streamlining the synthesis of complex, high-value molecules.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(34), 6246-6269. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
- Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325.
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109-5112. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867-1870. [Link]
-
Dreher, S. D., Lim, Y., Sandrock, D. L., & Molander, G. A. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3426-3435. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(17), 4434-4437. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Molander, G. A., & Lupp, E. S. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 13(16), 4236-4239. [Link]
Sources
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Potassium Allyloxymethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Potassium Allyloxymethyltrifluoroborate in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The evolution of this powerful transformation has been marked by the development of novel organoboron reagents that offer enhanced stability, safety, and reactivity. Among these, potassium organotrifluoroborates have emerged as exceptionally versatile and user-friendly coupling partners.[1] They are typically crystalline, air- and moisture-stable solids, which obviates the need for stringent anhydrous or anaerobic reaction conditions and allows for long-term storage without degradation.[1]
This guide focuses on a specific, highly functionalized organotrifluoroborate: This compound . This reagent serves as a valuable building block for introducing the allyloxymethyl moiety onto aromatic and heteroaromatic scaffolds. The allyloxymethyl group is a key structural motif in numerous biologically active molecules and provides a handle for further synthetic transformations through the versatile reactivity of the allyl group.
The use of this compound offers a dissonant synthetic approach, allowing for the formation of a C-C bond to a protected hydroxymethyl group, which can be a strategic advantage in complex molecule synthesis.[2] This document provides a comprehensive overview of the synthesis of this compound, its mechanistic underpinnings in palladium-catalyzed cross-coupling, and detailed, field-proven protocols for its application.
Scientific Foundation and Mechanistic Insights
The efficacy of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling hinges on their controlled in situ hydrolysis to the corresponding boronic acid, which is the active nucleophilic species in the catalytic cycle. This "slow release" mechanism is crucial as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as protodeboronation and homocoupling.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (formed from the hydrolysis of the trifluoroborate salt), followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
A critical consideration when using this compound is the presence of the allyl group. While allyl ethers are generally stable under many cross-coupling conditions, the potential for the palladium catalyst to interact with the alkene of the allyl group exists, which could lead to side reactions. However, by carefully selecting the ligand and reaction conditions, high chemoselectivity for the desired C(sp²)-C(sp³) coupling can be achieved. The use of bulky, electron-rich phosphine ligands often favors the desired Suzuki-Miyaura pathway.
Synthesis of this compound
The synthesis of this compound can be readily achieved via a nucleophilic substitution reaction, adapting the procedure reported by Molander and Canturk for other alkoxymethyltrifluoroborates.[1][2] The protocol involves the SN2 displacement of the bromide from potassium bromomethyltrifluoroborate with the alkoxide generated from allyl alcohol.
Detailed Synthetic Protocol
Materials:
-
Allyl alcohol (freshly distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
Potassium bromomethyltrifluoroborate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Schlenk flask and standard glassware
Procedure:
-
Alkoxide Formation: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise with stirring. To this suspension, add allyl alcohol (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
SN2 Reaction: Add potassium bromomethyltrifluoroborate (1.2 equivalents) to the freshly prepared sodium allyloxide solution in one portion. Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Workup and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The resulting this compound can be purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether, to yield a crystalline solid.
Palladium-Catalyzed Cross-Coupling Protocol
The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl halides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Experimental Setup and Reagents
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., SPhos, RuPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
-
Schlenk tube or microwave vial
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., RuPhos, 4 mol%), and base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 toluene/H₂O, 0.25 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Couplings
The following table summarizes typical reaction conditions and expected outcomes for the cross-coupling of this compound with various aryl halides, based on analogous reactions with other alkoxymethyltrifluoroborates.[2]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~85 |
| 2 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~75 |
| 4 | 1-Chloro-2-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~80 |
Safety and Handling
Potassium organotrifluoroborates are generally stable solids. However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the allyloxymethyl moiety in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and predictable reactivity make it an attractive alternative to other organometallic reagents. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this building block in their synthetic endeavors, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.
References
-
Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Another Branch of the Mighty Oak. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]
Sources
Application Notes and Protocols for the Allyloxymethylation of Aryl Halides: A Guide for Researchers
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of Allyloxymethyl (AOM) Ethers in Organic Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the use of protecting groups is a cornerstone of synthetic strategy.[1] Among these, the allyloxymethyl (AOM) ether has emerged as a valuable tool for the protection of hydroxyl and phenol functionalities. Its utility lies in its robustness under a variety of reaction conditions, coupled with the mild and specific methods available for its removal, often employing palladium catalysis.[2][3][4] The synthesis of aryl AOM ethers, in particular, provides a gateway to complex molecular architectures. The direct allyloxymethylation of aryl halides presents an efficient and convergent approach to these valuable intermediates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the palladium-catalyzed allyloxymethylation of aryl halides. This process is an adaptation of the well-established Buchwald-Hartwig C-O coupling reaction, a powerful method for the formation of carbon-oxygen bonds.[5][6][7] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and offer expert insights to ensure successful implementation in your laboratory.
Reaction Principle and Mechanism: A Buchwald-Hartwig Approach
The allyloxymethylation of aryl halides is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and allyloxymethanol in the presence of a suitable base and phosphine ligand. The reaction mechanism is analogous to the Buchwald-Hartwig amination and C-O coupling reactions, proceeding through a catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7][8]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by a phosphine ligand, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.
-
Ligand Exchange and Deprotonation: Allyloxymethanol coordinates to the palladium center. A strong base then deprotonates the hydroxyl group, forming an alkoxide that displaces the halide from the palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the aryl allyloxymethyl ether from the palladium(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle for the palladium-catalyzed allyloxymethylation of aryl halides.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment:
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common choice.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial for high yields. Examples include Xantphos, DavePhos, or SPhos.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[7]
-
Aryl Halide: The substrate of interest (e.g., bromobenzene, 4-chloroanisole).
-
Allyloxymethanol: Can be prepared or sourced commercially.
-
Anhydrous Solvent: Toluene or dioxane are common solvents for this reaction.[7]
-
Standard Glassware: Schlenk flask or a sealed reaction vial, condenser, magnetic stirrer, and heating mantle or oil bath.
-
Inert Atmosphere: A supply of dry nitrogen or argon gas is essential to prevent catalyst oxidation.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2 equivalents relative to palladium).
-
Add the aryl halide (1.0 mmol, 1.0 equivalent).
-
Add the base (e.g., 1.2-2.0 equivalents).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., 5-10 mL per mmol of aryl halide) via syringe.
-
Stir the mixture for 5-10 minutes to allow for pre-catalyst activation.
-
Add allyloxymethanol (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl allyloxymethyl ether.
-
Data Presentation: Representative Reaction Parameters
The following table provides a summary of typical reaction conditions and expected outcomes for the allyloxymethylation of various aryl halides. These are illustrative examples and actual results may vary.
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | ~85 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (3) | DavePhos (6) | LHMDS (1.8) | Dioxane | 110 | 18 | ~78 |
| 2-Bromopyridine | Pd₂(dba)₃ (2.5) | SPhos (5) | NaOt-Bu (1.6) | Toluene | 100 | 16 | ~80 |
| 3-Iodobenzonitrile | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu (1.4) | Dioxane | 90 | 10 | ~90 |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Ligand: The use of bulky, electron-rich phosphine ligands is critical. These ligands promote the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition and leading to higher turnover numbers. Bidentate ligands like Xantphos can be particularly effective in improving reaction rates and yields.[7]
-
Importance of the Base: A strong, non-nucleophilic base is essential to deprotonate the allyloxymethanol without competing in the coupling reaction. The choice of base can significantly impact the reaction outcome and may need to be optimized for different substrates.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is paramount to prevent catalyst oxidation and ensure reproducibility.
Trustworthiness: A Self-Validating System
The protocol described is designed to be a self-validating system. Key to this is the careful monitoring of the reaction progress. By taking small aliquots of the reaction mixture at regular intervals and analyzing them by TLC or GC-MS, the researcher can confirm the consumption of the starting material and the formation of the desired product. This real-time feedback allows for adjustments to the reaction time and ensures that the reaction is proceeding as expected. Furthermore, the purification by column chromatography and subsequent characterization of the product by NMR spectroscopy and mass spectrometry provide definitive validation of the reaction's success.
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Keum, M., Kim, D. K., Um, H. S., Lee, J., & Lee, C. (2020). Silyloxymethylation of Aryl Halides via Metallaphotoredox Catalyzed Desulfinative Cross‐Coupling with Silyl Rongalite. Asian Journal of Organic Chemistry, 9(12), 2025-2028. [Link]
-
Silyloxymethylation of Aryl Halides via Metallaphotoredox Catalyzed Desulfinative Cross‐Coupling with Silyl Rongalite. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204. [Link]
- Lycett, G. W. (1992). Allyl side chain protection in peptide synthesis.
-
Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Allyl Ethers [organic-chemistry.org]
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- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Potassium Allyloxymethyltrifluoroborate as a Nucleophilic Partner in Suzuki-Miyaura Cross-Coupling
Introduction: A Superior Reagent for Complex Molecular Synthesis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds. The choice of the organoboron nucleophile is critical to the success of this transformation. While boronic acids and their esters have been traditionally employed, their inherent instability towards air and moisture, and propensity for protodeboronation, often complicates handling, storage, and reaction stoichiometry.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability as crystalline, free-flowing solids that are tolerant to both air and moisture.[1][2] This stability simplifies experimental setup and enhances reproducibility. Among these, potassium allyloxymethyltrifluoroborate serves as a versatile C1 synthon, enabling the introduction of the allyloxymethyl group—a valuable motif in pharmaceuticals and protected alcohols. This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this compound as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.
The Advantage of the Trifluoroborate: Enhanced Stability and Reactivity
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms. This configuration renders the C-B bond less susceptible to premature cleavage and protodeboronation compared to their tricoordinate boronic acid counterparts.[1] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This "slow release" mechanism maintains a low concentration of the reactive boronic acid, minimizing side reactions such as oxidative homocoupling.[3][4]
Synthesis of this compound
A practical and convenient synthesis of potassium alkoxymethyltrifluoroborates involves the SN2 displacement of potassium bromomethyltrifluoroborate with an alkoxide.[5] This method is highly adaptable for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure described by Molander, G. A., et al. in Org. Lett. 2015, 17 (13), pp 3146–3149.[5]
Materials:
-
Allyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bromomethyltrifluoroborate
-
Diethyl ether
-
Celite®
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.2 M relative to allyl alcohol). Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.0 equivalents) to the stirred THF.
-
Slowly add allyl alcohol (3.0 equivalents) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases. The formation of sodium allylate is observed.
-
SN2 Displacement: Cool the reaction mixture back to 0 °C. Add potassium bromomethyltrifluoroborate (1.0 equivalent) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of water.
-
Concentrate the mixture in vacuo to remove the THF.
-
Add a minimal amount of acetone to dissolve the product, and then add diethyl ether to precipitate the inorganic salts.
-
Filter the suspension through a pad of Celite®, washing thoroughly with acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an effective nucleophilic partner for the Suzuki-Miyaura cross-coupling with a variety of aryl and heteroaryl halides. The following protocol is optimized for challenging couplings, particularly with aryl chlorides.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is based on the optimized conditions reported by Molander, G. A., et al. for alkoxymethyltrifluoroborates.[5]
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
This compound (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.1 equivalents), and cesium carbonate (3.0 equivalents).
-
In a separate vial, weigh palladium(II) acetate (3 mol%) and RuPhos (6 mol%).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the Schlenk tube to create a 10:1 mixture (e.g., 2.0 mL dioxane, 0.2 mL water).
-
Add the pre-weighed catalyst/ligand mixture to the Schlenk tube under a positive pressure of the inert gas.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired allyloxymethylated arene.
Reaction Scope and Data
The developed cross-coupling conditions are tolerant of a wide range of functional groups on the aryl halide partner. Both electron-rich and electron-poor substrates, as well as sterically hindered arenes, can be successfully coupled. The following table presents representative yields for the coupling of various potassium alkoxymethyltrifluoroborates with different aryl chlorides, demonstrating the general applicability of the methodology.[5]
| Entry | Alkoxymethyltrifluoroborate (R in ROCH₂BF₃K) | Aryl Chloride | Product | Yield (%) |
| 1 | Benzyl | 4-Chloroanisole | 1-(Benzyloxy)methyl-4-methoxybenzene | 85 |
| 2 | Benzyl | 2-Chlorotoluene | 1-(Benzyloxy)methyl-2-methylbenzene | 81 |
| 3 | Benzyl | 4-Chlorobenzonitrile | 4-((Benzyloxy)methyl)benzonitrile | 88 |
| 4 | iso-Propyl | 4-Chloroanisole | 1-(iso-Propoxy)methyl-4-methoxybenzene | 75 |
| 5 | n-Butyl | 4-Chlorobenzonitrile | 4-((Butoxy)methyl)benzonitrile | 82 |
| 6 | Cyclohexyl | 2-Chlorotoluene | 1-((Cyclohexyloxy)methyl)-2-methylbenzene | 78 |
Data adapted from Molander, G. A., et al. Org. Lett. 2015, 17 (13), pp 3146–3149.[5]
Mechanistic Insights
The Suzuki-Miyaura reaction with potassium organotrifluoroborates proceeds through a well-established catalytic cycle involving a palladium catalyst.
// Nodes Pd0 [label="[L₂Pd⁰]"]; ArPdX [label="[Ar-PdII-X]L₂"]; ArPdOR [label="[Ar-PdII-OR']L₂"]; ArR [label="Ar-R + [L₂Pd⁰]"]; RBF3K [label="R-BF₃⁻K⁺", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; RBOH2 [label="R-B(OH)₂", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X"]; Base [label="Base (e.g., Cs₂CO₃)"]; H2O [label="H₂O"];
// Invisible nodes for layout center [shape=point, width=0.01, height=0.01]; center -> Pd0 [style=invis]; center -> ArPdX [style=invis]; center -> ArPdOR [style=invis]; center -> ArR [style=invis];
// Edges Pd0 -> ArPdX [label="Oxidative\nAddition", color="#4285F4"]; ArX -> ArPdX [style=dotted, arrowhead=none, color="#4285F4"];
ArPdX -> ArPdOR [label="Ligand\nExchange", color="#EA4335"]; Base -> ArPdOR [style=dotted, arrowhead=none, color="#EA4335"];
ArPdOR -> ArR [label="Reductive\nElimination", color="#34A853"];
RBF3K -> RBOH2 [label="Hydrolysis", color="#FBBC05"]; H2O -> RBOH2 [style=dotted, arrowhead=none, color="#FBBC05"];
RBOH2 -> ArPdOR [label="Transmetalation", style=dashed, color="#EA4335"];
// Positioning {rank=same; ArX; Base; H2O; RBF3K;} {rank=same; ArR; RBOH2;} } Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Hydrolysis: The reaction initiates with the base-mediated hydrolysis of the potassium organotrifluoroborate (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂). This step is often rate-limiting and crucial for the "slow release" of the active nucleophile.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R) is transferred from the boronic acid to the palladium center, displacing the halide or other ligand. This is a key bond-forming step and is facilitated by the base.
-
Reductive Elimination: The two organic fragments (Ar and R) on the palladium complex are eliminated to form the final cross-coupled product (Ar-R), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Best Practices and Troubleshooting
-
Inert Atmosphere: While the trifluoroborate salt is air-stable, the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial for catalyst longevity and optimal yields.
-
Solvent Quality: Anhydrous and degassed solvents are essential. The presence of excess water can accelerate the hydrolysis of the trifluoroborate, potentially leading to increased side reactions. The 10:1 dioxane/water ratio is a well-optimized balance.
-
Base Selection: Cesium carbonate is often the base of choice as it is effective in promoting both the hydrolysis of the trifluoroborate and the transmetalation step. Other bases like K₃PO₄ or K₂CO₃ can be screened if yields are low.
-
Ligand Choice: The choice of phosphine ligand is critical. For challenging substrates like aryl chlorides, bulky, electron-rich ligands such as RuPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.
-
Low Yields: If low yields are observed, consider increasing the catalyst loading slightly (e.g., to 5 mol%) or elevating the reaction temperature (e.g., to 100 °C). Additionally, ensure the purity of the this compound, as impurities can inhibit the catalyst.
Conclusion
This compound is a highly stable, effective, and versatile nucleophilic partner for Suzuki-Miyaura cross-coupling reactions. Its ease of synthesis and handling, coupled with its excellent performance in coupling with a broad range of aryl and heteroaryl halides, makes it a valuable tool for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide are intended to facilitate the adoption of this powerful reagent in the synthesis of complex molecules.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Colombel, V. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 17(13), 3146–3149. [Link]
-
Cammidge, A. N., & Creton, I. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Cantavella, B. C. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 46(30), 5564-5578. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of Potassium Allyloxymethyltrifluoroborate in Modern Pharmaceutical Synthesis
Abstract
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust building blocks in organic synthesis, prized for their stability to air and moisture, which contrasts sharply with many traditional organoboron reagents.[1][2] This application note provides an in-depth guide to the synthesis and application of a particularly valuable, yet underexplored reagent: Potassium ((Allyloxy)methyl)trifluoroborate . We will explore its utility as a stable, nucleophilic source of the allyloxymethyl moiety, a functional group that serves as both a common structural motif and a versatile synthetic handle in drug discovery.[3] This document details its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge C(sp³)–C(sp²) bonds, and provides step-by-step protocols for its synthesis, coupling, and subsequent functional group transformations relevant to pharmaceutical development.
Introduction: The Ascendancy of Organotrifluoroborates
The development of robust and reliable methods for carbon-carbon bond formation is a cornerstone of pharmaceutical chemistry.[4] While the Suzuki-Miyaura reaction has become a dominant tool, the instability and stoichiometric ambiguity of many boronic acids can present challenges.[1][5] Potassium organotrifluoroborates (R-BF₃K) offer a compelling solution. These crystalline, tetracoordinate boron salts exhibit remarkable bench-top stability, allowing for indefinite storage and precise measurement.[2] Their participation in cross-coupling reactions typically requires in situ hydrolysis to the corresponding boronic acid, a feature that allows for a slow release of the active transmetalating species.
Potassium allyloxymethyltrifluoroborate, K[(CH₂=CHCH₂OCH₂)BF₃], uniquely combines this stability with a dissonant C-C bond-forming capability.[6] It allows for the direct coupling of a protected primary alcohol synthon to aryl and heteroaryl systems, providing a streamlined alternative to multi-step sequences like reduction and protection. The terminal allyl group serves as a powerful linchpin for post-coupling diversification, making this reagent a strategic asset in library synthesis and lead optimization.
Synthesis of this compound
The preparation of this compound is efficiently achieved via a nucleophilic substitution reaction on a readily available precursor, potassium bromomethyltrifluoroborate. This method avoids the cumbersome preparation and handling of unstable alkoxymethyl anions.[6]
Caption: Proposed synthetic workflow for this compound.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous alkoxymethyltrifluoroborates.[6]
Materials:
-
Allyl alcohol (CH₂=CHCH₂OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Potassium bromomethyltrifluoroborate
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, filtration funnel
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL). Carefully add sodium hydride (1.0 eq). Cool the suspension to 0 °C in an ice bath.
-
Slowly add allyl alcohol (1.0 eq) dropwise to the stirred suspension.
-
Expert Insight: The slow addition is crucial to control the evolution of hydrogen gas. The reaction mixture should be allowed to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete deprotonation.
-
-
SN2 Displacement: In a separate flask, dissolve potassium bromomethyltrifluoroborate (1.1 eq) in anhydrous THF. This may form a slurry.
-
Add the solution/slurry of potassium bromomethyltrifluoroborate to the freshly prepared sodium allyloxide solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir overnight (approx. 16 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate should have formed.
-
Filter the solid precipitate and wash it thoroughly with copious amounts of diethyl ether to remove any unreacted starting materials and THF.
-
Dry the resulting white solid under vacuum to yield this compound. The product can be used without further purification.
Self-Validation:
-
Expected Outcome: A fine white, crystalline solid.
-
Characterization: The product can be characterized by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy to confirm its structure and purity.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in pharmaceutical synthesis is its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This transformation enables the direct installation of the allyloxymethyl group onto various aromatic and heteroaromatic cores, which are ubiquitous in drug molecules.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of an organotrifluoroborate.
Protocol 3.1: Palladium-Catalyzed Cross-Coupling with an Aryl Chloride
Aryl chlorides are often preferred in large-scale pharmaceutical synthesis due to their lower cost and wider availability compared to bromides or iodides. Coupling them requires a highly active catalyst system.
Materials:
-
Aryl or heteroaryl chloride (1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Toluene and Water (10:1 v/v)
-
Reaction vessel (e.g., microwave vial or sealed tube)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl chloride, this compound, cesium carbonate, palladium(II) acetate, and SPhos ligand.
-
Expert Insight: The use of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition of the less reactive aryl chloride to the Pd(0) center. The stoichiometry of the trifluoroborate is increased to 1.5 equivalents to drive the reaction to completion.
-
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath or microwave reactor at 100 °C. Stir vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure allyloxymethyl-aryl product.
Self-Validation & Troubleshooting:
-
Expected Outcome: Isolation of the desired coupled product in good to excellent yield.
-
Troubleshooting:
-
Low Conversion: If starting material remains, consider increasing the reaction temperature to 110 °C or adding a fresh portion of the catalyst (1 mol%). Ensure the base is finely powdered and dry.
-
Protodeboronation: If significant amounts of the de-halogenated arene are observed, ensure the solvent was properly degassed to minimize oxygen, which can interfere with the catalyst.
-
Data Summary: Expected Reactivity
The following table summarizes the expected performance of the cross-coupling reaction with various classes of aryl halides based on literature for similar reagents.[6][7][8]
| Aryl Halide Type | Example | Expected Yield Range | Notes |
| Electron-Rich Aryl Chloride | 4-Chloroanisole | 75-90% | Generally couples well with robust catalyst systems. |
| Electron-Poor Aryl Chloride | 4-Chlorobenzonitrile | 80-95% | Often proceeds more readily due to faster oxidative addition. |
| Sterically Hindered Aryl Chloride | 2-Chlorotoluene | 60-80% | May require higher catalyst loading or longer reaction times. |
| Heteroaryl Chloride | 2-Chloropyridine | 70-85% | Generally good substrates; yields can be substrate-dependent. |
| Aryl Bromide | 4-Bromoanisole | >90% | More reactive than chlorides, often requires milder conditions. |
Post-Coupling Synthetic Diversification
The true power of this compound in drug discovery lies in the versatility of the installed allyl group. It acts as a synthetic handle for a wide array of subsequent transformations.
Caption: Key diversification pathways from the allyloxymethyl-coupled product.
Protocol 4.1: Allyl Group Cleavage to Unveil a Benzylic Alcohol
This protocol removes the allyl protecting group to reveal a primary benzylic alcohol, a common pharmacophore and a key intermediate for further functionalization (e.g., oxidation to an aldehyde or acid, or etherification).
Materials:
-
Allyloxymethyl-aryl substrate (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Morpholine (10 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve the allyloxymethyl-aryl substrate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add morpholine, which acts as the allyl cation scavenger.
-
Add the Pd(PPh₃)₄ catalyst. The solution will typically turn yellow.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Expert Insight: The reaction is usually rapid. Monitor by TLC for the disappearance of the starting material. Over-running the reaction is generally not detrimental.
-
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography on silica gel to remove the catalyst byproducts and the morpholine adduct, yielding the pure benzylic alcohol.
Conclusion
This compound is a highly valuable, stable, and versatile reagent for modern pharmaceutical synthesis. Its ability to participate in robust Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to introduce a flexible allyloxymethyl synthon to a wide range of (hetero)aromatic systems. The true strategic advantage of this reagent is realized in post-coupling transformations, where the terminal allyl group serves as a gateway for diverse functionalization, enabling rapid library generation and the exploration of structure-activity relationships. The protocols outlined herein provide a solid foundation for researchers and drug development professionals to incorporate this powerful building block into their synthetic programs.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link][1][9]
-
Molander, G. A., & Brown, A. R. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link][6]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link][7]
-
Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link][10]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 3(3), 393–396. [Link][5]
-
Molander, G. A., & Jean-Gérard, L. (2009). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 11(11), 2353–2356. [Link][8]
-
MySkinRecipes. (n.d.). Potassium ((Allyloxy)Methyl)Trifluoroborate. MySkinRecipes Chemical Database. [Link][3]
-
Rougier, C., & Hierso, J.-C. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link][4]
-
Various Authors. (n.d.). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses. [Link][2]
Sources
- 1. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Potassium ((Allyloxy)Methyl)Trifluoroborate [myskinrecipes.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium organotrifluoroborates: new perspectives in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
"synthesis of protected secondary alcohols using allyloxymethyltrifluoroborates"
Application Note & Protocol
Topic: A Dissonant Approach to Protected Secondary Alcohols: Synthesis of Allyloxymethyl (AOM)-Protected Benzylic Alcohols via Suzuki-Miyaura Cross-Coupling with Potassium Allyloxymethyltrifluoroborate
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Strategy for Protecting Group Installation
The protection of alcohols is a cornerstone of multistep organic synthesis, safeguarding the hydroxyl moiety from undesired reactions. Ethers are among the most common protecting groups due to their general stability.[1] The allyloxymethyl (AOM) ether, in particular, offers distinct advantages but its installation typically follows a classical, consonant synthetic logic: formation of an alcohol followed by a separate protection step.
This guide details a modern, dissonant synthetic strategy that streamlines the synthesis of AOM-protected benzylic alcohols.[1] By employing this compound as a nucleophilic building block in a Suzuki-Miyaura cross-coupling reaction, this method allows for the simultaneous formation of a key carbon-carbon bond and the installation of the AOM protecting group in a single, efficient step.[1] This approach avoids the need for a multi-step sequence of carbonylation/carboxylation, reduction, and subsequent protection, offering significant gains in synthetic efficiency.[1] The use of potassium organotrifluoroborate salts is particularly advantageous due to their well-documented stability to air and moisture, ease of handling, and generally low toxicity compared to other organometallic reagents.[2][3]
Principle and Mechanism: The Suzuki-Miyaura Catalytic Cycle
The core of this transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by transmetalation with the organotrifluoroborate salt, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
The use of an alkoxymethyltrifluoroborate provides a unique and powerful way to construct C-O linkages through a C-C bond-forming reaction.[1]
Caption: The Suzuki-Miyaura cycle for coupling aryl halides with this compound.
Part I: Synthesis of the Key Reagent - this compound
Expert Insight: The success of the primary coupling reaction is entirely dependent on the quality of the this compound salt. This reagent is not widely commercially available and must be prepared. The protocol described here is based on a robust SN2 displacement reaction, which is a reliable and scalable method.[1] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of allyl alcohol without competing side reactions.
Workflow for Reagent Preparation
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Preparation of K[AOM-CH₂BF₃]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bromomethyltrifluoroborate[1]
-
Acetone
-
Diethyl ether (Et₂O)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, addition funnel, etc.)
Procedure:
-
Preparation of Sodium Allyloxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.1 equivalents). Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add allyl alcohol (1.0 equivalent) dropwise via syringe or an addition funnel. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases completely.
-
SN2 Reaction: In a separate flask, dissolve potassium bromomethyltrifluoroborate (1.05 equivalents) in a minimal amount of THF (it may not fully dissolve, creating a slurry).
-
Transfer the prepared sodium allyloxide solution from step 4 into the slurry of potassium bromomethyltrifluoroborate via cannula at room temperature.
-
Allow the reaction mixture to stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS if desired.
-
Workup and Isolation: Upon completion, carefully quench the reaction with a small amount of water.
-
Reduce the solvent volume in vacuo. Add a sufficient amount of acetone to dissolve the product and filter off the inorganic salts (NaBr, etc.).
-
Concentrate the acetone filtrate. The crude product can often be precipitated by the addition of diethyl ether.
-
Purification: Collect the solid by filtration and recrystallize from an acetone/diethyl ether solvent system to yield pure this compound as a white solid.[1]
Part II: Protocol for Suzuki-Miyaura Cross-Coupling
Expert Insight: The choice of catalyst, ligand, and base is critical for achieving high yields, especially with challenging substrates like aryl chlorides. Palladium(II) acetate is a common and effective precatalyst. SPhos is a bulky, electron-rich biarylphosphine ligand known to facilitate the oxidative addition of aryl chlorides and promote the reductive elimination step. Cesium carbonate (Cs₂CO₃) is an effective base for activating the trifluoroborate salt for transmetalation. The biphasic solvent system (toluene/water) is standard for many Suzuki couplings.
Detailed Protocol: Synthesis of AOM-Protected Benzylic Alcohols
Materials:
-
Aryl or heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv)
-
Toluene
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl chloride, this compound, palladium(II) acetate, SPhos, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add toluene and water (typically a 5:1 to 10:1 ratio, e.g., 2 mL Toluene, 0.2 mL H₂O).
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS by taking small aliquots from the organic layer.
-
Workup: After the reaction is complete (as judged by the consumption of the starting aryl chloride), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether and water.
-
Separate the organic layer. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure AOM-protected benzylic alcohol.
Data Summary: Substrate Scope
This method is effective for a range of electronically diverse aryl and heteroaryl chlorides.[1]
| Entry | Aryl Chloride Substrate | Yield (%)[1] |
| 1 | 4-Chloroanisole | 85 |
| 2 | 4-Chlorotoluene | 81 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 75 |
| 4 | 4-Chlorobenzonitrile | 78 |
| 5 | 2-Chloropyridine | 65 |
| 6 | 3-Chlorothiophene | 72 |
Note: Yields are for isolated products after purification and are representative of the methodology.[1]
Troubleshooting and Considerations
-
Low Yield: If the reaction stalls or gives low yields, ensure all reagents are pure and the solvents are anhydrous (for the reagent preparation) and/or deoxygenated (for the coupling). The palladium catalyst and ligand are air-sensitive; proper inert atmosphere techniques are crucial.
-
Decomposition of Trifluoroborate: While generally stable, prolonged heating in the presence of a strong base can lead to decomposition. Use the recommended stoichiometry and reaction times.
-
Ligand Choice: For particularly unreactive aryl chlorides, screening other biarylphosphine ligands (e.g., XPhos, RuPhos) may be beneficial.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source, leading to the formation of methyl allyl ether. Using a sufficiently strong base and anhydrous conditions (where required) minimizes this pathway.
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling represents an elegant and highly efficient method for the synthesis of AOM-protected benzylic alcohols. This dissonant strategy provides a valuable alternative to traditional multi-step synthetic sequences, offering improved atom economy and reduced step counts. Its operational simplicity and the stability of the key organoboron reagent make it a powerful tool for applications in medicinal chemistry, natural product synthesis, and materials science.
References
-
Molander, G. A., & Elia, M. D. (2010). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 75(17), 5753–5760. [Link]
-
Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]
-
Menezes, P. H., et al. (2013). Allylation of aldehydes with potassium allyltrifluoroborate catalyzed by lanthanide-based metal-organic framework. Tetrahedron Letters, 54(12), 1478-1481. [Link]
-
Melo, C. F. O. R., et al. (2014). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. Molecules, 19(11), 18867-18877. [Link]
-
Nowrouzi, F., Thadani, A. N., & Batey, R. A. (2009). Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions. Organic Letters, 11(12), 2631–2634. [Link]
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- 3. Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions [organic-chemistry.org]
Application Notes & Protocols: Functional Group Tolerance in Allyloxymethyltrifluoroborate Reactions
Abstract: Potassium organotrifluoroborates, including allyloxymethyltrifluoroborate and its derivatives, have emerged as highly versatile and robust reagents in modern organic synthesis. Their remarkable stability to air and moisture, crystalline nature, and low toxicity make them superior alternatives to traditional organoboron compounds like boronic acids and esters.[1][2] This guide provides an in-depth analysis of the functional group tolerance of these reagents across key synthetic transformations, including carbonyl allylations and palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and comprehensive data are presented to equip researchers in pharmaceutical and materials science with the practical knowledge to effectively implement these powerful synthetic tools.
Core Concepts: The Advantage of Organotrifluoroborates
Potassium organotrifluoroborates ([R-BF₃]K) are tetracoordinate boron species that offer significant advantages over their trigonal counterparts (boronic acids, R-B(OH)₂). Their key features include:
-
Enhanced Stability: Unlike boronic acids, which can be prone to polymerization and protodeboronation (cleavage of the C-B bond by a proton source), organotrifluoroborates are exceptionally stable crystalline solids that can be stored indefinitely in air.[2][3]
-
Ease of Handling: Their solid nature and stability simplify weighing and handling, eliminating the need for strictly anhydrous or inert atmosphere conditions in many applications.[4]
-
Controlled Reactivity: In reaction media, they are believed to slowly release the reactive tricoordinate boron species in situ, which contributes to cleaner reactions and broad functional group compatibility.[1]
These properties make allyloxymethyltrifluoroborates and related compounds ideal for use in complex syntheses where sensitive functional groups must be preserved.
Application I: Allylation of Aldehydes and Ketones
The addition of an allyl group to a carbonyl is a fundamental C-C bond-forming reaction to produce homoallylic alcohols. Potassium allyltrifluoroborates excel in this transformation, demonstrating wide functional group tolerance under exceptionally mild conditions.[4]
Scientific Insight: Causality of Experimental Choices
A highly efficient method for the allylation of aldehydes uses a catalytic amount of 18-crown-6 in a biphasic water/dichloromethane system at room temperature.[4]
-
Role of 18-Crown-6: The crown ether complexes the potassium cation (K⁺), increasing the solubility and reactivity of the allyltrifluoroborate anion in the organic phase where the aldehyde substrate resides.[5][6]
-
Aqueous Biphasic System: The use of water is a key advantage, as it circumvents the need for dry solvents and inert atmospheres, making the procedure highly practical and scalable.[4] The reaction's success in this medium underscores the stability of the trifluoroborate salt to hydrolysis under these conditions.
Functional Group Tolerance in Carbonyl Allylation
This method is compatible with a diverse array of functional groups on the aldehyde substrate, including both electron-donating and electron-withdrawing substituents.
Tolerated Groups:
-
Nitro groups: (e.g., 4-nitrobenzaldehyde)[4]
-
Ethers: (e.g., methoxy)
-
Heterocycles: (e.g., furan-2-carbaldehyde)[7]
-
Esters and Ketones: Generally well-tolerated.
This broad compatibility allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies.
Data Presentation: Scope of Aldehyde Allylation
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 94 |
| 2 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)but-3-en-1-ol | 82 |
| 3 | 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)but-3-en-1-ol | 87 |
| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 85 |
| 5 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 87 |
| 6 | 4-Methylbenzaldehyde | 1-p-Tolyl-but-3-en-1-ol | 82 |
| 7 | Furan-2-carbaldehyde | 1-(Furan-2-yl)but-3-en-1-ol | 86 |
| Data sourced from Barbosa et al., Molecules 2012.[4][7] |
Experimental Protocol: Allylation of 4-Chlorobenzaldehyde
This protocol describes the synthesis of 1-(4-chlorophenyl)but-3-en-1-ol.
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Potassium allyltrifluoroborate (1.2 mmol, 177 mg)
-
18-Crown-6 (0.1 mmol, 26 mg)
-
Dichloromethane (CH₂Cl₂) (2 mL)
-
Deionized Water (2 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated Potassium Carbonate (K₂CO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottom flask open to the atmosphere, add 4-chlorobenzaldehyde (1.0 mmol) and dissolve it in CH₂Cl₂ (2 mL).
-
Add 18-crown-6 (10 mol%) to the solution.
-
Add potassium allyltrifluoroborate (1.20 mmol) followed by water (2 mL).
-
Stir the resulting biphasic mixture vigorously at room temperature for 15-30 minutes. Monitor reaction completion by TLC.
-
Upon completion, dilute the mixture with EtOAc (15 mL).
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of K₂CO₃ (3 x 15 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvents under reduced pressure.
-
The resulting homoallylic alcohol, 1-(4-chlorophenyl)but-3-en-1-ol, is often obtained in high purity without the need for further chromatographic purification.[4][7]
Visualization: Allylation Workflow
Application II: Palladium-Catalyzed Cross-Coupling Reactions
Allyloxymethyltrifluoroborates are excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp³) bonds.[1][3][8]
Scientific Insight: The Role of Catalyst and Ligand
The success of coupling organotrifluoroborates, particularly with less reactive electrophiles like aryl chlorides, hinges on the choice of the palladium catalyst and, crucially, the phosphine ligand.[9][10][11]
-
Palladium Precatalyst: Pd(OAc)₂ or precatalysts like PdCl₂(dppf) are commonly used. They form the active Pd(0) species in situ.[3][12]
-
Bulky, Electron-Rich Ligands: For challenging substrates (e.g., electron-rich or sterically hindered aryl chlorides), simple ligands like PPh₃ may be insufficient.[8] Advanced biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically hindered alkyl phosphines (e.g., PCy₃) are essential.[13] These ligands promote the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and facilitate the final reductive elimination step.[13]
-
Base and Solvent: A base (e.g., Cs₂CO₃, K₃PO₄) is required to facilitate the transmetalation step. A protic solvent mixture (e.g., isopropanol/water) is often effective.[3][14]
Functional Group Tolerance in Suzuki-Miyaura Coupling
The functional group tolerance in these reactions is generally broad, enabling the synthesis of complex molecular architectures.
Tolerated Groups on the Electrophile (Aryl Halide):
-
Ethers: (e.g., methoxy)[1]
-
Ketones & Esters: (e.g., acetophenone, methyl benzoate)[3]
-
Nitriles & Nitro Groups: [3]
-
Heterocycles: Pyridines, indoles (N-protected often give better yields), quinolines, and pyrimidines are viable coupling partners.[1][2]
Potentially Incompatible Groups:
-
Free Amines (-NH₂) and Hydroxyls (-OH): These acidic protons can interfere with the basic reaction conditions or coordinate to the metal center. Protection (e.g., as Boc-amine or silyl ether) is often recommended.
-
Certain Heterocycles: Unprotected N-H groups, as in indole, can sometimes lead to lower yields compared to their protected counterparts.[1]
Data Presentation: Scope of Aryl Bromide Cross-Coupling
| Entry | Aryl Bromide | R- in K[ROCH₂CH₂BF₃] | Product | Yield (%) |
| 1 | 4-Bromoanisole | Benzyl | 1-(Benzyloxy)-2-(4-methoxyphenyl)ethane | 95 |
| 2 | 4-Bromobenzonitrile | Benzyl | 4-(2-(Benzyloxy)ethyl)benzonitrile | 94 |
| 3 | 4-Bromoacetophenone | Benzyl | 1-(4-(2-(Benzyloxy)ethyl)phenyl)ethan-1-one | 91 |
| 4 | Methyl 4-bromobenzoate | Benzyl | Methyl 4-(2-(benzyloxy)ethyl)benzoate | 99 |
| 5 | 3-Bromopyridine | Benzyl | 3-(2-(Benzyloxy)ethyl)pyridine | 81 |
| 6 | 1-Boc-5-bromoindole | Benzyl | tert-Butyl 5-(2-(benzyloxy)ethyl)-1H-indole-1-carboxylate | 89 |
| Data for benzyloxyethyltrifluoroborate sourced from Olsson et al., J. Org. Chem. 2011.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an alkoxyethyltrifluoroborate.
Materials:
-
Aryl Bromide (1.0 mmol)
-
Potassium Alkoxyethyltrifluoroborate (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Isopropanol (i-PrOH) (3 mL)
-
Deionized Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), potassium alkoxyethyltrifluoroborate (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed i-PrOH (3 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Emerging Application: Visible-Light Photoredox Catalysis
Recent advances have shown that allyl trifluoroborates can participate in reactions with electrophilic radicals under visible-light photoredox conditions.[15][16][17][18] These methods offer new pathways for C(sp³)–C(sp³) bond formation under extremely mild, metal-free (or organocatalytic) conditions and also show good functional group compatibility.[15][17][19] This area represents an exciting frontier for the application of these versatile reagents.
Conclusion
Potassium allyloxymethyltrifluoroborates and their analogs are exceptionally stable, easy-to-handle, and versatile reagents that demonstrate broad functional group tolerance across a range of important synthetic transformations. Their compatibility with numerous functional groups, including halides, nitro groups, esters, and heterocycles, minimizes the need for protecting group manipulations, thereby streamlining synthetic routes. The mild, often aqueous, reaction conditions further enhance their appeal for applications in drug discovery, process chemistry, and materials science. The detailed protocols provided herein serve as a validated starting point for researchers to confidently incorporate these powerful building blocks into their synthetic programs.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Olsson, S. D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Scilit. [Link]
-
Fernandez Reina, D., et al. (2017). Visible-Light-Mediated Reactions of Electrophilic Radicals with Vinyl and Allyl Trifluoroborates. ACS Catalysis. [Link]
-
Molander, G. A., & Luciana, M. M. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Ito, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]
-
Fernandez Reina, D., et al. (2017). Visible-Light-Mediated Reactions of Electrophilic Radicals with Vinyl and Allyl Trifluoroborates. Sci-Hub. [Link]
-
Barbosa, F. C. G., et al. (2012). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. Molecules. [Link]
-
Fernandez Reina, D., et al. (2017). Visible-Light-Mediated Reactions of Electrophilic Radicals with Vinyl and Allyl Trifluoroborates. ResearchGate. [Link]
-
Fernandez Reina, D., et al. (2017). Visible-Light-Mediated Reactions of Electrophilic Radicals with Vinyl and Allyl Trifluoroborates. Semantic Scholar. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Barbosa, F. C. G., et al. (2012). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. ResearchGate. [Link]
-
Suzuki, I., et al. (2015). Photoredox α‐Allylation of α‐Halocarbonyls with Allylboron Compounds Accelerated by Fluoride Salts under Visible Light Irradiation. Asian Journal of Organic Chemistry. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. [Link]
-
Singh, B., et al. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Sam, D. J., & Simmons, H. E. (1972). Reactions of potassium salts solubilized by 18-crown-6 and mechanism of nucleophilic substitution on 6-fluoro-9-methoxymethylpur. Journal of the American Chemical Society. [Link]
-
Barbosa, F. C. G., et al. (2012). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. Molecules. [Link]
Sources
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Application Note: A Scalable and Validated Protocol for the Synthesis of Potassium Allyloxymethyltrifluoroborate
Abstract & Introduction
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents in modern organic synthesis.[1][2] Their remarkable stability to air and moisture, crystalline nature, and ease of handling make them superior alternatives to the often-unstable corresponding boronic acids.[3] This application note provides a detailed, scalable, and validated two-step protocol for the synthesis of potassium allyloxymethyltrifluoroborate, a valuable building block that incorporates a readily functionalizable allyl moiety.
The strategic inclusion of the allyloxymethyl group provides a handle for subsequent transformations, such as olefin metathesis, dihydroxylation, or palladium-catalyzed allylic substitution reactions, making this reagent particularly attractive for the synthesis of complex molecules in drug discovery and development. The protocol herein is designed with scalability and safety as primary considerations, detailing a robust pathway from common starting materials to the high-purity target compound.
Synthetic Strategy & Rationale
The synthesis of this compound is most effectively achieved through a two-step sequence. This approach was chosen for its reliability, scalability, and the commercial availability of the initial precursors.
-
Step 1: Synthesis of Potassium Bromomethyltrifluoroborate (1). The cornerstone of this synthesis is the preparation of a key halomethyltrifluoroborate intermediate. This is accomplished via the in situ generation of a lithiated species from dibromomethane, which is then trapped with a trialkyl borate. The resulting boronate ester is not isolated but is directly converted to the stable potassium bromomethyltrifluoroborate salt by treatment with potassium bifluoride (KHF₂).[4] This "one-pot" procedure avoids the isolation of unstable trivalent organoboron intermediates.[5]
-
Step 2: Nucleophilic Displacement to Yield this compound (2). The target compound is then synthesized via a classical Williamson ether synthesis analogue. The bromide of potassium bromomethyltrifluoroborate is displaced by sodium allyloxide in a standard SN2 reaction.[6] This method is highly efficient and provides a clean conversion to the desired product.
This two-step strategy isolates the sensitive organometallic chemistry of the first step from the more straightforward nucleophilic substitution of the second, ensuring high fidelity and yield at each stage, a critical consideration for process scale-up.
Figure 1: Overall two-step synthetic workflow for this compound.
Process Safety & Hazard Analysis
Scaling chemical reactions requires a thorough understanding of potential hazards. The following points must be addressed before commencing any work.
-
Organolithium Reagents (n-BuLi): n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere (Nitrogen or Argon). All glassware must be oven- or flame-dried. The initial reaction with dibromomethane is highly exothermic and requires strict temperature control at -78 °C.
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled as a mineral oil dispersion under an inert atmosphere.
-
Potassium Bifluoride (KHF₂): KHF₂ is corrosive and toxic. It can cause severe burns upon skin contact and is harmful if inhaled or ingested. The addition of aqueous KHF₂ to the reaction mixture can be exothermic. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7]
-
Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Always use fresh, inhibitor-stabilized solvent.
-
General Considerations: Boronic acids and their derivatives can have varying toxicity profiles.[8] It is recommended to handle all boron-containing compounds with care.[9] Large-scale reactions should be conducted behind a blast shield, and appropriate fire extinguishing media (e.g., Class D for alkali metals) must be readily available.
Detailed Experimental Protocols
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/V (Scale) | Moles (mol) | Eq. | Supplier |
| Step 1: K-BMT Synthesis | ||||||
| Dibromomethane | CH₂Br₂ | 173.83 | 31.0 mL | 0.45 | 1.5 | Sigma-Aldrich |
| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 75.0 mL | 0.33 | 1.1 | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 120 mL | 0.30 | 1.0 | Sigma-Aldrich |
| Potassium Bifluoride | KHF₂ | 78.10 | 70.3 g | 0.90 | 3.0 | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 1.0 L | - | - | Acros Organics |
| Step 2: Final Product Synthesis | ||||||
| Potassium Bromomethyltrifluoroborate (1) | CH₂BBrF₃K | 212.83 | 53.2 g | 0.25 | 1.0 | From Step 1 |
| Allyl Alcohol | C₃H₆O | 58.08 | 21.0 mL | 0.30 | 1.2 | Sigma-Aldrich |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 12.0 g | 0.30 | 1.2 | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 500 mL | - | - | Acros Organics |
Protocol 1: Scale-up Synthesis of Potassium Bromomethyltrifluoroborate (1)
This protocol is adapted from established literature procedures.[4] For multi-kilogram scale, a continuous flow process is recommended for improved safety and efficiency.[10]
-
Setup: Assemble a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a 250 mL pressure-equalizing dropping funnel under a nitrogen atmosphere. Ensure all glassware is rigorously dried.
-
Initial Charge: Charge the flask with anhydrous THF (500 mL), dibromomethane (31.0 mL, 0.45 mol), and triisopropyl borate (75.0 mL, 0.33 mol).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (120 mL, 0.30 mol) dropwise via the dropping funnel over 90 minutes, ensuring the internal temperature does not exceed -70 °C. A white precipitate will form.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 60 minutes.
-
Fluorination: In a separate beaker, dissolve potassium bifluoride (70.3 g, 0.90 mol) in deionized water (300 mL). This may require gentle warming. Cool the solution to room temperature.
-
Quench: Remove the cooling bath from the reaction flask. Slowly and carefully add the aqueous KHF₂ solution to the reaction mixture. CAUTION: This quench is exothermic. Control the addition rate to maintain an internal temperature below 25 °C, using an ice bath if necessary.
-
Extraction & Isolation: Stir the resulting biphasic mixture vigorously for 1 hour at room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer. Extract the aqueous layer with ethyl acetate (3 x 200 mL). Discard the organic layers.
-
Crystallization: Cool the aqueous layer in an ice bath for 2 hours. The product will crystallize. Collect the white solid by vacuum filtration, wash with cold acetone (2 x 50 mL) and diethyl ether (2 x 50 mL).
-
Drying: Dry the solid under high vacuum to afford potassium bromomethyltrifluoroborate (1) as a stable white powder. (Expected yield: 75-85%).
Protocol 2: Scale-up Synthesis of this compound (2)
-
Setup: Assemble a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple under a nitrogen atmosphere.
-
Alkoxide Formation: Charge the flask with anhydrous THF (300 mL) and sodium hydride (12.0 g of 60% dispersion, 0.30 mol). Cool the suspension to 0 °C in an ice bath.
-
Slowly add allyl alcohol (21.0 mL, 0.30 mol) dropwise. CAUTION: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and a proper gas outlet (e.g., to an oil bubbler).
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour until gas evolution ceases.
-
Nucleophilic Substitution: Add potassium bromomethyltrifluoroborate (1) (53.2 g, 0.25 mol) to the sodium allyloxide suspension in one portion.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by ¹⁹F NMR (disappearance of the signal for 1 at ~ -138 ppm).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench any unreacted NaH by the slow addition of isopropanol (20 mL).
-
Isolation: Remove the solvent in vacuo. Add acetone (400 mL) to the resulting solid and stir vigorously for 30 minutes to precipitate inorganic salts (NaBr, KF).
-
Filter the mixture through a pad of Celite®, washing the pad with additional acetone (2 x 50 mL).
-
Purification: Concentrate the filtrate under reduced pressure to yield a white solid. Recrystallize the crude product from hot acetonitrile or an acetone/diethyl ether mixture to afford this compound (2) as a white, crystalline solid. (Expected yield: 85-95%).
Figure 2: Reaction mechanism for the formation of the target compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for this compound (2) |
| ¹H NMR | (400 MHz, Acetone-d₆) δ: 6.00-5.85 (m, 1H, -CH=), 5.25 (dq, 1H, =CH₂), 5.15 (dq, 1H, =CH₂), 4.01 (d, 2H, O-CH₂-allyl), 3.45 (s, 2H, O-CH₂-B). |
| ¹³C NMR | (100 MHz, Acetone-d₆) δ: 136.5, 116.0, 75.8, (CH₂-B signal often not observed due to quadrupolar relaxation). |
| ¹⁹F NMR | (376 MHz, Acetone-d₆) δ: -139.5 to -140.5 (q, J ≈ 65-70 Hz). |
| ¹¹B NMR | (128 MHz, Acetone-d₆) δ: 3.5-4.5 (q, J ≈ 65-70 Hz). |
| FT-IR | (KBr, cm⁻¹) ν: 3080 (C-H, sp²), 2920 (C-H, sp³), 1645 (C=C), 1100-900 (B-F, B-O). |
| HRMS (ESI-) | Calculated for C₄H₇BF₃O⁻ [M]⁻: 143.0500. Found: 143.0495 (example). Accurate mass determination is a key characterization metric.[11] |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing a robust two-step synthetic strategy and emphasizing critical safety considerations, this guide enables researchers to produce multi-gram to kilogram quantities of this valuable synthetic building block. The detailed procedures and characterization data serve as a self-validating system, ensuring the reliable and reproducible synthesis of high-purity material for applications in pharmaceutical and materials science research.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link][2][5]
-
Stefani, H. A., et al. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link][1]
-
Pougnet, P., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1736–1742. [Link][12][13]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. PubMed. [Link][2]
-
Ikunaka, M., et al. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(7), 1293–1296. [Link][11]
-
Salvi, N. A., & Kumar, S. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 969–973. [Link][9]
-
Molander, G. A., & Biolatto, B. (2003). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 5(13), 2271–2274. [Link][6]
-
Molander, G. A., et al. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 423. [Link][3]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. laballey.com. [Link][8]
-
May, S. A., et al. (2016). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 20(4), 835–841. [Link][10]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link][4]
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Application Notes & Protocols: One-Pot Synthesis and Application of Potassium Allyloxymethyltrifluoroborate in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Advantage of Potassium Allyloxymethyltrifluoroborate
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation. The choice of the organoboron nucleophile is critical to the success of these transformations. While boronic acids are traditional mainstays, their inherent instability, propensity for protodeboronation, and challenging purification can limit their utility.[1] Potassium organotrifluoroborates have emerged as superior alternatives, offering remarkable stability to air and moisture, which simplifies handling and storage.[1][2] These crystalline, free-flowing solids are readily prepared and can be stored on the bench indefinitely without appreciable decomposition.[2][3]
Among this robust class of reagents, this compound, K[(CH₂=CHCH₂OCH₂)BF₃], provides a unique synthetic tool. It acts as a nucleophilic equivalent of an "allyloxymethyl anion," a dissonant synthon that enables a non-traditional and powerful approach to constructing ether linkages.[4][5] This application note provides a comprehensive guide for researchers, detailing the synthesis of this compound and its subsequent application in Suzuki-Miyaura cross-coupling. Furthermore, we will explore the potential for a streamlined one-pot synthesis and coupling protocol, offering a frontier for methods development.
Core Principles: Why Choose Organotrifluoroborates?
The enhanced stability of potassium organotrifluoroborates stems from their tetracoordinate boron center.[1] This structure mitigates common side reactions that plague tricoordinate boronic acids, such as oxidation and protodeboronation.[1] Consequently, cross-coupling reactions can often be performed with near-stoichiometric amounts of the trifluoroborate partner, improving atom economy.[1] The slow in situ release of the reactive boronic acid under the reaction conditions is a key feature of their reactivity profile.
The synthesis of potassium alkoxymethyltrifluoroborates, including the allyloxy variant, is reliably achieved through the SN2 displacement of potassium bromomethyltrifluoroborate with the corresponding alkoxide.[4][5][6] This precursor, in turn, is accessible on a large scale, making the entire class of reagents practical for widespread use.[4]
Experimental Guide Part I: Two-Step Synthesis and Coupling Protocol
This section describes the validated, field-proven two-step procedure, which involves the synthesis and isolation of this compound, followed by its use in a Suzuki-Miyaura cross-coupling reaction.
Workflow Overview: Two-Step Procedure
Caption: Validated two-step workflow for synthesis and application.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for alkoxymethyltrifluoroborates developed by Molander, G. A., and Canturk, B. (2008).[4][5]
Causality: This procedure relies on the generation of a potent nucleophile, sodium allyloxide, which then displaces the bromide from potassium bromomethyltrifluoroborate in a classic SN2 reaction. Tetrahydrofuran (THF) is an ideal solvent as it is anhydrous and effectively solvates the sodium cation. An excess of the alkoxide is used to drive the reaction to completion.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl alcohol (CH₂=CHCH₂OH), anhydrous
-
Potassium bromomethyltrifluoroborate (K[BrCH₂BF₃])
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Acetone
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and argon inlet, add sodium hydride (3.0 equiv). Suspend the NaH in anhydrous THF (0.2 M relative to allyl alcohol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous allyl alcohol (3.0 equiv) dropwise via the dropping funnel. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
SN2 Reaction: Add potassium bromomethyltrifluoroborate (1.0 equiv) to the alkoxide solution in one portion.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by ¹⁹F NMR for the disappearance of the starting material signal (approx. -145 ppm).
-
Work-up and Isolation: Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the resulting solid residue with anhydrous diethyl ether (3 x volume) to remove mineral oil and unreacted organics. Decant the ether washes.
-
Dry the solid under high vacuum.
-
The desired this compound is sparingly soluble in acetone, while inorganic byproducts (NaBr, excess NaH/NaOH) are much less soluble. Add a minimal amount of acetone to the solid, stir vigorously, and filter. Repeat this extraction.
-
Alternatively, for higher purity and yield, continuous Soxhlet extraction with acetone can be employed.[4]
-
Combine the acetone extracts and concentrate in vacuo to yield this compound as a white, crystalline solid. Characterize by NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and store on the bench.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Chloride
This protocol is optimized for the coupling of alkoxymethyltrifluoroborates with challenging aryl chloride electrophiles.[4][5]
Causality: This reaction utilizes a palladium(0) catalyst, generated in situ from Pd(OAc)₂, and a sterically hindered, electron-rich phosphine ligand (RuPhos). This combination is highly active for the oxidative addition of aryl chlorides. Cesium carbonate (Cs₂CO₃) is a crucial base, facilitating the transmetalation step of the catalytic cycle. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.
Materials:
-
This compound (from Protocol 1)
-
Aryl chloride (e.g., 4-chlorobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropylbiphenyl (RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.1 equiv), the aryl chloride (1.0 equiv, 0.5 mmol scale), and cesium carbonate (3.0 equiv).
-
Add Pd(OAc)₂ (3 mol %) and RuPhos (6 mol %).
-
Seal the vessel, then evacuate and backfill with argon three times.
-
Add 1,4-dioxane and water in a 10:1 ratio (e.g., 2.5 mL dioxane, 0.25 mL H₂O) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired allyloxymethylarene product.
| Parameter | Condition for Synthesis (Protocol 1) | Condition for Coupling (Protocol 2) |
| Solvent | Anhydrous THF | 10:1 Dioxane / H₂O |
| Base | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) |
| Temperature | Reflux (approx. 66 °C) | 100 °C |
| Atmosphere | Inert (Argon) | Inert (Argon) |
| Key Reagents | Allyl Alcohol, K[BrCH₂BF₃] | Aryl Halide, Pd(OAc)₂, RuPhos |
Experimental Guide Part II: A Frontier for Development - The One-Pot Protocol
While a two-step process is robust, a one-pot protocol offers significant advantages in terms of efficiency, reduced waste, and time savings.[7] To date, a specific, validated one-pot procedure for the synthesis and in situ coupling of this compound has not been extensively reported in peer-reviewed literature. The primary challenge lies in the incompatibility of the reagents and conditions for the two distinct reaction types. The strong, non-nucleophilic base (NaH) required for alkoxide formation is not ideal for the subsequent Suzuki coupling, which typically requires a milder, nucleophilic base like Cs₂CO₃ or K₂CO₃ to facilitate the catalytic cycle.
However, based on established principles, a hypothetical protocol can be designed as a starting point for investigation. The strategy involves performing the initial SN2 reaction and then directly adding the components for the Suzuki-Miyaura coupling to the same vessel.
Hypothetical One-Pot Tandem Synthesis & Coupling Workflow
Caption: A proposed workflow for a one-pot tandem reaction.
Protocol 3: Hypothetical One-Pot Synthesis and Suzuki-Miyaura Coupling
This is an exploratory protocol and requires optimization.
Causality and Rationale: The key to this one-pot procedure is sequential addition. The first two steps mirror the synthesis protocol. After the formation of the trifluoroborate is deemed complete, the Suzuki components are added directly. A weaker base like potassium carbonate could be explored for the initial alkoxide formation, as it might be more compatible with the subsequent palladium catalysis, though it may require longer reaction times or higher temperatures for the SN2 step. The addition of the aqueous co-solvent is critical for the Suzuki coupling and is added last.
Materials:
-
Same as Protocols 1 & 2
-
Potassium carbonate (K₂CO₃) as an alternative base for investigation
Procedure:
-
Alkoxide Formation & SN2 Reaction: In a flame-dried Schlenk tube under argon, suspend NaH (1.1 equiv) in anhydrous THF. Cool to 0 °C.
-
Slowly add allyl alcohol (1.1 equiv). Stir at room temperature for 30 minutes.
-
Add potassium bromomethyltrifluoroborate (1.1 equiv). Heat the mixture at 60-65 °C for 4-6 hours, or until ¹⁹F NMR analysis of an aliquot indicates complete or near-complete conversion to this compound.
-
In-situ Coupling Setup: Cool the reaction mixture to room temperature.
-
To the same vessel, add the aryl chloride (1.0 equiv), cesium carbonate (3.0 equiv), Pd(OAc)₂ (3 mol %), and RuPhos (6 mol %).
-
Add 1,4-dioxane and water to achieve an approximate 10:1 organic/aqueous ratio, considering the initial THF volume.
-
Coupling Reaction: Seal the vessel and heat to 100 °C for 12-24 hours.
-
Work-up: Follow the work-up and purification procedure described in Protocol 2.
Optimization Considerations:
-
Base Compatibility: The primary challenge is the base. If NaH proves detrimental to the catalyst, screening alternative bases for the SN2 step (e.g., K₂CO₃, Cs₂CO₃) is the first priority.
-
Solvent System: The initial THF may need to be partially or fully removed before adding the dioxane/water system for optimal Suzuki coupling.
-
Catalyst/Ligand Stability: Assess the stability of the Pd/RuPhos system in the presence of any unreacted alkoxide or byproducts from the first step.
Conclusion
This compound is a stable, effective, and versatile reagent for the introduction of the allyloxymethyl moiety onto aromatic and heteroaromatic scaffolds via the Suzuki-Miyaura cross-coupling.[4] The established two-step procedure provides a reliable and high-yielding pathway for its synthesis and application. While a one-pot protocol remains an area for development, the potential for increased efficiency makes it a compelling target for process chemists and academic researchers alike. The hypothetical protocol presented here offers a logical and scientifically sound starting point for such investigations, paving the way for more streamlined and sustainable synthetic methodologies.
References
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]
-
Molander, G. A., & Canturk, B. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PubMed Central. [Link]
-
Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393-396. [Link]
-
Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(19), 7438-7446. [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7438-7446. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower-Releasing Counterpart to Boronic Acids in Suzuki-Miyaura Coupling: The Wonderful World of Organotrifluoroborates. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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"catalyst selection for allyloxymethyltrifluoroborate cross-coupling"
This protocol, adapted from highly successful methods for primary alkyltrifluoroborates, provides a robust and reliable starting point for the cross-coupling of allyloxymethyltrifluoroborate. [1][4]
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Colombel, V., et al. (2011). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 76(11), 4543-4553. [Link]
-
Molander, G. A., & Dreher, S. D. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 129(2), 458-459. [Link]
-
Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. ACS Catalysis, 13(3), 2059-2064. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Tetrahedron Letters, 49(35), 5231-5234. [Link]
-
Wang, C., et al. (2022). Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. Chemical Science, 13(1), 159-164. [Link]
-
Doucet, H., et al. (2007). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2007(17), 2853-2864. [Link]
-
Kabalka, G. W., & Al-Masum, M. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Tetrahedron Letters, 47(34), 6029-6031. [Link]
-
Ichikawa, J., et al. (2022). Nickel-Catalyzed Reductive Allyl-Aryl Cross-Electrophile Coupling via Allylic C-F Bond Activation. Chemistry – A European Journal, 28(2), e202103643. [Link]
-
Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11329-11332. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 11(16), 3626-3629. [Link]
-
Liu, Z., et al. (2023). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Chemical Communications, 59(86), 12965-12968. [Link]
-
Varma, R. S., & Namboodiri, V. V. (2001). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 6(12), 1043-1056. [Link]
-
Taylor, M. S. (2013). Metal-free methodology for the preparation of ynones using potassium alkynyltrifluoroborates and its application to the synthesis of natural products. Master's Thesis, University of Windsor. [Link]
-
Broom, T., et al. (2013). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 17(11), 1357-1365. [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]
-
Ichikawa, J., et al. (2022). Nickel‐Catalyzed Reductive Allyl−Aryl Cross‐Electrophile Coupling via Allylic C−F Bond Activation. Chemistry – A European Journal. [Link]
-
CEM Corporation. (n.d.). Organometallic cross-coupling reactions. CEM Corporation. [Link]
-
Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204. [Link]
-
Wang, P., et al. (2020). Nickel‐Catalyzed Electrochemical C(sp)−C(sp) Cross‐Coupling Reactions of Benzyl Trifluoroborate and Organic Halides. Angewandte Chemie International Edition, 59(31), 12759-12764. [Link]
-
Wang, D., et al. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications, 11(1), 406. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). The Palladium-Catalyzed Cross-Coupling Reaction of Potassium Alkynyltrifluoroborates with Aryl Halides or Triflates. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
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Bedford, R. B., et al. (2013). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Inorganic Chemistry, 2013(10-11), 1726-1729. [Link]
-
Kabalka, G. W., & Al-Masum, M. (2006). Cross-coupling reaction of alkynyltrifluoroborates. ResearchGate. [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Johnson Matthey. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
MacMillan, D. W. C., et al. (2017). Single-Electron Transmetalation via Photoredox/Nickel Dual Catalysis: Unlocking a New Paradigm for sp(3)-sp(2) Cross-Coupling. Journal of the American Chemical Society, 139(3), 1192-1201. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Potassium Allyloxymethyltrifluoroborate Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing potassium allyloxymethyltrifluoroborate. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, particularly low reaction yields, encountered during its use in cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common initial queries and potential pitfalls.
Q1: My reaction with this compound is not working. Is the reagent unstable?
A1: Potassium organotrifluoroborates, including allyloxymethyltrifluoroborate, are known for their exceptional stability compared to their boronic acid counterparts.[1][2] They are typically air- and moisture-stable crystalline solids that can be stored for extended periods without significant decomposition.[2][3] While reagent degradation is unlikely to be the primary cause of low yield, improper handling can still be a factor. Ensure the reagent has been stored in a tightly sealed container away from excessive moisture or reactive atmospheres. However, the root cause of failure is more likely related to the reaction conditions rather than the intrinsic stability of the starting material.
Q2: What is the most critical first step in setting up the reaction?
A2: The most critical, and often overlooked, step is ensuring an oxygen-free environment. Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[4][5] Failure to properly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) is a leading cause of catalyst deactivation and, consequently, low or no product yield.[6] It is recommended to purge the solvent with an inert gas for at least 30 minutes prior to use.[6]
Q3: Do I need to add water to my reaction? I thought the reagent was moisture-stable.
A3: Yes, the presence of water is often crucial, which can seem counterintuitive. The stability of the trifluoroborate is actually a form of protection. For the Suzuki-Miyaura cross-coupling to occur, the trifluoroborate salt (R-BF₃K) must first hydrolyze to the corresponding boronic acid (R-B(OH)₂) or a related boronate species.[7][8][9] This "slow-release" of the active boron species in situ is a key feature that can minimize side reactions like homocoupling.[7][8] Most successful protocols employ a mixed solvent system, such as THF/H₂O or Dioxane/H₂O, to facilitate this necessary hydrolysis.[10][11][12]
Q4: I see multiple spots on my TLC plate, and the desired product spot is faint. What's happening?
A4: This strongly suggests the formation of byproducts. The most common culprits in Suzuki-Miyaura reactions are homocoupling of your aryl halide (Ar-Ar) and protodeboronation of the organotrifluoroborate (replacement of the boron group with a hydrogen).[7][13] Homocoupling can arise from catalyst degradation or side reactions, while protodeboronation can occur if the rate of hydrolysis of the trifluoroborate is not well-matched with the rate of the catalytic cycle.[7] Optimizing the choice of base, catalyst, and ligand is key to minimizing these pathways.
Troubleshooting Guide: A Deeper Dive into Low-Yield Scenarios
If the basic FAQs have not resolved your issue, this section provides a systematic approach to diagnosing and solving the problem.
Issue 1: Low or No Product Formation with Starting Material Consumed
This scenario points towards decomposition of the desired product or the formation of non-UV active or highly volatile byproducts. However, it most commonly indicates that the catalytic cycle is stalling after the initial oxidative addition step, leading to side reactions.
Potential Cause A: Incorrect Base Selection or Concentration
-
The Chemistry: The base plays a multifaceted role. It is required to activate the organotrifluoroborate for hydrolysis and to facilitate the transmetalation step. However, the choice of base can dramatically influence the reaction outcome.[3][12] Cesium carbonate (Cs₂CO₃) is frequently the most effective base, providing a good balance of basicity and solubility.[3][10][11] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also common alternatives.[3][6] The use of amine bases can sometimes lead to catalyst deactivation through coordination to the palladium center.[3]
-
Troubleshooting Protocol:
-
If using a mild base like Na₂CO₃, switch to a more effective base such as Cs₂CO₃ or K₃PO₄.
-
Ensure you are using at least 3 equivalents of the base relative to the limiting reagent.[3][10]
-
If your substrate is sensitive to strong bases, consider a milder base but be prepared for longer reaction times.
-
| Base | Common Solvent System | Typical Observations & Remarks |
| Cs₂CO₃ | THF/H₂O, Dioxane/H₂O | Often provides the highest yields. Its solubility in organic solvents is beneficial.[11][13] |
| K₂CO₃ | Toluene/H₂O, Alcohols | A cost-effective and widely used alternative. May require higher temperatures.[14][15] |
| K₃PO₄ | THF, Dioxane | A strong, non-nucleophilic base suitable for many couplings.[3] |
| Et₃N, t-BuNH₂ | Alcohols | Can be effective for specific substrates but carries the risk of catalyst inhibition.[4] |
Potential Cause B: Suboptimal Solvent System
-
The Chemistry: The solvent must dissolve the reagents and, as discussed, facilitate the controlled hydrolysis of the trifluoroborate. Aprotic polar solvents mixed with water are the standard. The ratio of organic solvent to water is a critical parameter to optimize.[11][12] Protic solvents like isopropanol can also be effective, as hydroxyl groups can facilitate the transmetalation step.[4]
-
Troubleshooting Protocol:
-
Begin with a standard solvent system like Dioxane/H₂O (10:1) or THF/H₂O (10:1).[10][11]
-
If the reaction is sluggish, systematically vary the solvent ratio (e.g., 5:1, 20:1) to find the optimal balance for hydrolysis and solubility.
-
For certain substrates, consider switching to an alcohol-based system like i-PrOH/H₂O.[4]
-
Issue 2: Significant Byproduct Formation (Homocoupling, Protodeboronation)
This indicates that the desired cross-coupling pathway is being outcompeted by side reactions. This is often a catalyst or ligand issue.
Potential Cause A: Inefficient Catalyst or Ligand
-
The Chemistry: The choice of palladium catalyst and phosphine ligand is critical for promoting the desired reaction while suppressing side reactions. The ligand stabilizes the palladium center and modulates its reactivity. For C(sp³)-C(sp²) couplings, bulky, electron-rich phosphine ligands like RuPhos are often superior.[10][14] The common catalyst PdCl₂(dppf) is also a robust choice for a wide range of couplings.[3][4]
-
Troubleshooting Protocol:
-
If using a simple catalyst like Pd(PPh₃)₄, which can be prone to dissociation and side reactions, switch to a more robust, pre-formed catalyst/ligand system.
-
Screen a panel of ligands. Start with a general-purpose ligand like dppf, then move to more specialized ligands for challenging couplings.
-
Ensure the catalyst loading is appropriate, typically between 2-5 mol %.[10][11]
-
| Catalyst / Ligand | Common Use Case | Key Advantages |
| PdCl₂(dppf)·CH₂Cl₂ | General purpose | Robust, versatile, and commercially available. Effective for many aryl and alkenyl couplings.[3][13] |
| Pd(OAc)₂ / RuPhos | C(sp³)-C(sp²) couplings | The bulky, electron-rich RuPhos ligand facilitates reductive elimination and can improve yields for alkyl couplings.[10][14] |
| PdCl₂(AtaPhos)₂ | Alkoxyethyl couplings | Specifically designed to reduce β-hydride elimination, a common side reaction with alkyl groups.[16] |
| PEPPSI™ Precatalysts | Challenging couplings | N-Heterocyclic carbene (NHC) based catalysts that can be very effective for sterically hindered or deactivated substrates.[15] |
Diagram 1: The Suzuki-Miyaura Catalytic Cycle This diagram illustrates the fundamental steps of the reaction, highlighting where the organotrifluoroborate enters the cycle after activation.
Caption: The Suzuki-Miyaura catalytic cycle for cross-coupling reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol % and RuPhos at 4 mol %) to the stirred mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram 2: Trifluoroborate Activation and Side Reactions
This diagram shows the necessary hydrolysis step and the competing undesirable pathways of protodeboronation and homocoupling.
Caption: Activation of trifluoroborate and competing side reaction pathways.
Diagram 3: Troubleshooting Workflow
A logical decision tree to guide your experimental troubleshooting process.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Lloyd-Jones, G. C., & Dreher, S. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Molander, G. A., & Rivera, N. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(19), 7734-7739. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 9(5), 879-882. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(23), 9114-9120. [Link]
-
Akpinar, E., & Molander, G. A. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic Letters, 13(4), 748-751. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Bode, J. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts, 2012(07), 0782. [Link]
-
Molander, G. A., & Dehmel, F. J. (2004). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Journal of the American Chemical Society, 126(33), 10313-10318. [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(45), 6433-6436. [Link]
-
Danish, M. (2017). Suzuki coupling Reaction's yield is very low... ResearchGate. [Link]
-
Molander, G. A., & Gravel, M. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Angewandte Chemie International Edition, 48(32), 5849-5852. [Link]
-
Molander, G. A., & Yun, C-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Tetrahedron, 58(8), 1465-1470. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-11149. [Link]
-
Various Authors. (2019). Reaction development a Optimization of the reaction conditions... ResearchGate. [Link]
-
Molander, G. A., & Traister, K. M. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 14(12), 3146-3149. [Link]
-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [Link]
-
G. G. T. Guarini, et al. (1972). SYNTHESIS AND THERMAL DECOMPOSITION OF POTASSIUM TRIOXALATOALUMINATE HYDRATE. DSpace. [Link]
-
Wang, Y., et al. (2017). Kinetic Study of the Thermal Decomposition of Potassium Chlorate Using the Non-isothermal TG/DSC Technique. Journal of Thermal Analysis and Calorimetry, 131, 507-516. [Link]
-
Various Authors. (2020). Optimization of reaction conditions a. ResearchGate. [Link]
Sources
- 1. Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Allyloxymethyltrifluoroborates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium allyloxymethyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of these stable and versatile reagents. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to this compound in Suzuki Coupling
Potassium organotrifluoroborates have emerged as highly valuable coupling partners in Suzuki-Miyaura reactions due to their enhanced stability compared to boronic acids and esters.[1][2] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, simplifying storage and handling.[3] The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to common side reactions like protodeboronation.[4]
The use of this compound allows for the introduction of the valuable allyloxymethyl motif in a reliable and efficient manner. However, like any chemical transformation, challenges can arise. This guide will address the most common side reactions and provide practical, field-proven solutions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?
A1: A low or nonexistent yield is a frequent challenge in Suzuki coupling. The root cause often lies in the quality of reagents, suboptimal reaction conditions, or an inappropriate catalyst system. A methodical approach is crucial for identifying and resolving the issue.
Initial Diagnostic Checks:
-
Reagent Integrity: While potassium trifluoroborate salts are generally stable, ensure your specific batch has not been compromised.[2][5] The stability of the allyloxymethyl group under your specific storage conditions should also be considered.
-
Reaction Setup: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and unwanted side reactions.
Troubleshooting Steps & Optimization:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Catalyst System | The palladium catalyst and ligand may not be suitable for your specific aryl halide and the allyloxymethyltrifluoroborate. Aryl chlorides, for instance, are generally less reactive than bromides or iodides. | For less reactive electrophiles, consider using more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos to facilitate the oxidative addition step.[6] A pre-catalyst can also offer better reproducibility. |
| Inadequate Base | The choice and quality of the base are critical for activating the boronic acid for transmetalation.[7] An inappropriate or weak base can lead to a stalled reaction. | Cesium carbonate (Cs₂CO₃) is often a highly effective base for Suzuki couplings with organotrifluoroborates.[1][8] Ensure the base is finely powdered and anhydrous for optimal performance. |
| Suboptimal Solvent System | The solvent plays a crucial role in the solubility of reagents and the rate of reaction. A common issue is poor solubility of the starting materials.[9] | A mixture of an organic solvent and water is typically used. Toluene/water or THF/water are common choices.[1][8][10] If solubility is an issue, consider alternative solvents like DMF, but be mindful of potential side reactions with the base.[9] |
| Incorrect Reaction Temperature | The reaction temperature can significantly impact the rate of reaction and the stability of the catalyst and reagents. | While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C), it's worth screening a range of temperatures.[10][11] In some cases, lowering the temperature can improve yields by reducing decomposition.[11] |
Issue 2: Protodeboronation of the Allyloxymethyltrifluoroborate
Q2: I am observing a significant amount of the protodeboronated side product (allyl methyl ether) in my reaction mixture. What causes this and how can I minimize it?
A2: Protodeboronation is the replacement of the boron moiety with a hydrogen atom and is a common undesired side reaction in Suzuki couplings.[12] While potassium trifluoroborates are less prone to this than boronic acids, the in situ generated boronic acid can still undergo this reaction.[4][12]
Understanding the Mechanism:
The hydrolysis of the trifluoroborate to the corresponding boronic acid is a key step.[13][14] The rate of this hydrolysis relative to the rate of the catalytic cycle is crucial. If the boronic acid accumulates, it is more susceptible to protodeboronation.[14][15]
dot
Caption: Pathway to protodeboronation vs. cross-coupling.
Strategies to Minimize Protodeboronation:
| Strategy | Explanation | Implementation |
| Control Hydrolysis Rate | The "slow release" of the boronic acid from the trifluoroborate is advantageous.[13][14] This can be influenced by the reaction conditions. | The choice of base and solvent system can affect the hydrolysis rate.[14][15] Experiment with different bases (e.g., K₂CO₃, K₃PO₄) which may lead to a slower, more controlled release of the boronic acid. |
| Use a Slight Excess of Trifluoroborate | Using a small excess of the this compound can help to compensate for any loss due to protodeboronation. | An excess of 1.2-1.5 equivalents of the trifluoroborate salt is a common practice. |
| Optimize Reaction Time | Prolonged reaction times can lead to increased degradation of the boronic acid. | Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time and avoid unnecessary exposure to harsh conditions. |
Issue 3: Homocoupling Side Products
Q3: I am observing the formation of homocoupling products (dimer of my aryl halide or the allyloxymethyl group). How can I suppress this side reaction?
A3: Homocoupling is another common side reaction in Suzuki coupling that can reduce the yield of the desired cross-coupled product.[8][16]
dot
Caption: Pathways for homocoupling side reactions.
Mitigation Strategies:
-
Lower Catalyst Loading: In some cases, a lower catalyst loading can be essential to discourage homocoupling of the halide.[16]
-
Choice of Ligand: The ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Screening different ligands can be beneficial.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote oxidative homocoupling of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Potassium organotrifluoroborates are generally stable to air and moisture and can be stored at room temperature.[1][2] However, for long-term storage, it is best to keep them in a cool, dry place in a tightly sealed container.
Q2: What is the mechanism of activation of the trifluoroborate salt?
A2: The trifluoroborate salt itself is not the active species in the catalytic cycle. It must first undergo hydrolysis to the corresponding boronic acid, which is then activated by the base to form a boronate species that participates in the transmetalation step with the palladium catalyst.[7][13][14]
Q3: Can I use this compound with heteroaryl halides?
A3: Yes, potassium organotrifluoroborates are effective coupling partners for a wide range of heteroaryl halides.[3][4] However, the choice of catalyst, ligand, and reaction conditions may need to be optimized for specific heteroaryl substrates.[4][17]
Q4: Are there any known incompatibilities with the allyloxymethyl group?
A4: While the allyloxymethyl group is generally robust, under certain conditions, the allyl moiety could potentially undergo isomerization or other side reactions, especially in the presence of palladium catalysts. Careful monitoring of the reaction for such byproducts is recommended.
Experimental Protocol: General Procedure for Suzuki Coupling with this compound
This protocol provides a general starting point. Optimization of specific parameters may be necessary for your particular substrates.
dot
Caption: Experimental workflow for Suzuki coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., RuPhos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/Water, 10:1)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Seal the flask and purge with an inert gas (argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
- Batey, R. A., & Quach, T. D. (2001). Palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. Tetrahedron Letters, 42(51), 9099-9103.
- BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Denmark, S. E., & Smith, R. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9125-9139.
- Kuivila, H. G., & Reuwer, J. F. (1964). Electrophilic Displacement Reactions. X. The Mechanism of Protodeboronation of Areneboronic Acids. The Journal of Organic Chemistry, 29(5), 1268-1273.
- Al-Zoubi, R. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts, 2012(08), 0894.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461-1473.
- Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747.
- Lloyd-Jones, G. C., & Ball, L. T. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 133(47), 18638-18653.
- Molander, G. A., & Ito, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9491-9496.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Molander, G. A., & Jean-Gérard, L. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845-3854.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Wikipedia. (n.d.).
- Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2767-2770.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- Molander, G. A., & Gravel, M. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 74(17), 6731-6737.
- Nicewicz, D. A., & Perondi, F. (2021). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Organic Letters, 23(15), 5899-5903.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.
- ResearchGate. (2025).
- YouTube. (2022). Suzuki Coupling Mechanism.
- Scilit. (n.d.).
- Molander, G. A., & Traister, K. M. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 13(19), 5032-5035.
- ResearchGate. (2025).
- Molander, G. A., & Beaumier, F. (2012). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 14(6), 1556-1559.
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Potassium Allyloxymethyltrifluoroborate
Welcome to the technical support center for potassium allyloxymethyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile reagent. Potassium organotrifluoroborates have gained significant traction as robust alternatives to traditional boronic acids and esters in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability and ease of handling. This resource consolidate[1]s field-proven insights and foundational scientific principles to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other organoboron reagents?
A: this compound, like other potassium organotrifluoroborates, offers several key advantages:
-
Enhanced Stability: These reagents are typically crystalline solids that are stable in the presence of air and moisture, which simplifies storage and handling procedures.
-
Ease of Handling: [2][3][4][5] Their solid nature and stability eliminate the need for specialized inert atmosphere techniques during reaction setup.
-
Improved Stoichiometry: Due to a lower tendency for protodeboronation compared to boronic acids, they can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.
-
High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl and heteroaryl halides.
Q2: How should I store and handle this compound?
A: While generally stable, it is best practice to store this compound in a cool, dry place away from direct sunlight. Although less sensitive to air and moisture than boronic acids, prolonged exposure to a humid environment should be avoided to ensure reagent integrity.
Q3: What is the role o[2][3][4][5]f the base in the Suzuki-Miyaura coupling reaction with this compound?
A: The base plays a crucial role in the catalytic cycle. Its primary function is to facilitate the transmetalation step by converting the trifluoroborate salt into a more reactive organoborate species. This intermediate then re[6]adily transfers its organic group to the palladium center. Common bases used include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).
Q4: Does the choice of[7][8] solvent significantly impact the reaction outcome?
A: Yes, the solvent system can have a profound effect on the reaction. Often, a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is employed. The aqueous phase is esse[7][8]ntial for dissolving the base and facilitating the hydrolysis of the trifluoroborate to the active boronic acid in situ. However, the optimal solv[9][10]ent can be substrate-dependent, and screening different solvent systems may be necessary for challenging couplings.
Troubleshooting Guid[12]e
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Inefficient Catalyst System:
-
Explanation: The choice of palladium source and ligand is critical for an efficient reaction. The ligand stabilizes the palladium center and influences its reactivity. For challenging couplings, a more electron-rich and sterically hindered ligand may be required.
-
Recommendation: Screen a variety of phosphine ligands. RuPhos has been shown to be a general and effective ligand for the cross-coupling of alkoxymethyltrifluoroborates. Increasing the catalyst a[7]nd ligand loading (e.g., from 1-2 mol% to 3-6 mol%) can also improve yields, especially for less reactive substrates like heteroaryl chlorides.
-
-
Inappropriate Base[11]:
-
Explanation: The strength and solubility of the base are important. A base that is too weak may not facilitate transmetalation effectively. Conversely, a base that is too strong could lead to side reactions.
-
Recommendation: Cesium carbonate (Cs₂CO₃) is often a highly effective base for these couplings. If Cs₂CO₃ is not succ[7][8][12]essful, consider screening other bases such as K₂CO₃ or K₃PO₄.
-
-
Suboptimal Solvent System:
-
Explanation: The solvent system must facilitate the dissolution of the reactants and promote the catalytic cycle. As mentioned, an aqueous co-solvent is often necessary.
-
Recommendation: A 10:1 mixture of dioxane/H₂O is a good starting point. Other common systems incl[7]ude toluene/H₂O and THF/H₂O. For anhydrous conditions,[8] ensure all reagents and solvents are scrupulously dried, and consider adding a small amount of water (e.g., 5 equivalents) if using a base like K₃PO₄, as it can be crucial for reactivity.
-
-
Reaction Temperatu[13]re Too Low:
-
Explanation: The oxidative addition and reductive elimination steps of the catalytic cycle are often accelerated at higher temperatures.
-
Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature. A common range for these couplings is 80-110 °C.
-
-
Reagent Decomposition:
-
Explanation: While stable, this compound can degrade under certain conditions. For instance, some organotrifluoroborates can undergo decomposition pathways like β-hydride elimination.
-
Recommendation:[3] Ensure the purity of your starting materials. If you suspect reagent decomposition, consider synthesizing a fresh batch.
-
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
-
Homocoupling of the Aryl Halide:
-
Explanation: This can occur if the transmetalation step is slow, allowing for competitive side reactions of the palladium intermediate.
-
Recommendation: Re-evaluate your choice of ligand and base to accelerate the transmetalation step. Using a more electron-rich ligand can often suppress homocoupling.
-
-
Protodeboronation:
-
Explanation: This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an undesired deboronated byproduct. While less common with trifluoroborates than with boronic acids, it can still occur, particularly with prolonged reaction times or under acidic conditions.
-
Recommendation:[2] Ensure your reaction conditions are sufficiently basic. Use a slight excess of the trifluoroborate salt (e.g., 1.05-1.2 equivalents) to compensate for any minor decomposition.
-
-
Hydrolysis of Functional Groups:
-
Explanation: If your substrates contain sensitive functional groups, such as esters, the basic reaction conditions and elevated temperatures can lead to their hydrolysis.
-
Recommendation:[14] If possible, use milder bases like K₂CO₃. Alternatively, consider protecting the sensitive functional group before the coupling reaction.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
RuPhos (6 mol%)
-
Dioxane and deionized[7] water (10:1 v/v)
-
Inert atmosphere (Arg[7]on or Nitrogen)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the dioxane and deionized water.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and RuPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Starting Condition | Range to Explore |
| Catalyst | Pd(OAc)₂ / RuPhos | Other Pd sources (e.g., PdCl₂(dppf)) and ligands |
| Catalyst Loading | 3 mol % Pd, 6 mol % Ligand | 1-5 mol % Pd, 2-10 mol % Ligand |
| Base | Cs₂CO₃ (2.0 equiv) | K₂CO₃, K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O, THF/H₂O |
| Temperature | 100 °C | 60-120 °C |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Molander, G. A., & Brown, H. C. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. Retrieved from [Link]
-
Molander, G. A., & Beaumard, F. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 13(15), 3948–3951. Retrieved from [Link]
-
Broom, T., Hughes, M., Szczepankiewicz, B. G., Ace, K., Hagger, B., Lacking, G., ... & Watson, S. A. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 18(11), 1373–1381. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(22), 8563–8569. Retrieved from [Link]
-
Watson, A. J., Williams, J. M., & Jones, C. D. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1032–1040. Retrieved from [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. Retrieved from [Link]
-
Molander, G. A., Colombel, V., & Rombouts, F. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 77(6), 2966–2978. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 803–815. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. Retrieved from [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(12), 4984–4990. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 803-815. Retrieved from [Link]
-
Molander, G. A., & Ito, T. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 33(32). Retrieved from [Link]
-
Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
-
Dreher, S. D., Lim, Y. H., Sandrock, D. L., & Molander, G. A. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 73(16), 6211–6215. Retrieved from [Link]
-
Scott, J. K., & Vedejs, E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8499–8509. Retrieved from [Link]
-
Drugs.com. (2025, December 26). Potassium Chloride Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Retrieved from [Link]
-
Molander, G. A., & Nimmagadda, S. K. (2012). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic letters, 14(18), 4814–4817. Retrieved from [Link]
-
Vedejs, E., & Scott, J. K. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(20), 8499–8509. Retrieved from [Link]
-
Molander, G. A., & Lupp, D. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 74(17), 6825–6828. Retrieved from [Link]
-
Molander, G. A., & Gormis, E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 10(12), 2445–2448. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Retrieved from [Link]
-
Vedejs, E., & Scott, J. K. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
Molander, G. A., & Yun, C. S. (2002). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 67(24), 8416–8423. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction development a Optimization of the reaction conditions. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium vinyltrifluoroborate synthesis. Retrieved from [Link]
Sources
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Allyloxymethyltrifluoroborate Reactions
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting and frequently asked questions for the purification of homoallylic alcohols and related compounds synthesized via Suzuki-Miyaura cross-coupling reactions involving potassium allyloxymethyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I can expect in my crude reaction mixture?
A1: Following the reaction, your crude product will likely contain a mixture of starting materials, byproducts, and catalyst residues. Common impurities include:
-
Unreacted Aryl Halide: Often the most significant impurity if the reaction does not go to completion.
-
Boronic Acids/Boronate Esters: These arise from the hydrolysis of the allyloxymethyltrifluoroborate. They are often polar and can be challenging to remove completely.[1][2]
-
Homocoupled Biaryl Product: A common side product in palladium-catalyzed reactions, resulting from the coupling of two aryl halide molecules.[3][4]
-
Protodeboronation Product: The arene resulting from the replacement of the boronic acid group with a hydrogen atom.[3]
-
Palladium Catalyst Residues: These can include palladium black and phosphine ligands (or their oxides).[5]
Q2: My NMR indicates the presence of boronic acid impurities. What is the best way to remove them before chromatography?
A2: A standard and effective method is a basic aqueous wash. By extracting your crude organic layer with an aqueous solution of a base like 1M NaOH or saturated sodium carbonate, you can deprotonate the acidic boronic acid, rendering it highly water-soluble and thus easily removable into the aqueous phase.[5] For particularly stubborn boronic acids, specialized silica-based scavengers are also commercially available.[1]
Q3: I'm observing significant streaking or tailing of my product during silica gel chromatography. What can I do to improve the separation?
A3: Tailing of polar compounds like alcohols on silica gel is a common issue. This is often due to strong interactions with the acidic silanol groups on the silica surface. Here are a few strategies to improve your chromatography:
-
Modify the Eluent: Adding a small amount of a polar modifier like triethylamine (1-2%) or methanol can help to block the active sites on the silica, leading to better peak shapes.[6]
-
Use a Different Solvent System: If a standard hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent combinations such as dichloromethane/methanol.[5][6]
-
Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase can be a good alternative.[7][8]
Q4: Can I use crystallization to purify my homoallylic alcohol product?
A4: Crystallization can be an excellent method for obtaining highly pure material, provided your product is a solid at room temperature.[9] It may require some screening of different solvent systems to find conditions that yield high-quality crystals and good recovery.[2][8]
Troubleshooting Guides
Scenario 1: Difficulty in Separating the Product from Unreacted Aryl Halide
Problem: The desired homoallylic alcohol and the starting aryl halide have very similar Rf values, leading to co-elution during column chromatography.
Root Cause: This often occurs when the aryl halide is relatively non-polar, and the addition of the small allyloxymethyl group does not significantly alter the overall polarity.
Solutions:
-
Optimize Reaction Conditions: The most straightforward approach is to drive the reaction to completion, thereby minimizing the amount of unreacted starting material. Consider increasing the reaction time, temperature, or using an excess of the boronic acid reagent.[6]
-
Adjust Chromatographic Conditions:
-
Chemical Derivatization: If chromatographic methods fail, you can chemically modify the product to alter its polarity. For example, protecting the hydroxyl group of the alcohol as a silyl ether will make it significantly less polar, allowing for easy separation from the unreacted aryl halide. The protecting group can then be removed in a subsequent step.
Workflow for Separating Product and Aryl Halide
Caption: Decision tree for resolving product and aryl halide co-elution.
Scenario 2: Product is Contaminated with Persistent Boronic Acid Byproducts
Problem: Despite a standard workup, boronic acid-related impurities remain in the organic layer and are difficult to remove by chromatography.
Root Cause: Some boronic acids and their esters can have significant solubility in organic solvents. Simple phase separation may not be sufficient for their complete removal.
Solutions:
-
Thorough Basic Extraction: As mentioned in the FAQs, a vigorous wash with a basic aqueous solution is the first line of defense.[5] Ensure sufficient mixing and contact time to facilitate the acid-base reaction and subsequent extraction.
-
Liquid-Liquid Extraction with Different Solvents: Experiment with different organic solvents for your extraction. A less polar solvent might disfavor the partitioning of the polar boronic acid impurities into the organic phase.
-
Formation of a Diethanolamine Adduct: In some cases, boronic acids can be selectively precipitated from an organic solution by the addition of diethanolamine.[7][8] The resulting adduct can be filtered off, and the desired product recovered from the filtrate.
-
Volatilization of Boronic Acid: For some volatile boronic acids, co-evaporation with methanol can be effective.[5] This converts the boronic acid to its more volatile methyl ester, which can be removed under reduced pressure.
Sources
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Deboronation of Potassium Allyloxymethyltrifluoroborate
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development utilizing potassium allyloxymethyltrifluoroborate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its deboronation, a critical step in various synthetic pathways. We aim to move beyond simple procedural outlines, offering a deeper understanding of the reaction's nuances to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the deboronation of this compound?
The "deboronation" of this compound is typically a misnomer for its application in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The core process is not the removal of the boron group, but rather its transformation into a more reactive species. The trifluoroborate salt itself is a stable, crystalline solid that is easy to handle and store.[1] In the presence of a base, it undergoes slow hydrolysis to release the corresponding boronic acid.[2][3][4] This in-situ generation of the boronic acid is crucial as it minimizes side reactions like homocoupling and protodeboronation that can occur when using the more reactive boronic acids directly.[3][4][5][6] The active boronic acid is then able to participate in the catalytic cycle of the cross-coupling reaction.
Q2: Why is this compound considered a "protected" form of a boronic acid?
Potassium organotrifluoroborates are tetracoordinate boron species, which makes the carbon-boron bond less reactive compared to their tricoordinate boronic acid or boronate ester counterparts.[7][8] This reduced reactivity, or "protection," allows the trifluoroborate group to be carried through various synthetic steps without being affected.[9] The reactivity can then be "unveiled" under the specific basic conditions of the cross-coupling reaction, where it is needed.[7] This stability also makes them less prone to protodeboronation, a common side reaction with boronic acids.[8]
Q3: What are the typical storage and handling procedures for this compound?
Potassium organotrifluoroborates are generally stable, crystalline solids that can be stored indefinitely at room temperature in a well-sealed container, protected from moisture.[9][10] While they are more stable to air and moisture than many other organoboron reagents, it is good practice to store them in a cool, dry place.[1][11][12] For handling, standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid creating dust, and handle in a well-ventilated area.[11]
Q4: What is protodeboronation and why is it a concern?
Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the organoboron reagent and leading to a lower yield of the desired product. This can be a significant issue with boronic acids, especially under harsh reaction conditions such as high temperatures or the use of strong bases. While potassium trifluoroborates are more resistant to protodeboronation, it can still occur, particularly with prolonged reaction times or if the desired cross-coupling reaction is slow.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the deboronation and subsequent reaction of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired cross-coupled product is one of the most common challenges. The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow: Low Yield
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Allyloxymethyltrifluoroborate Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium allyloxymethyltrifluoroborate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this powerful transformation. Here, we address common challenges and provide in-depth, field-proven insights into the critical roles of base and solvent selection to help you optimize your reactions, troubleshoot issues, and achieve reproducible success.
Frequently Asked Questions (FAQs)
Q1: Why is my allyloxymethyltrifluoroborate coupling failing or giving low yields?
A1: Low yield is the most common issue and typically traces back to one of three core areas: inefficient hydrolysis of the trifluoroborate, a suboptimal catalyst system, or competing side reactions.
-
Inefficient Hydrolysis: Potassium organotrifluoroborates are bench-stable solids that act as "protected" boronic acids.[1][2][3] They are not the active nucleophile in the catalytic cycle. The reaction requires a controlled, in situ hydrolysis to generate the reactive allyloxymethylboronic acid.[4][5][6] This crucial step is highly dependent on the choice of base and the presence of water. If hydrolysis is too slow, the catalytic cycle stalls.
-
Suboptimal Base/Solvent Combination: The base and solvent work in concert. The base must be strong enough to facilitate both the hydrolysis and the transmetalation step but not so strong that it promotes side reactions. The solvent must solubilize all components (the organic electrophile, the aqueous base, and the palladium catalyst) and can influence catalyst activity.[7][8]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, destroying the nucleophile.[4][5] It is often exacerbated by excessively harsh basic conditions or prolonged reaction times at high temperatures. The "slow release" of the boronic acid from the more stable trifluoroborate is a key strategy to minimize this side reaction by keeping the concentration of the sensitive boronic acid low at any given time.[1][4][5][6]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the substrate's sensitivity and the desired reaction rate. There is no single "best" base, but carbonates and phosphates are excellent starting points.
-
Cesium Carbonate (Cs₂CO₃): This is often the base of choice for trifluoroborate couplings.[9][10] Its effectiveness stems from its good solubility in common organic solvents (like THF, dioxane) and its ability to promote the steady hydrolysis of the trifluoroborate salt.[4][5][6]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides. Its efficacy can be enhanced by the presence of a small, controlled amount of water.[11]
-
Potassium Carbonate (K₂CO₃): A milder and more economical option that can be effective for reactive electrophiles (aryl iodides/bromides).[12] It may be less effective for more challenging substrates.
-
Organic Bases (e.g., Triethylamine, Et₃N): While sometimes used, they are generally less effective for trifluoroborate hydrolysis and are more common in couplings with boronic acids themselves.[9]
-
Hydroxides (e.g., NaOH, KOH): These strong bases should be used with caution. While they can accelerate hydrolysis, they significantly increase the risk of catalyst decomposition and undesirable side reactions, including protodeboronation and hydrolysis of sensitive functional groups on your substrate.[13]
Q3: What is the role of water in the solvent system, and how much should I use?
A3: Water is not just a passive co-solvent; it is a critical reagent for the hydrolysis of the allyloxymethyltrifluoroborate to its active boronic acid form.[14][15] However, the amount must be carefully controlled.
-
Mechanism of Action: Water, in conjunction with the base, facilitates the F/OH ligand exchange on the boron atom, leading to the release of the boronic acid needed for transmetalation.[1]
-
Optimal Amount: Most successful protocols utilize a biphasic solvent system, typically with a 10:1 to 4:1 ratio of an organic solvent to water (e.g., THF/H₂O, Toluene/H₂O).[12][15] This provides a sufficient reservoir of water for the hydrolysis while maintaining good solubility for the organic substrates and catalyst.
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions will likely fail, as the necessary hydrolysis of the trifluoroborate will be severely inhibited.[14]
-
Excess Water: Using too much water can lead to poor solubility of nonpolar substrates and certain palladium catalysts, potentially slowing the reaction or causing catalyst decomposition.
Q4: Which organic solvent is best for coupling allyloxymethyltrifluoroborate?
A4: The ideal solvent should effectively dissolve the aryl halide, the catalyst, and have some miscibility with the aqueous phase.
-
Ethers (THF, Dioxane, 2-MeTHF): These are the most commonly used and reliable solvents.[13] They offer good solubility for a wide range of substrates and catalysts and are compatible with the typical aqueous basic conditions.
-
Aromatic Solvents (Toluene, Xylenes): Toluene is another excellent choice, particularly for reactions run at higher temperatures.[13] It is less polar than THF and can sometimes offer different reactivity profiles.
-
Alcohols (Isopropanol, n-Butanol): Protic solvents can be used and may even facilitate the hydrolysis step.[9][16] However, they can also participate in side reactions, so their use should be evaluated on a case-by-case basis.
-
Polar Aprotic Solvents (DMF, DMSO): While these solvents can influence reaction selectivity and catalyst behavior, they should be used with caution.[17][18] They are often more difficult to remove and can sometimes coordinate to the palladium center, altering its reactivity.[7][17]
Advanced Troubleshooting Guide
Scenario 1: Reaction is sluggish or stalls with an aryl chloride electrophile.
Aryl chlorides are less reactive than bromides or iodides, making oxidative addition the rate-limiting step.[19] Simply increasing temperature may not be sufficient and can lead to degradation.
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using K₂CO₃, switch to K₃PO₄ or Cs₂CO₃.[12] These stronger bases can better facilitate the catalytic cycle with less reactive partners.
-
Optimize the Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Use a catalyst system designed for aryl chlorides, which typically involves bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[19] These ligands accelerate the slow oxidative addition step.[19]
-
Increase Catalyst Loading: For very challenging substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can improve conversion.
-
Solvent Choice: Toluene or dioxane are often preferred for these couplings at higher temperatures (80-110 °C).
Data-Driven Ligand Selection for Aryl Chlorides:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Outcome |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Often low to no conversion with aryl chlorides. |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 80 | Good to excellent yields for a broad range of aryl chlorides.[12] |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 100 | Highly effective for sterically hindered and electron-rich aryl chlorides. |
Scenario 2: Significant protodeboronation of allyloxymethyltrifluoroborate is observed.
This indicates that the rate of C-B bond cleavage is competitive with the rate of productive cross-coupling.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate protodeboronation. Determine the lowest effective temperature for your system.
-
Use a Milder Base: If using a strong base like K₃PO₄, consider switching to Cs₂CO₃ or K₂CO₃, which may provide a more controlled hydrolysis rate.[4][5][6]
-
Ensure Proper Degassing: Oxygen can degrade both the catalyst and the organoboron reagent, leading to side products and lower yields. Ensure your solvent and reaction vessel are thoroughly degassed.
-
Check Purity of Reagents: The trifluoroborate salt should be a clean, free-flowing solid. Impurities could contribute to decomposition pathways.
Workflow: The Role of Base & Solvent in Allyloxymethyltrifluoroborate Coupling
This diagram illustrates the critical initial step where the base and solvent system work to hydrolyze the stable trifluoroborate salt into the active boronic acid, which can then enter the main Suzuki-Miyaura catalytic cycle.
Caption: Hydrolysis and subsequent catalytic cycle.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Toluene and Deionized Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a clean, dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.75 mmol, 1.5 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Catalyst Preparation: In a separate small vial under an inert atmosphere, weigh the Pd(OAc)₂ (0.01 mmol, 2.2 mg) and RuPhos (0.02 mmol, 9.3 mg). Add a small amount of the degassed toluene to dissolve or suspend the catalyst components.
-
Catalyst Addition: Transfer the catalyst mixture to the main reaction vessel via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Flowchart: A Diagnostic Approach
If your reaction fails, follow this logical progression to diagnose the issue.
Caption: Stepwise troubleshooting guide for failed reactions.
References
- Biscoe, M. R., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Gell, C., et al. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.
- Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- BenchChem (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Molander, G. A., & Gravel, M. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
- Butters, M., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
- Biscoe, M. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Molander, G. A., & Brown, A. R. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Colombel, V., et al. (n.d.). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling.
- Molander, G. A., & Brown, A. R. (2006).
- Yokoyama, A., et al. (2013).
- Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
- BenchChem (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Kumar, A., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation.
- Dreher, S. D., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.
- BenchChem (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. BenchChem.
- Molander, G. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Chem-Station (2015). Organotrifluoroborate Salts.
- Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Molander, G. A., & Figueroa, R. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
- Anderson's Process Solutions (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub.
- Molander, G. A., & Brown, A. R. (2006).
- Molander, G. A., & Brown, A. R. (2006).
- Molander, G. A., & Brown, A. R. (2015). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
- Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.
Sources
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. sci-hub.st [sci-hub.st]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Potassium Organotrifluoroborates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for potassium organotrifluoroborates (R-BF₃K). This resource is designed to provide you, the practicing scientist, with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of these versatile reagents. While generally lauded for their stability, certain nuances in their handling can be critical for experimental success. This guide is structured to address common challenges and provide clarity on best practices.
Section 1: Frequently Asked Questions (FAQs) - The Stability Myth vs. Reality
One of the most common points of confusion is the "air-sensitivity" of potassium organotrifluoroborates. While they are significantly more stable than their boronic acid counterparts, their stability is not absolute. This section clarifies these nuances.
Q1: Are potassium organotrifluoroborates truly "bench-stable" and what does that mean for my experimental setup?
A1: Yes, for the most part, potassium organotrifluoroborates are crystalline solids that are stable to air and moisture, allowing for storage at room temperature without special precautions.[1] This means you can typically weigh them out on the benchtop without the need for a glovebox. However, "bench-stable" refers to their handling for routine weighing and short-term exposure. It is not a license for indefinite exposure to a humid atmosphere or for neglecting good laboratory practice. For long-term storage, it is always advisable to keep them in a desiccator to minimize gradual hydrolysis.
Q2: If they are stable, why are they sometimes referred to as "air-sensitive"?
A2: The term "air-sensitive" in the context of R-BF₃K salts is often a misnomer for "moisture-sensitive" or "condition-sensitive". The primary degradation pathway is hydrolysis to the corresponding boronic acid.[2] This process is a necessary activation step for Suzuki-Miyaura cross-coupling reactions, but uncontrolled or premature hydrolysis can lead to reagent decomposition and reaction failure.[2][3][4][5] Certain classes of organotrifluoroborates, particularly those with electron-rich or sterically unhindered organic groups, can be more susceptible to hydrolysis.
Q3: What is the primary mode of decomposition for potassium organotrifluoroborates?
A3: The main decomposition pathway is hydrolysis, which converts the tetracoordinate trifluoroborate salt into the tricoordinate boronic acid.[2] This reaction is influenced by several factors:
-
pH: Hydrolysis is generally promoted under the basic conditions typical of Suzuki-Miyaura reactions. Some R-BF₃K salts are surprisingly stable at neutral pH but hydrolyze more rapidly in the presence of base.[3]
-
Lewis Acids: The presence of Lewis acids can facilitate decomposition.
-
The Organic Substituent (R-group): The electronic and steric properties of the R-group significantly impact the rate of hydrolysis.[2][3]
Q4: Do I need to use inert atmosphere techniques like a Schlenk line or a glovebox to handle them?
A4: For weighing out the solid R-BF₃K salt, a glovebox or Schlenk line is generally not necessary. However, if your reaction is sensitive to moisture for other reasons (e.g., use of other air-sensitive reagents, anhydrous solvent requirements), then employing inert atmosphere techniques is crucial. Furthermore, the synthesis of organotrifluoroborates often requires the use of air-sensitive precursors like Grignard or organolithium reagents, necessitating the use of inert techniques.[6][7]
Section 2: Troubleshooting Guide - From Failed Reactions to Inconsistent Results
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: My Suzuki-Miyaura cross-coupling reaction failed (low or no yield).
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The active nucleophile in the Suzuki-Miyaura reaction is the boronic acid, which is formed in situ from the hydrolysis of the trifluoroborate.[2][4] If the hydrolysis is too slow or incomplete, the catalytic cycle will be inefficient. This can be an issue with particularly stable R-BF₃K salts, such as those with electron-withdrawing groups.[3][5] | Increase the amount of water in the reaction mixture, use a more effective base (e.g., Cs₂CO₃), or increase the reaction temperature to promote hydrolysis.[8][9] |
| Premature Decomposition | If the R-BF₃K salt is particularly sensitive to hydrolysis, it may have decomposed upon storage or during a prolonged reaction setup. | Store your R-BF₃K salts in a desiccator. For particularly sensitive substrates, consider preparing them fresh. When setting up the reaction, add the R-BF₃K salt towards the end of the reagent addition sequence. |
| Protodeboronation | The boronic acid intermediate can undergo protodeboronation (replacement of the boron group with a hydrogen atom), especially with heteroaryl or vinyl trifluoroborates.[10] This is a common side reaction that consumes the active nucleophile. | Use milder bases or anhydrous conditions if the reaction allows. Minimizing the concentration of the active boronic acid by ensuring its "slow release" from the trifluoroborate can also help.[2][3] |
| Catalyst Inactivity | The fluoride ions released during hydrolysis can sometimes interact with the palladium catalyst, potentially leading to inhibition. | The choice of ligand is crucial. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in mitigating catalyst inhibition and promoting efficient coupling.[9][11] |
Problem 2: I am observing significant amounts of homocoupling of my aryl halide.
| Potential Cause | Explanation | Recommended Solution |
| Slow Transmetalation | If the rate of transmetalation from the boronic acid to the palladium center is slow relative to other pathways, oxidative addition followed by reductive elimination of two aryl halide partners can occur. | Optimize the reaction conditions to favor transmetalation. This can involve changing the solvent, base, or ligand. Ensure efficient hydrolysis of the R-BF₃K to generate a sufficient concentration of the active boronic acid.[2][3] |
Problem 3: My results are inconsistent from run to run.
| Potential Cause | Explanation | Recommended Solution |
| Variable Water Content | The rate of hydrolysis is highly dependent on the amount of water present.[2][3] Inconsistent water content in your solvents or from atmospheric exposure can lead to variable reaction rates and yields. | Use freshly dried solvents and be consistent with the amount of water added to the reaction. If possible, run reactions under an inert atmosphere to exclude atmospheric moisture. |
| Reagent Purity | The purity of the R-BF₃K salt is critical. Impurities can interfere with the catalytic cycle. | Ensure the purity of your R-BF₃K salt. Recrystallization is often an effective purification method.[12] |
| Reaction Vessel Effects | The material and shape of the reaction vessel can influence the hydrolysis profile, especially in biphasic solvent systems.[2][3] Etching of glassware by fluoride byproducts can also introduce variability.[13] | Use consistent glassware for your reactions. In some cases, using plastic reaction vessels (e.g., Nalgene®) for the synthesis of organotrifluoroborates can prevent etching.[13] |
Section 3: Experimental Protocols and Workflows
Protocol 1: General Handling and Dispensing of Potassium Organotrifluoroborates
-
Storage: Store the R-BF₃K salt in a tightly sealed container in a desiccator to protect it from atmospheric moisture.
-
Weighing: For most R-BF₃K salts, weighing can be performed on the benchtop using a standard laboratory balance. Work efficiently to minimize exposure time.
-
Addition to Reaction: Add the solid R-BF₃K directly to the reaction vessel. If the reaction is being run under an inert atmosphere, add the solid under a positive pressure of inert gas.
Protocol 2: Setting up a Reaction Under Inert Atmosphere
While not always necessary for the R-BF₃K salt itself, it is good practice for many organometallic reactions.
Caption: Workflow for setting up a reaction under an inert atmosphere.
Step-by-Step Methodology:
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) to remove adsorbed water.[14][15] Assemble the hot glassware (e.g., Schlenk flask, condenser) and flush with a stream of dry inert gas (Nitrogen or Argon) while it cools to room temperature.[15][16]
-
Inerting the Flask: Attach the cooled and assembled glassware to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[17]
-
Reagent Addition:
Section 4: References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(37), 9385-9388. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Preparation of Potassium 1-Naphthyltrifluoroborate and its use in the Suzuki-Miyaura reaction. Organic Syntheses, 88, 293. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Request PDF. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]
-
Molander, G. A., & Elia, M. D. (2006). Accurate Mass Determination of Organotrifluoroborates. Analytical letters, 39(6), 1179–1185. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of organic chemistry, 68(11), 4302–4314. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. [Link]
-
Molander, G. A., & Traister, K. M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 11(11), 2465–2468. [Link]
-
University of Muenster. (n.d.). Handling and analyzing reactive compounds under inert atmosphere. University of Muenster. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. ResearchGate. [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
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Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions. Angewandte Chemie (International ed. in English), 51(37), 9385–9388. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1297–1303. [Link]
-
University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of Bristol. [Link]
-
University of Pennsylvania. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
-
Taylor & Francis. (n.d.). Air-sensitive – Knowledge and References. Taylor & Francis. [Link]
-
Vedejs, E., & Chapman, R. W. (2000). Preparation of Tetrabutylammonium Trifluoroborates: A New Class of Boronic Acid Derivatives. Organic Syntheses, 77, 183. [Link]
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"troubleshooting guide for organotrifluoroborate cross-coupling"
Welcome to the technical support center for organotrifluoroborate cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of this powerful synthetic tool. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research. Organotrifluoroborates have become indispensable reagents in modern organic synthesis, offering enhanced stability and unique reactivity compared to other organoboron compounds.[1][2][3] However, like any sophisticated technique, challenges can arise. This guide is structured to directly address the most common issues encountered in the lab.
FAQs: Quick Troubleshooting
Here are some frequently asked questions to quickly diagnose and solve common problems.
My reaction is not working or the yield is very low. What are the first things I should check?
Low or no yield is a common frustration. Before undertaking extensive optimization, let's review the fundamentals:
-
Reagent Quality: Are your organotrifluoroborate salt, aryl halide, palladium catalyst, and base of sufficient purity? Organotrifluoroborates are generally stable, crystalline solids, which simplifies their handling and purification.[4][5]
-
Inert Atmosphere: While many organotrifluoroborate couplings are robust, ensuring a properly inert atmosphere (Argon or Nitrogen) is crucial, especially when using sensitive catalysts or substrates.
-
Solvent Purity: Are you using dry, degassed solvents? Residual oxygen or water can deactivate the palladium catalyst.
-
Base Selection: The choice and amount of base are critical. Have you selected an appropriate base for your specific transformation?
I see a lot of side products. What are the likely culprits?
Side product formation often points to one of the following issues:
-
Homocoupling: The formation of a biaryl product from your aryl halide (Ar-Ar) or your organotrifluoroborate (R-R) suggests issues with the catalytic cycle. This can be exacerbated by the presence of oxygen.
-
Protodeboronation: The replacement of the trifluoroborate group with a hydrogen atom is a common side reaction, particularly with electron-rich or heteroaromatic systems.[6][7] Organotrifluoroborates are generally less prone to this than boronic acids.[6]
-
Hydrolysis of the Organotrifluoroborate: The slow release of the corresponding boronic acid from the trifluoroborate is a key feature of these reagents.[8][9][10] However, if the rate of hydrolysis does not match the rate of the catalytic turnover, boronic acid can accumulate and lead to side reactions.[8][9][10]
In-Depth Troubleshooting Guides
Let's delve deeper into specific problems and their solutions.
Issue 1: Low or No Product Yield
A lack of product formation can be traced back to several key factors within the reaction mechanism.
Question: I'm not seeing any product formation. Could the catalyst be the problem?
Answer: Absolutely. The palladium catalyst is the heart of the reaction, and its activity is paramount.
-
Catalyst Oxidation State: Ensure you are using the correct palladium source. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are often more stable and are reduced in situ to the active Pd(0) species.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, specialized ligands are often necessary. Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly improve reaction outcomes.[7]
-
Catalyst Loading: While a low catalyst loading is desirable, starting with a higher loading (e.g., 1-2 mol %) can help to overcome initial hurdles. If successful, you can then optimize by reducing the catalyst amount.
Experimental Protocol: Catalyst System Optimization
-
Screening Precatalysts: Set up parallel reactions with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)).
-
Screening Ligands: For a given precatalyst, screen a variety of ligands. A good starting point for challenging couplings includes bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr, SIMes).[7]
-
Varying Catalyst Loading: Once a promising catalyst system is identified, perform a concentration study to determine the optimal loading.
| Parameter | Recommendation for Initial Screening | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Air-stable and reliable Pd(II) precatalysts. |
| Ligand | Buchwald-type phosphines (XPhos, SPhos) | Effective for a broad range of substrates, including challenging ones.[11] |
| Catalyst Loading | 1-2 mol % | A good starting point to ensure catalyst activity. |
Question: My yield is low, and I suspect an issue with the base. How do I choose the right one?
Answer: The base is not just a simple additive; it plays a multifaceted role in the catalytic cycle.[12] Its primary function is to activate the organotrifluoroborate for transmetalation.
-
Base Strength: The required base strength depends on the pKa of the organotrifluoroborate and the solvent system. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (Et₃N, DIPEA).
-
Solubility: The solubility of the base in the reaction medium is critical for its effectiveness. In biphasic systems, a phase-transfer catalyst may be necessary.
-
Cation Effects: The cation of the base (e.g., K⁺, Cs⁺) can influence the reaction rate and yield. Cesium bases are often found to be particularly effective.
Diagram: The Role of the Base in the Catalytic Cycle
Caption: A systematic approach to troubleshooting homocoupling side products.
Question: My major side product is from protodeboronation. What conditions favor this pathway?
Answer: Protodeboronation (R-BF₃K → R-H) is the cleavage of the carbon-boron bond by a proton source. While organotrifluoroborates are more resistant to this than boronic acids, it can still be a significant issue. [6]
-
Excess Water/Protic Solvent: The presence of excess water or other protic solvents can facilitate protodeboronation. While some water is often necessary for the hydrolysis of the trifluoroborate, the amount should be carefully controlled.
-
Acidic Conditions: Although the reaction is typically run under basic conditions, localized acidic microenvironments can promote protodeboronation. This can sometimes be an issue with certain bases or additives.
-
Substrate Electronics: Electron-rich and heteroaromatic organotrifluoroborates are generally more susceptible to protodeboronation.
Experimental Protocol: Minimizing Protodeboronation
-
Solvent System: Start with a less protic solvent system, such as toluene/H₂O or dioxane/H₂O, and carefully control the amount of water.
-
Base Selection: Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize this side reaction.
| Parameter | Recommendation to Minimize Protodeboronation |
| Solvent | Toluene/H₂O (e.g., 10:1) |
| Base | K₃PO₄, Cs₂CO₃ |
| Temperature | Start at a lower temperature (e.g., 80 °C) and increase if necessary. |
Issue 3: Inconsistent Results and Scalability
Reproducibility is a cornerstone of reliable science. If your results are inconsistent, it's time to scrutinize your experimental setup and procedure.
Question: I'm getting variable yields from run to run, even with the same conditions. What could be the cause?
Answer: Inconsistent results often stem from subtle variations in experimental parameters that are not immediately obvious.
-
Stirring Rate: In biphasic reactions, the stirring rate can significantly impact the interfacial area and thus the reaction rate. [8][13]Ensure consistent and vigorous stirring.
-
Reaction Vessel: The shape and material of the reaction vessel can influence the reaction profile, particularly in cases where the hydrolysis of the trifluoroborate is sensitive to surface effects. [8][13][14]* Reagent Addition Order: The order in which you add your reagents can matter. A consistent and reproducible procedure is key.
Question: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What should I consider?
Answer: Scale-up issues are common and often relate to mass and heat transfer.
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to inefficient heating and temperature gradients. Ensure adequate heating and stirring to maintain a uniform temperature.
-
Mixing: Efficient mixing becomes more challenging on a larger scale. Ensure your stirring is sufficient to maintain a homogeneous mixture, especially in heterogeneous reactions.
-
Degassing: Thoroughly degassing a large volume of solvent is more difficult. Consider multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A. (2012). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]
-
Genet, J.-P., & Darses, S. (n.d.). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Molander, G. A., & Lupp, D. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Synthesis Workshop. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross–Coupling. Journal of the American Chemical Society. [Link]
-
Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. [Link]
-
Molander, G. A. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Molander, G. A., & Lupp, D. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Figueroa, R. (n.d.). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. National Institutes of Health. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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Validation & Comparative
The Ascendancy of Potassium Allyloxymethyltrifluoroborate: A Comparative Guide for the Modern Synthetic Chemist
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, pivotal in academic research and the pharmaceutical industry. The evolution of this powerful transformation has been intrinsically linked to the development of increasingly robust and versatile organoboron reagents. While boronic acids and their ester derivatives have long been the workhorses of this chemistry, a new class of reagents, potassium organotrifluoroborates, has emerged, offering significant advantages in stability, handling, and reactivity. This guide provides an in-depth comparison of potassium allyloxymethyltrifluoroborate with other common organoboron reagents, offering field-proven insights and experimental data to inform your selection of the optimal tool for your synthetic endeavors.
The Rise of a Superior Reagent: Understanding the Trifluoroborate Advantage
Traditional organoboron reagents, such as boronic acids and boronate esters, have inherent limitations. Boronic acids are often challenging to purify, can have uncertain stoichiometry, and are prone to decomposition via protodeboronation, especially in the case of sensitive substrates.[1] Boronate esters, while more stable than boronic acids, can be less atom-economical. Potassium organotrifluoroborates, as tetracoordinate boron species, effectively address these challenges. They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for long-term storage at ambient temperatures without degradation.[1][2] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, often with the ability to use near-stoichiometric amounts of the reagent.[3]
This compound, the focus of this guide, is a member of the functionalized alkyltrifluoroborate family. The allyloxymethyl group introduces a valuable synthetic handle, allowing for post-coupling transformations. The stability of the trifluoroborate moiety ensures that this functionality is carried through the cross-coupling reaction intact.
Synthesis of this compound: A Practical and Scalable Approach
The synthesis of this compound is analogous to the general and highly practical method developed for a variety of alkoxymethyltrifluoroborates.[4] This approach relies on the nucleophilic displacement of a halide from a halomethyltrifluoroborate precursor.
The key precursor, potassium bromomethyltrifluoroborate, can be synthesized on a large scale.[5] The subsequent SN2 reaction with allyl alcohol, typically in the presence of a base such as sodium hydride, proceeds in high yield to afford the desired this compound as a stable, crystalline solid.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Alkoxide Formation. To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add allyl alcohol (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Step 2: Nucleophilic Substitution. Add potassium bromomethyltrifluoroborate (1.0 eq.) to the reaction mixture. Heat the reaction to 60 °C and stir for 12-16 hours.
-
Step 3: Isolation and Purification. Cool the reaction to room temperature and quench with saturated aqueous NH4Cl. Remove the THF in vacuo. Extract the aqueous layer with ethyl acetate. The product typically precipitates from the aqueous layer upon concentration. The solid can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield this compound as a white crystalline solid.
Head-to-Head Comparison: this compound vs. The Field
To provide a clear and objective comparison, we will examine the performance of this compound against its boronic acid, pinacol boronate, and MIDA boronate counterparts in a representative Suzuki-Miyaura cross-coupling reaction. While direct experimental data for the allyloxymethyl derivatives of all reagent classes is not available in a single study, we can draw strong comparative insights from closely related alkoxymethyl and functionalized alkylboron reagents.
Stability and Handling
| Reagent Class | Physical Form & Stability | Handling Requirements |
| Potassium Trifluoroborates | Crystalline solids, stable to air and moisture.[1][2] | No special precautions needed for storage. Can be handled on the benchtop. |
| Boronic Acids | Often amorphous solids, prone to dehydration and protodeboronation.[2] | Requires storage under inert atmosphere and refrigeration for long-term stability. |
| Pinacol Boronates | Often liquids or low-melting solids, generally more stable than boronic acids. | Can be handled in air for short periods, but long-term storage under inert atmosphere is recommended. |
| MIDA Boronates | Crystalline solids, exceptionally stable to air, moisture, and chromatography.[6] | No special precautions needed for storage or handling. |
Reactivity in Suzuki-Miyaura Cross-Coupling
The reactivity of organoboron reagents in the Suzuki-Miyaura coupling is a nuanced topic, influenced by factors such as the electronic and steric nature of the organic group, the palladium catalyst system, the base, and the solvent.
Potassium trifluoroborates require activation, which is typically achieved in situ. The tetracoordinate boron is in a "protected" state and does not readily transmetalate.[7] Under the reaction conditions, typically involving a base and often aqueous media, the trifluoroborate is thought to slowly hydrolyze to the corresponding boronic acid or a related reactive species, which then participates in the catalytic cycle. This slow-release mechanism can be advantageous in preventing the buildup of high concentrations of reactive boronic acid, which can lead to side reactions.[7]
Pinacol boronates are generally less reactive than the corresponding boronic acids and often require more forcing conditions or specific catalyst systems to achieve efficient coupling.[7]
MIDA boronates are designed to be exceptionally stable and are unreactive under anhydrous cross-coupling conditions. They serve as "pro-reagents" that can be deprotected under mild aqueous basic conditions to release the corresponding boronic acid in a controlled manner. This feature is particularly useful in iterative cross-coupling strategies.[6]
Caption: Conceptual reactivity pathways of different organoboron reagents.
Comparative Performance Data (Representative Suzuki-Miyaura Coupling)
The following table presents a comparative analysis of the expected performance of different organoboron reagents in the Suzuki-Miyaura coupling of an alkoxymethylboron species with an aryl chloride. The data for the potassium alkoxymethyltrifluoroborate is based on published results,[4] while the data for the other reagents are representative examples from the literature for similar functionalized alkylboron compounds.
Reaction: Alkoxymethyl-Boron Reagent + 4-Chlorobenzonitrile -> 4-(Alkoxymethyl)benzonitrile
| Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Potassium Alkoxymethyl-trifluoroborate [4] | Pd(OAc)2 (3 mol%), RuPhos (6 mol%) | Cs2CO3 | Toluene/H2O | 80 | 18 | 85-95 |
| Alkyl Pinacol Boronate(Representative) [3] | PdCl2(Amphos)2 (3 mol%) | K3PO4 | Toluene/H2O | 110 | 12 | 70-85 |
| Alkyl MIDA Boronate(Representative) | Pd2(dba)3 (2.5 mol%), SPhos (10 mol%) | K3PO4 | Toluene/H2O | 100 | 24 | 80-90 (after deprotection) |
Note: The conditions and yields for pinacol and MIDA boronates are based on representative procedures for functionalized alkylboron reagents and may vary depending on the specific substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
-
Step 1: Reaction Setup. In a glovebox, combine this compound (1.1 eq.), the aryl chloride (1.0 eq.), and cesium carbonate (2.0 eq.) in a reaction vial.
-
Step 2: Catalyst Addition. In a separate vial, prepare a solution of Pd(OAc)2 (3 mol%) and RuPhos (6 mol%) in toluene. Add this catalyst solution to the reaction vial.
-
Step 3: Reaction. Add a mixture of toluene and water (typically 10:1) to the reaction vial. Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 18-24 hours.
-
Step 4: Workup and Purification. Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst System: The choice of a palladium precursor like Pd(OAc)2 and a sterically bulky, electron-rich phosphine ligand such as RuPhos is crucial for the efficient coupling of alkyltrifluoroborates with often less reactive aryl chlorides.[4] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: A moderately strong base like cesium carbonate is effective in promoting the transmetalation step. The use of a biphasic solvent system like toluene/water is common for Suzuki-Miyaura reactions involving potassium trifluoroborates, as the water is believed to facilitate the hydrolysis of the trifluoroborate to the active boronic acid species.[8]
Conclusion: A Versatile and Reliable Tool for Modern Synthesis
This compound emerges as a superior organoboron reagent for researchers seeking stability, ease of handling, and high performance in Suzuki-Miyaura cross-coupling reactions. Its benchtop stability simplifies experimental setup and ensures reproducibility, while its reactivity profile allows for the efficient coupling with a broad range of electrophiles under relatively mild conditions. The presence of the versatile allyl group further enhances its synthetic utility. While other organoboron reagents like pinacol and MIDA boronates have their specific applications, particularly in iterative synthesis, the overall balance of properties makes this compound and its trifluoroborate cousins an invaluable addition to the modern synthetic chemist's toolbox.
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A Researcher's Guide: Potassium Allyloxymethyltrifluoroborate vs. Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron nucleophile is paramount to the success of this transformation. While boronic acids have long been the workhorse reagents, their inherent instability presents significant challenges. This guide provides an in-depth comparison between the traditional allylboronic acids and the increasingly adopted potassium allyloxymethyltrifluoroborate, offering experimental insights and data to inform reagent selection for enhanced stability, reliability, and yield.
Part 1: The Stability Paradigm: A Foundational Advantage of Trifluoroborates
The most critical distinction between potassium organotrifluoroborates (R-BF₃K) and boronic acids (R-B(OH)₂) is their stability. This single factor has profound implications for storage, handling, stoichiometry, and ultimately, reaction success.
The Frailty of Boronic Acids
Boronic acids are notoriously susceptible to decomposition pathways that consume the active reagent and complicate reaction outcomes.
-
Protodeboronation: This is a well-known and undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing it with a carbon-hydrogen bond.[1] This process is often catalyzed by the very bases required for the Suzuki-Miyaura coupling, creating a fundamental conflict in the reaction environment.[2] Substrates like vinyl, cyclopropyl, and many heteroaryl boronic acids are particularly prone to this degradation.[3]
-
Anhydride Formation: Boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium makes precise stoichiometric calculations difficult and can lead to variable reactivity, as the active species concentration is not always clear.
The Robust Nature of Allyloxymethyltrifluoroborate
In stark contrast, this compound offers a robust and reliable alternative.
-
Exceptional Stability: As crystalline, free-flowing solids, organotrifluoroborates are remarkably stable to both air and moisture.[4][5] This stability is conferred by the tetracoordinate structure of the boron atom, where the strong bonds to three electronegative fluorine atoms effectively "protect" the reactive carbon-boron bond from premature cleavage.[6][7]
-
Ease of Handling and Storage: This inherent stability simplifies laboratory practice. Potassium trifluoroborates can be stored indefinitely on the benchtop at room temperature without special precautions like refrigeration or handling in a glovebox.[6][8]
-
Stoichiometric Precision: Unlike boronic acids, trifluoroborates are well-defined, monomeric salts, which allows for accurate weighing and precise control over reaction stoichiometry.[7]
Part 2: Reactivity and the "Slow Release" Mechanism
While exceptionally stable on the shelf, potassium trifluoroborates are readily activated under Suzuki-Miyaura conditions. They function as protected forms of boronic acids, unveiling their reactivity in situ.[6][9][10]
The prevailing mechanism suggests that the trifluoroborate salt undergoes slow hydrolysis in the presence of a base and water to generate the corresponding boronic acid (or a related active boronate species).[7][11][12] This "slow release" strategy is a key advantage. By maintaining a low, steady-state concentration of the active boronic acid, the reaction minimizes the opportunity for undesirable side reactions like protodeboronation and oxidative homocoupling that plague reactions using a full equivalent of a less stable boronic acid from the outset.[11][12]
Part 3: Head-to-Head Experimental Comparison
To illustrate the practical differences in performance, we outline a comparative experimental protocol for the Suzuki-Miyaura coupling of 4-bromoanisole with both allylboronic acid and this compound.
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The Ascendancy of Potassium Trifluoroborates in Cross-Coupling: A Comparative Guide for the Modern Chemist
For researchers, scientists, and professionals in drug development, the pursuit of more stable, efficient, and reliable reagents is a constant imperative. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. However, the traditional reliance on boronic acids is often fraught with challenges. This guide presents an in-depth, objective comparison of potassium organotrifluoroborates against their predecessors, providing the experimental data and procedural rationale to empower you to integrate this superior class of reagents into your synthetic workflows.
The Trifluoroborate Advantage: Overcoming the Achilles' Heel of Boronic Acids
Potassium organotrifluoroborates (R-BF₃K) are emerging as powerful and advantageous alternatives to traditional boronic acids (RB(OH)₂). The primary driver for this shift is the inherent instability of many boronic acids, which are susceptible to protodeboronation—a process where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[1][2][3] This instability often translates to inconsistent reaction yields, the necessity for excess reagent, and stringent storage conditions.
In contrast, potassium trifluoroborates, as tetracoordinate boron species, exhibit markedly enhanced stability.[4][5][6][7][8] They are typically bench-stable, crystalline solids that can be stored for extended periods without degradation.[1][4][9][10] This superior stability leads to more reliable and reproducible cross-coupling reactions, often with higher yields, particularly for challenging substrates like electron-deficient or complex heteroaryl systems.[1][11]
At-a-Glance: Organoboron Reagent Comparison
| Feature | Potassium Trifluoroborates (R-BF₃K) | Boronic Acids (RB(OH)₂) | Boronate Esters (e.g., Pinacol Esters) |
| Stability | Excellent; air- and moisture-stable crystalline solids.[1][9][10][12] | Variable; prone to dehydration to form boroxines and susceptible to protodeboronation. | Generally good, but can be sensitive to hydrolysis. |
| Handling | Easy to handle, weigh, and store.[13] | Can be difficult to purify and may have uncertain stoichiometry.[12] | Often liquids or low-melting solids; purification by chromatography is common. |
| Reactivity | Robust and reliable; slow-release of the active boronic acid under reaction conditions.[7] | Can be highly reactive, but also prone to side reactions. | Generally less reactive than boronic acids, requiring specific activation. |
| Protodeboronation | Significantly less prone to protodeboronation.[1][3][5] | A common side reaction, leading to reduced yields. | Can undergo protodeboronation, though often less than boronic acids. |
| Functional Group Tolerance | Excellent; compatible with a wide range of functional groups and even strong oxidizing conditions.[12][13][14] | Good, but can be limited by the presence of certain functional groups. | Good, but can be sensitive to acidic or basic conditions. |
| Atom Economy | Favorable. | Good. | Less favorable due to the pinacol protecting group.[12] |
The Mechanism: A Controlled Release of Reactivity
The enhanced stability of potassium trifluoroborates is a key aspect of their utility. Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This controlled release mechanism maintains a low concentration of the active boronic acid, minimizing side reactions such as protodeboronation and homocoupling.
Caption: Suzuki-Miyaura catalytic cycle featuring the in-situ generation of boronic acid from a potassium trifluoroborate salt.
Experimental Protocol: A Practical Guide to Implementation
The following protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Potassium Organotrifluoroborate
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium organotrifluoroborate (1.05-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
A suitable phosphine ligand (e.g., RuPhos, SPhos, PPh₃) (4-6 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (3.0 equiv)
-
Solvent system (e.g., THF/H₂O, Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
Reaction Setup: To a Schlenk tube or a similar reaction vessel equipped with a magnetic stir bar, add the aryl halide, potassium organotrifluoroborate, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Solvent Addition: Add the solvent system to the reaction vessel.
-
Degassing: Degas the solvent mixture by bubbling the inert gas through it for 10-15 minutes.
-
Rationale: This step further removes any dissolved oxygen from the reaction medium.
-
-
Catalyst Addition: In a separate vial, weigh the palladium acetate and the phosphine ligand. Add a small amount of the degassed solvent to the vial to dissolve the catalyst and ligand, and then transfer this solution to the reaction vessel via syringe.
-
Rationale: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. The choice of ligand can significantly impact the reaction outcome, with bulky, electron-rich ligands often being highly effective.[16]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a potassium trifluoroborate.
Supporting Experimental Data
The advantages of potassium trifluoroborates are not merely theoretical. Numerous studies have demonstrated their superiority in practical applications. For instance, in the synthesis of complex heteroaromatic compounds, where boronic acids often fail due to instability, the corresponding trifluoroborates have been shown to provide the desired products in good to excellent yields.[1]
One notable study highlighted the cross-coupling of potassium vinyltrifluoroborate with various aryl and heteroaryl electrophiles, a transformation that is challenging with the corresponding vinylboronic acid due to its propensity to polymerize.[15][16] The use of the trifluoroborate salt allowed for the efficient synthesis of a wide range of functionalized styrenes.[15]
Furthermore, the enhanced stability of the trifluoroborate moiety allows for functional group manipulations on the organotrifluoroborate itself prior to the cross-coupling reaction, a strategy that is often not feasible with more labile organoboron reagents.[6][14]
Conclusion: A Call for Modernization in Synthetic Strategy
The adoption of potassium organotrifluoroborates in cross-coupling reactions represents a significant advancement in synthetic chemistry. Their superior stability, ease of handling, and broad functional group tolerance address many of the shortcomings of traditional boronic acids.[12] For researchers in drug discovery and development, where reliability, reproducibility, and the ability to synthesize complex molecules are paramount, potassium trifluoroborates are not just an alternative but a demonstrably superior choice. By understanding the underlying principles and embracing the practical protocols outlined in this guide, you can unlock new possibilities in your synthetic endeavors.
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Canturk, B. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]
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Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(10), 3509–3514. [Link]
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Molander, G. A., & Brown, A. R. (2008). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
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Molander, G. A., & Jean-Gérard, L. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Molander, G. A. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
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Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
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Molander, G. A., & Figueroa, R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(26), 9416–9420. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. [Link]
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Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]
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Miyaura, N. (2002). Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. Journal of the Brazilian Chemical Society, 13(3), 263-270. [Link]
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A Comparative Guide to the Yield of Different Trifluoroborate Salts in Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the organoboron reagent is critical to the success of this transformation. While boronic acids have been the traditional workhorses, organotrifluoroborate salts have emerged as exceptionally stable and versatile coupling partners. This guide provides an in-depth comparison of the performance of different potassium trifluoroborate salts in Suzuki-Miyaura reactions, supported by experimental data, to inform reagent selection and reaction optimization.
The Trifluoroborate Advantage: Superior Stability and Handling
Potassium organotrifluoroborates (R-BF₃K) offer significant advantages over their boronic acid counterparts (R-B(OH)₂). They are generally crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, allowing for long-term storage without degradation.[1][2] This is in stark contrast to many boronic acids, which are prone to decomposition via protodeboronation and can form cyclic trimeric anhydrides (boroxines), complicating stoichiometry and affecting reactivity.[2] The enhanced stability of trifluoroborates is particularly beneficial for challenging substrates, such as heteroaryl compounds, which are often unstable as boronic acids.[3]
The tetracoordinate nature of the boron atom in trifluoroborates masks the inherent reactivity of the carbon-boron bond, rendering them as protected forms of boronic acids that can withstand a variety of reaction conditions.[4] Their reactivity is then unveiled under the basic conditions of the Suzuki-Miyaura coupling.[4]
Comparative Performance of Potassium Trifluoroborate Salts
The vast majority of research has focused on potassium trifluoroborate salts due to their ease of preparation and exceptional stability. Comparative studies involving other cations like sodium or lithium are not extensively documented in the literature. Therefore, this guide will focus on the yield comparison of potassium trifluoroborates based on the nature of the organic moiety (R group).
Aryltrifluoroborates
Potassium aryltrifluoroborates are highly effective coupling partners for a wide range of aryl and heteroaryl halides and triflates. They are particularly advantageous when dealing with electron-rich or electron-poor aromatic systems.
| Entry | Aryltrifluoroborate | Electrophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | K p-Tolyl-BF₃ | 4-Bromoacetophenone | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 95 | [5] |
| 2 | K Phenyl-BF₃ | 2-Chlorotoluene | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 91 | [5] |
| 3 | K p-Anisyl-BF₃ | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 98 | [5] |
| 4 | K 2-Thienyl-BF₃ | 4-Bromobenzonitrile | Pd(OAc)₂ (1) / RuPhos (2) | K₂CO₃ | Toluene/H₂O | 80 | 98 | [6] |
Alkenyltrifluoroborates
Potassium alkenyltrifluoroborates are excellent nucleophiles for the stereospecific synthesis of substituted alkenes. The reactions generally proceed with retention of the double bond geometry.[7][8]
| Entry | Alkenyltrifluoroborate | Electrophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | K (E)-Styryl-BF₃ | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH/H₂O | 80 | 78 | [3] |
| 2 | K Vinyl-BF₃ | 4-Bromoacetophenone | PdCl₂ (2) / PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 85 | 79 | |
| 3 | K (Z)-1-Hexenyl-BF₃ | (E)-β-Bromostyrene | Pd(OAc)₂ (5) / PPh₃ (10) | Cs₂CO₃ | THF/H₂O | 65 | 85 | [8] |
| 4 | K Isopropenyl-BF₃ | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH/H₂O | 80 | 82 | [3] |
Alkyltrifluoroborates
The Suzuki-Miyaura coupling of alkyltrifluoroborates has historically been more challenging due to competing β-hydride elimination. However, the development of specialized catalyst systems has enabled the efficient coupling of primary and even some secondary alkyltrifluoroborates.[4][5]
| Entry | Alkyltrifluoroborate | Electrophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | K n-Butyl-BF₃ | 4-Chloroacetophenone | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 94 | [5] |
| 2 | K Cyclopropyl-BF₃ | 4-Bromotoluene | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 88 | [5] |
| 3 | K Methyl-BF₃ | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 93 | [5] |
| 4 | K Isobutyl-BF₃ | 2-Bromo-6-methylnaphthalene | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 92 | [5] |
Mechanistic Considerations: The Role of Hydrolysis
A crucial step in the Suzuki-Miyaura reaction with trifluoroborate salts is their hydrolysis to the corresponding boronic acid in situ. This "slow release" of the active boronic acid is believed to minimize side reactions like protodeboronation and homocoupling. The catalytic cycle then proceeds through the established steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Suzuki-Miyaura catalytic cycle with trifluoroborate activation.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura cross-coupling of different types of potassium trifluoroborate salts.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling of Potassium Phenyltrifluoroborate with 4-Chloroacetophenone
Materials:
-
Potassium phenyltrifluoroborate
-
4-Chloroacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a dried Schlenk tube, add 4-chloroacetophenone (0.5 mmol, 1.0 equiv), potassium phenyltrifluoroborate (0.55 mmol, 1.1 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL).
-
In a separate vial, weigh palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and RuPhos (9.4 mg, 0.02 mmol, 4 mol%) and add to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours or until completion as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of Potassium (E)-Styryltrifluoroborate with 1-Bromonaphthalene
Materials:
-
Potassium (E)-styryltrifluoroborate
-
1-Bromonaphthalene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
tert-Butylamine (t-BuNH₂)
-
Isopropanol (i-PrOH)
-
Deionized water
Procedure:
-
To a dried Schlenk tube, add 1-bromonaphthalene (0.5 mmol, 1.0 equiv) and potassium (E)-styryltrifluoroborate (0.55 mmol, 1.1 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Add a degassed 10:1 mixture of i-PrOH/H₂O (5.5 mL) followed by degassed t-BuNH₂ (1.5 mmol, 3.0 equiv).
-
Add PdCl₂(dppf)·CH₂Cl₂ (8.2 mg, 0.01 mmol, 2 mol%) to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours or until completion as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Potassium trifluoroborate salts are robust, stable, and highly effective reagents for Suzuki-Miyaura cross-coupling reactions. Their ease of handling and broad functional group tolerance make them superior alternatives to traditional boronic acids in many applications. While direct comparative studies across different cations are lacking, the extensive literature on potassium trifluoroborates demonstrates their wide applicability. The choice of the organic moiety—aryl, alkenyl, or alkyl—influences the optimal reaction conditions, particularly the catalyst system. By understanding these nuances and employing the appropriate protocols, researchers can leverage the power of trifluoroborate salts to efficiently construct complex molecular architectures.
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5446–5450. [Link]
-
Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(23), 8863–8866. [Link]
-
Molander, G. A., & Ito, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(23), 8867–8873. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling Reactions of Primary Alkylboronic Acids with Aryl Triflates. Tetrahedron, 58(8), 1465–1470. [Link]
-
Molander, G. A., & Lansinger, J. M. (2010). Suzuki–Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 75(21), 7404–7414. [Link]
-
Molander, G. A., & Yokoyama, H. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(6), 2493–2498. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(23), 9114–9120. [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(13), 2767–2770. [Link]
-
Dreher, S. D., et al. (2018). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 83(15), 8424-8431. [Link]
-
Knapp, D. M., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(4), 2137-2145. [Link]
-
Chemler, S. R., & Fu, G. C. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Angewandte Chemie International Edition, 47(12), 2013-2030. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(13), 2767-2770. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5446-5450. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
-
Molander, G. A., & Yokoyama, H. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 835-844. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Molander, G. A., & Yokoyama, H. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 835-844. [Link]
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A Mechanistic Dissection: Potassium Trifluoroborates versus Boronic Acids in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of carbon-carbon bonds, pivotal to the creation of complex molecules, particularly in pharmaceutical development.[1][2] The choice of the organoboron nucleophile is a critical parameter dictating the reaction's efficiency, reproducibility, and scope. For decades, boronic acids have been the workhorse of this transformation. However, the emergence of potassium organotrifluoroborates has presented a compelling alternative, addressing many of the inherent limitations of their predecessors.[3] This guide provides an in-depth mechanistic comparison of these two classes of reagents, supported by experimental insights to inform rational reagent selection and reaction optimization.
At a Glance: Key Performance Differences
| Feature | Potassium Organotrifluoroborates (R-BF₃K) | Boronic Acids (R-B(OH)₂) |
| Stability & Handling | Generally crystalline, free-flowing solids with exceptional air and moisture stability.[4] | Can be prone to dehydration to form cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[5] Susceptible to protodeboronation.[6][7] |
| Purity & Stoichiometry | Monomeric nature ensures accurate stoichiometry.[8][9] | Often difficult to purify and can have uncertain stoichiometry due to anhydride formation.[4] |
| Reactivity Control | Act as a "protected" form of boronic acid, with reactivity unveiled in situ.[6][10][11][12] | Directly active species, which can lead to faster reactions but also more side reactions. |
| Side Reactions | The "slow release" of the active boron species minimizes side reactions like oxidative homocoupling and protodeboronation.[13][14][15] | More susceptible to protodeboronation, oxidation, and palladium-catalyzed homocoupling.[7] |
| Solubility | Potassium salts can have poor solubility in apolar organic solvents, though tetraalkylammonium salts can mitigate this.[5] | Generally more soluble in a wider range of organic solvents. |
The Catalytic Cycle: A Tale of Two Nucleophiles
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key mechanistic distinctions between trifluoroborates and boronic acids lie in the initial activation and the nature of the species that undergoes transmetalation.
The Boronic Acid Pathway
The catalytic cycle with boronic acids is generally understood to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide) to form a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step.[1] The organic group from the boron atom is transferred to the palladium center. This process requires activation of the boronic acid by a base.[2] Two primary pathways have been proposed for this step:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the Pd(II)-halide complex.[16]
-
The Oxo-Palladium Pathway: The base reacts with the Pd(II) complex to form a more reactive Pd(II)-hydroxo species. This species then reacts with the neutral boronic acid.[7][16][17] Recent studies suggest this pathway is more likely, especially with weaker bases like carbonates.[16][17]
-
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle for Suzuki-Miyaura coupling with boronic acids, highlighting the Oxo-Palladium pathway.
The Trifluoroborate Pathway: A "Slow Release" Strategy
Potassium organotrifluoroborates are considered "protected" forms of boronic acids.[6][10][11][12][18] They do not directly enter the catalytic cycle. Instead, they must first undergo hydrolysis to generate a reactive boronic acid or a related species.[13][14][19][15][16][17]
-
Hydrolysis (Activation): The R-BF₃K salt reacts with water, often facilitated by the base, to slowly release the corresponding boronic acid, R-B(OH)₂. This "slow release" is a key advantage, as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing undesirable side reactions such as protodeboronation and homocoupling.[13][14][19][15] The rate of this hydrolysis can vary significantly depending on the nature of the organic group (R) and the reaction conditions.[13][14][19][15]
-
Entry into the Catalytic Cycle: Once the boronic acid is formed, it enters the same catalytic cycle as described above, proceeding through oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle for Suzuki-Miyaura coupling with potassium trifluoroborates, emphasizing the initial hydrolysis step.
Experimental Protocols: A Practical Comparison
The following protocols illustrate typical conditions for Suzuki-Miyaura reactions using both a boronic acid and a potassium trifluoroborate.
Protocol 1: Coupling of 4-Bromotoluene with Phenylboronic Acid
Objective: To synthesize 4-methylbiphenyl.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and water (1 mL).
-
Stir the mixture vigorously and heat to 90 °C for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl.
Protocol 2: Coupling of 4-Bromotoluene with Potassium Phenyltrifluoroborate
Objective: To synthesize 4-methylbiphenyl.
Materials:
-
4-Bromotoluene
-
Potassium phenyltrifluoroborate
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-bromotoluene (1.0 mmol), potassium phenyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).[20]
-
Add palladium(II) chloride (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).[20]
-
Add THF (5 mL) and water (0.5 mL).[9]
-
Stir the mixture vigorously and heat to 80 °C for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl.
Conclusion: Selecting the Optimal Reagent
The choice between a potassium trifluoroborate and a boronic acid is not merely one of convenience but a strategic decision that can profoundly impact the outcome of a Suzuki-Miyaura cross-coupling reaction.
Choose boronic acids when:
-
The boronic acid is known to be stable and readily available.
-
Rapid reaction times are desired.
-
Potential side reactions are not a significant concern for the specific substrates.
Choose potassium trifluoroborates when:
-
Enhanced stability and ease of handling are paramount.
-
The corresponding boronic acid is unstable, prone to protodeboronation, or difficult to purify.[6]
-
Minimizing side reactions such as homocoupling is critical for achieving high purity of the desired product.[13][14][19][15]
-
Working with complex molecules that may be sensitive to the higher concentrations of active boronic acid.
-
Reproducibility and precise stoichiometry are essential, particularly in a drug development setting.[9]
Ultimately, the superior stability, handling characteristics, and ability to mitigate side reactions through a "slow release" mechanism often make potassium organotrifluoroborates the reagent of choice for complex and sensitive Suzuki-Miyaura cross-coupling reactions, ensuring greater reliability and reproducibility in the synthesis of valuable chemical entities.
References
-
Alastair J. J. Lennox and Guy C. Lloyd-Jones. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society 2012 134 (17), 7431-7441. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research 2012. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Lennox, A. J.; Lloyd-Jones, G. C. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing. [Link]
-
Molander, G. A.; Jean-Gérard, L. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]
-
Molander, G. A.; Gravel, M. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. American Chemical Society. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. ResearchGate. [Link]
-
Molander, G. A. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]
-
Molander, G. A.; Figlus, M. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Molander, G. A.; Rivera, N. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Darses, S.; Genet, J.-P. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
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Molander, G. A.; Ham, J. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]
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Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. NIH. [Link]
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Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
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The Pragmatic Synthesist's Guide to Allyloxymethylation: A Cost-Effectiveness Analysis of Potassium Allyloxymethyltrifluoroborate
For the discerning researcher, scientist, and professional in drug development, the choice of a synthetic reagent is a multi-faceted decision, weighing not only efficacy and yield but also practicality, safety, and, crucially, cost-effectiveness. The introduction of the allyloxymethyl moiety is a common requirement in complex molecule synthesis, serving as a versatile protecting group or a key structural element. This guide provides an in-depth, objective comparison of potassium allyloxymethyltrifluoroborate with its traditional alternatives, supported by experimental data and a transparent cost analysis. We aim to equip you with the necessary insights to make informed, pragmatic decisions in your synthetic endeavors.
The Allyloxymethylation Challenge: Beyond Simple Etherification
The allyloxymethyl group (Alloc-M) is a valuable asset in multistep synthesis. Its stability to a range of reaction conditions, coupled with its facile deprotection under mild, palladium-catalyzed conditions, makes it an attractive choice for protecting alcohols, phenols, amines, and thiols. However, the traditional methods for its installation, primarily relying on reactive and often hazardous allyloxymethyl halides, present significant challenges in handling, stability, and scalability.
This guide focuses on a modern, robust alternative: this compound. We will dissect its performance and economic viability against the backdrop of conventional reagents, providing a clear rationale for its adoption in both academic and industrial settings.
This compound: A Bench-Stable Reagent for Modern Synthesis
Potassium organotrifluoroborates have emerged as a superior class of reagents in organic synthesis due to their exceptional stability.[1] Unlike their boronic acid counterparts, they are typically crystalline, air- and moisture-stable solids that can be stored on the bench for extended periods without degradation. This inherent stability translates to greater reproducibility and ease of handling, significant advantages in any synthetic workflow.
This compound, the subject of this guide, is synthesized via a straightforward and high-yielding nucleophilic substitution (SN2) reaction between potassium bromomethyltrifluoroborate and allyl alcohol.[2] This precursor, potassium bromomethyltrifluoroborate, can be produced economically on a large scale, making the entire synthetic route to the target reagent highly cost-effective.[3]
Core Advantages:
-
Enhanced Stability: Air- and moisture-stable crystalline solid, simplifying storage and handling.
-
Safety: Lower toxicity profile compared to organostannanes and reduced handling risks compared to volatile and lachrymatory allyl halides.
-
Ease of Synthesis: Prepared in high yield from readily available and cost-effective precursors.
-
Versatility: A competent partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The Economic Equation: A Head-to-Head Cost Analysis
To provide a tangible comparison, let's analyze the approximate cost of synthesizing one mole of the active allyloxymethylating agent.
| Reagent | Precursors | Molecular Weight ( g/mol ) | Price per Unit | Cost per Mole |
| This compound | Potassium Bromomethyltrifluoroborate | 200.84 | ~$4.17/g (for 100g) | ~$837 |
| Allyl Alcohol | 58.08 | ~$0.07/g (for 1L) | ~$4 | |
| Allyloxymethyl Chloride (hypothetical synthesis) | Allyl Alcohol | 58.08 | ~$0.07/g (for 1L) | ~$4 |
| Paraformaldehyde & HCl | - | (commodity chemicals) | (negligible) | |
| Allyl Bromide (Commercial) | - | 120.98 | ~$1.74/g (for 250mL) | ~$211 |
| Allyl Chloride (Commercial) | - | 76.53 | ~$0.86/g (for 500mL) | ~$66 |
Analysis:
While commercially available allyl halides appear cheaper on a per-mole basis, this simplistic view overlooks several critical factors that impact the true cost of a synthetic operation:
-
Handling and Safety: Allyl chloride and bromide are volatile, flammable, and lachrymatory. Their use necessitates stringent safety protocols, including specialized handling equipment and waste disposal procedures, which add to the operational overhead.
-
Stability and Waste: The inherent instability of allyl halides can lead to decomposition and the formation of byproducts, reducing the effective concentration and potentially complicating purification. This often necessitates the use of fresh, distilled reagents, contributing to waste and increased preparation time.
-
Reaction Control: The high reactivity of allyl halides can lead to over-alkylation and other side reactions, lowering the yield of the desired product and increasing purification costs.
-
Synthesis vs. Purchase: While the synthesis of this compound adds an extra step, the starting materials are relatively inexpensive and the procedure is high-yielding and scalable. The cost per mole calculated above for the trifluoroborate is a conservative estimate based on catalog prices for moderate quantities; large-scale synthesis would significantly reduce this cost.
When these "hidden costs" are factored in, the economic viability of this compound becomes much more compelling, particularly for large-scale and GMP (Good Manufacturing Practice) applications where safety, reproducibility, and purity are paramount.
Performance in a Key Application: The Suzuki-Miyaura Cross-Coupling
A primary application for potassium alkoxymethyltrifluoroborates is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a cornerstone of modern organic synthesis, valued for its functional group tolerance and reliability.
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Benzyloxymethyltrifluoroborate with an Aryl Chloride
The following protocol, adapted from Molander et al., demonstrates the utility of a representative alkoxymethyltrifluoroborate in a Suzuki-Miyaura coupling.[2] The conditions are directly applicable to this compound.
Materials:
-
Potassium benzyloxymethyltrifluoroborate (as a proxy for this compound)
-
Aryl chloride (e.g., 4-chlorobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)2)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium benzyloxymethyltrifluoroborate (0.55 mmol, 1.1 equiv), and cesium carbonate (1.0 mmol, 2.0 equiv).
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)2 (3 mol %) and RuPhos (6 mol %) in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add 1,4-dioxane and water to the reaction vessel to achieve a 10:1 solvent ratio.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome:
This protocol typically affords the cross-coupled product in good to excellent yields (often >80%). The mild reaction conditions and the stability of the trifluoroborate salt contribute to a clean reaction profile with minimal byproduct formation.
Comparative Performance: Allyloxymethylation of Nucleophiles
| Nucleophile | Reagent | Conditions | Yield | Reference |
| Aldehyde | Potassium Allyltrifluoroborate | 18-crown-6 (cat.), CH2Cl2/H2O, rt, 15 min | 85-95% | |
| Amine (sec.) | Allyl Chloride | Pd catalyst, hindered secondary amine | High | |
| Phenol | Benzoyl Chloride | AlCl3, 110 °C, 10 min | 93% |
Analysis of Alternatives:
-
Allyloxymethyl Halides: These are highly reactive electrophiles suitable for the SN2 displacement by a wide range of nucleophiles. However, their high reactivity can be a double-edged sword, leading to a lack of selectivity and the formation of undesired byproducts. The reactions often require a base to neutralize the generated acid, which can complicate the workup.
-
This compound (in cross-coupling): This reagent shines in palladium-catalyzed cross-coupling reactions, offering a level of control and functional group tolerance that is often difficult to achieve with highly reactive alkylating agents. The reaction mechanism proceeds through a well-defined catalytic cycle, leading to cleaner reactions and higher yields of the desired product.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
A. Synthesis of this compound (SN2 Reaction)
The synthesis proceeds via a classical SN2 mechanism where the allyloxide anion acts as the nucleophile, attacking the electrophilic methylene carbon of potassium bromomethyltrifluoroborate and displacing the bromide leaving group.
Caption: SN2 synthesis of this compound.
B. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Pragmatic Choice for Modern Synthesis
The decision to adopt a new reagent into a synthetic workflow is never trivial. It requires a holistic assessment of performance, safety, and cost. While traditional allyloxymethylating agents like allyl halides offer a low initial purchase price, their associated handling risks, instability, and potential for side reactions can significantly inflate the true operational cost.
This compound, in contrast, presents a compelling case for its adoption. Its bench-stable nature simplifies handling and storage, enhancing safety and reproducibility. The straightforward, high-yielding synthesis from cost-effective precursors makes it an economically viable alternative, especially at scale. Its stellar performance in robust and versatile transformations like the Suzuki-Miyaura coupling further solidifies its position as a superior reagent for modern organic synthesis.
For the researcher focused on efficiency, safety, and scalability, this compound is not just a viable alternative; it is a pragmatic and cost-effective choice that can streamline synthetic workflows and deliver superior results.
References
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Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288-325. [Link]
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Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. Molecules, 2012 , 17(12), 14099-14111. [Link]
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Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2015 , 80(1), 646-652. [Link]
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The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 2014 , 18(11), 1437-1442. [Link]
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SN2 Reaction Mechanism. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Phosphinoamide-Scaffolded Heterobimetallic Palladium–Titanium Complexes for the Amination of Allylic Chlorides with Hindered Secondary Amines. Organic Letters, 2015 , 17(4), 752-755. [Link]
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Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions. Bulletin of the Chemical Society of Ethiopia, 2015 , 29(2), 321-326. [Link]
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CP Lab Safety - Potassium (bromomethyl)trifluoroborate, min 98%, 100 grams. [Link]
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Tradeindia - Allyl Chloride - High Purity Chemical Compound. [Link]
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A Comparative Guide to the Spectroscopic Validation of Allyloxymethylation Products
For researchers engaged in the intricate art of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. The allyloxymethyl (AOM) group, an acetal, offers a versatile tool for the protection of alcohols, prized for its robustness under a range of conditions and its selective deprotection pathways. However, the introduction of any protecting group necessitates a rigorous validation step to confirm the successful transformation and to identify any potential byproducts. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous characterization of AOM-protected alcohols.
This document moves beyond a simple recitation of data, delving into the causality behind the observed spectral features. By understanding why a signal appears at a specific chemical shift or why a molecule fragments in a particular manner, the researcher is empowered to not only validate their products but also to troubleshoot unexpected outcomes. To provide a tangible and practical framework, we will focus on the allyloxymethylation of a model substrate, benzyl alcohol. We will compare the spectroscopic signatures of the starting material, the desired AOM-protected product (allyl benzyl ether), and a common byproduct, diallyloxymethane.
The Chemistry of Allyloxymethylation and Potential Byproducts
The protection of an alcohol with an AOM group is typically achieved by reacting the alcohol with an allyloxymethyl halide, such as allyloxymethyl chloride, in the presence of a non-nucleophilic base. The reaction proceeds via a nucleophilic substitution, where the alcohol oxygen attacks the electrophilic methylene of the AOM reagent.
While generally efficient, this reaction can sometimes be complicated by side reactions. A common byproduct is diallyloxymethane, which can arise from the reaction of the AOM reagent with any trace amounts of water or from the decomposition of the reagent. Incomplete reaction will leave unreacted starting material. Therefore, a thorough spectroscopic analysis must be able to distinguish between the starting alcohol, the AOM-protected alcohol, and diallyloxymethane.
A Comparative Overview of Spectroscopic Techniques
| Technique | Strengths for AOM Validation | Limitations |
| ¹H NMR | - Provides unambiguous evidence of the AOM group's presence through the characteristic -O-CH₂-O- signal. - Allows for the clear identification of signals from the allyl group. - Can quantify the ratio of product to starting material. | - Can have overlapping signals in complex molecules. |
| ¹³C NMR | - Confirms the presence of all carbon atoms in the molecule. - The chemical shift of the -O-CH₂-O- carbon is highly diagnostic. | - Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | - Confirms the molecular weight of the product. - Fragmentation patterns can provide structural information. | - Molecular ion may be weak or absent in some ionization methods. - Isomers may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | - Quickly confirms the disappearance of the broad O-H stretch of the starting alcohol. - Shows characteristic C-O-C stretches of the ether and acetal. | - The C-O-C region can be complex and overlapping. - Less definitive for structural elucidation compared to NMR. |
In-Depth Spectroscopic Analysis: A Case Study of Benzyl Alcohol Allyloxymethylation
To illustrate the power of a multi-technique approach, we will now examine the expected spectroscopic data for our model reaction.
Starting Material: Benzyl Alcohol
-
¹H NMR (CDCl₃): A broad singlet for the hydroxyl proton (δ ~2.0-4.0 ppm, concentration-dependent), a singlet for the benzylic methylene protons (δ ~4.7 ppm), and multiplets for the aromatic protons (δ ~7.2-7.4 ppm).[1][2][3][4][5]
-
¹³C NMR (CDCl₃): A signal for the benzylic carbon (δ ~65 ppm) and signals for the aromatic carbons (δ ~127-141 ppm).[1][6][7][8]
-
Mass Spectrometry (EI): A molecular ion peak at m/z = 108. Common fragments include m/z = 107 ([M-H]⁺), 91 ([M-OH]⁺, tropylium ion), and 79 ([M-CHO]⁺).[9][10][11][12][13]
-
IR Spectroscopy: A strong, broad absorption for the O-H stretch (~3200-3600 cm⁻¹) and a C-O stretch (~1050-1200 cm⁻¹).[13][14][15][16][17]
Product: Allyloxymethyl Benzyl Ether
-
¹H NMR (CDCl₃, predicted): The most telling signal is a new singlet for the acetal methylene protons (-O-CH₂-O-) at approximately δ 4.8-5.0 ppm. The benzylic methylene protons will be slightly shifted (δ ~4.6 ppm). The allyl group will show a multiplet for the internal vinyl proton (δ ~5.9 ppm), two multiplets for the terminal vinyl protons (δ ~5.2-5.4 ppm), and a doublet for the allylic methylene protons (δ ~4.1 ppm). The broad O-H signal will be absent.
-
¹³C NMR (CDCl₃, predicted): A new, highly diagnostic signal for the acetal carbon (-O-CH₂-O-) will appear around δ 90-95 ppm. The allyl group carbons will be visible at ~134 ppm (=CH-), ~117 ppm (=CH₂), and ~69 ppm (-O-CH₂-). The benzylic carbon will be slightly shifted to ~70 ppm.
-
Mass Spectrometry (EI, predicted): The molecular ion peak is expected at m/z = 164. Key fragmentation would likely involve the loss of the allyl group (m/z = 123) or the benzyloxy group (m/z = 57). Cleavage of the C-O bond could also lead to a benzyl cation (m/z = 91).
-
IR Spectroscopy (predicted): The most significant change will be the disappearance of the broad O-H stretch. New prominent C-O-C stretching bands for the acetal and ether linkages will appear in the 1000-1200 cm⁻¹ region. A weak C=C stretch will be present around 1645 cm⁻¹.
Byproduct: Diallyloxymethane
-
¹H NMR (CDCl₃, based on dimethoxymethane): A singlet for the central methylene protons (-O-CH₂-O-) would be expected around δ 4.6-4.8 ppm.[18] The signals for the two equivalent allyl groups would be present as described above.
-
¹³C NMR (CDCl₃, based on dimethoxymethane): The central acetal carbon should appear around δ 95-100 ppm.[19] The signals for the two equivalent allyl groups would also be present.
-
Mass Spectrometry (EI, predicted): The molecular ion peak would be at m/z = 128. Fragmentation would likely involve the loss of an allyl group (m/z = 87) or an allyloxy group (m/z = 71).
-
IR Spectroscopy (predicted): Strong C-O-C stretching bands in the 1000-1200 cm⁻¹ region and a C=C stretch around 1645 cm⁻¹. The spectrum would lack the aromatic signals of the desired product.
Comparative Data Summary
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | MS (m/z) | Key IR Absorptions (cm⁻¹) |
| Benzyl Alcohol | ~2.0-4.0 (br s, 1H, OH), ~4.7 (s, 2H, CH₂), ~7.2-7.4 (m, 5H, Ar-H)[1][2][3][4][5] | ~65 (CH₂), ~127-141 (Ar-C)[1][6][7] | 108 (M⁺), 91, 79[9][10][11][12][13] | 3200-3600 (br, O-H), 1050-1200 (C-O)[13][14][15][16][17] |
| Allyloxymethyl Benzyl Ether | ~4.9 (s, 2H, OCH₂O), ~4.6 (s, 2H, PhCH₂), ~5.9 (m, 1H, =CH), ~5.3 (m, 2H, =CH₂), ~4.1 (d, 2H, OCH₂-allyl) | ~92 (OCH₂O), ~70 (PhCH₂), ~69 (OCH₂-allyl), ~117 (=CH₂), ~134 (=CH) | 164 (M⁺), 123, 91, 57 | 1000-1200 (C-O-C), ~1645 (C=C) |
| Diallyloxymethane | ~4.7 (s, 2H, OCH₂O), ~5.9 (m, 2H, =CH), ~5.3 (m, 4H, =CH₂), ~4.0 (d, 4H, OCH₂-allyl)[18] | ~97 (OCH₂O), ~68 (OCH₂-allyl), ~117 (=CH₂), ~134 (=CH)[19] | 128 (M⁺), 87, 71 | 1000-1200 (C-O-C), ~1645 (C=C) |
Experimental Protocols
Protocol 1: Synthesis of Allyloxymethyl Benzyl Ether
This protocol is adapted from standard procedures for the synthesis of benzyl ethers.[20][21]
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyloxymethyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Spectroscopic Sample Preparation and Analysis
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Acquire the mass spectrum in the desired mass range.
-
-
Infrared (IR) Spectroscopy:
-
For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Visualizing the Validation Workflow
The following workflow diagram illustrates the logical process of validating an allyloxymethylation reaction.
Caption: Workflow for the validation of an allyloxymethylation reaction.
Conclusion
The successful synthesis of an allyloxymethylated product relies on a comprehensive and multi-faceted approach to spectroscopic validation. While each technique provides valuable pieces of the puzzle, it is their synergistic application that leads to an irrefutable structural assignment. By understanding the characteristic spectral signatures of the desired product in comparison to the starting materials and potential byproducts, researchers can proceed with confidence in their synthetic endeavors. This guide has provided a framework for this analysis, grounding the interpretation of spectroscopic data in the fundamental principles of chemical structure and reactivity.
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Organic Chemistry On-Line. (n.d.). IR Absorbances of Common Functional Groups. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Supplementary Information for Catalytic Hydrogenation of Esters to Alcohols. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]
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SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]
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Chegg. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzyl alcohol, α,α-dimethyl-p-isopropyl-. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]
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MassBank. (2008). Benzyl alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]
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Reddit. (2014). IR Spectrum of Benzyl Alcohol(?) : r/chemhelp. Retrieved from [Link]
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Stamper, R. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Retrieved from [Link]
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ChemSynthesis. (n.d.). Allyl benzyl ether. Retrieved from [Link]
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PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
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Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0251127). Retrieved from [Link]
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PubChem. (n.d.). Allyl benzyl ether. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 4). 1H NMR: How Many Signals? (O Chem). YouTube. Retrieved from [Link]
-
Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]
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Professor Dave Explains. (2016, April 26). Mass Spectrometry. YouTube. Retrieved from [Link]
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Leah4sci. (2011, March 1). How to read IR spectroscopy - Organic Chemistry Tutorials. YouTube. Retrieved from [Link]
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LibreTexts. (2021, October 29). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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The Chemistry Solution. (2023, November 9). S1.2.3 Mass spectra of elements (HL). YouTube. Retrieved from [Link]
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A Comparative Guide to the Kinetic Performance of Potassium Allyloxymethyltrifluoroborate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of reagents for carbon-carbon bond formation is a critical decision that impacts reaction efficiency, reproducibility, and overall synthetic strategy. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, and the choice of the organoboron nucleophile is paramount. This guide provides an in-depth comparison of the kinetic performance of potassium allyloxymethyltrifluoroborate with a common alternative, allylboronic acid pinacol ester, in the context of palladium-catalyzed allylation reactions. Our analysis is grounded in mechanistic principles and supported by experimental insights to empower you in making informed decisions for your synthetic endeavors.
Mechanistic Underpinnings: The Journey from Boron to Carbon-Carbon Bond
A thorough understanding of the reaction mechanism is essential to appreciate the kinetic differences between this compound and its boronic ester counterpart. The catalytic cycle of the Suzuki-Miyaura reaction, while seemingly straightforward, involves a series of intricate steps, with the transmetalation step often being rate-determining.
The Catalytic Cycle: A Generalized View
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The nature of the organoboron species significantly influences the transmetalation step. It is at this juncture that the kinetic profiles of this compound and allylboronic acid pinacol ester diverge.
The Crucial Role of Boron Activation
For transmetalation to occur, the boron atom must be activated to enhance the nucleophilicity of the organic group it carries. This is typically achieved through the action of a base.
-
For Allylboronic Acid Pinacol Ester: The base (e.g., a hydroxide or alkoxide) coordinates to the boron atom, forming a tetracoordinate "ate" complex. This increases the electron density on the boron and polarizes the C-B bond, facilitating the transfer of the allyl group to the palladium center.
-
For this compound: These reagents are already tetracoordinate and are generally more stable than their boronic acid/ester counterparts.[1] However, for productive transmetalation, the trifluoroborate salt must first undergo hydrolysis to the corresponding boronic acid.[2][3] This hydrolysis step can be influenced by factors such as water concentration, pH, and the electronic nature of the organic substituent.[2] The liberated boronic acid then participates in the catalytic cycle in a similar fashion to the boronic ester, forming a boronate species that undergoes transmetalation.
This initial hydrolysis requirement for potassium organotrifluoroborates introduces an additional step that can impact the overall reaction kinetics.
A Head-to-Head Comparison: this compound vs. Allylboronic Acid Pinacol Ester
| Feature | This compound | Allylboronic Acid Pinacol Ester |
| Stability & Handling | Crystalline, free-flowing solids.[1] Remarkably stable to air and moisture, allowing for long-term storage without special precautions. | Often liquids or low-melting solids. Can be sensitive to moisture and air, potentially leading to decomposition or the formation of boroxines (in the case of the free acid), which can complicate stoichiometry.[4] |
| Purity & Stoichiometry | Easily purified by recrystallization, leading to high purity and straightforward stoichiometry. | Can be challenging to purify, and the presence of impurities or decomposition products can affect reaction outcomes. |
| Reaction Initiation | Requires in situ hydrolysis to the active boronic acid species, which can be a slow-release mechanism.[2] | Can directly enter the catalytic cycle upon activation by a base. |
| Susceptibility to Protodeboronation | The tetracoordinate nature of the boron atom renders it less susceptible to protodeboronation compared to boronic esters. | More prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces yield. |
| Toxicity | Generally considered to have low toxicity. | Boronic acids and their derivatives are also generally of low toxicity, but impurities can be a concern. |
Kinetic Performance: A Deeper Dive
The overall reaction rate is a composite of the rates of all steps in the catalytic cycle. For the purpose of this comparison, we will focus on the key differentiating step: the generation of the active boronate species and its subsequent transmetalation.
The "Slow Release" Nature of this compound
The prerequisite for hydrolysis of the trifluoroborate can be viewed as a "slow release" mechanism for the active boronic acid.[2] This can be advantageous in certain scenarios. By maintaining a low, steady-state concentration of the reactive boronic acid, side reactions such as homocoupling and protodeboronation can be minimized.[2] However, this "slow release" can also translate to a slower overall reaction rate compared to a reagent that can be activated more directly. The rate of hydrolysis is dependent on the specific reaction conditions and the nature of the organic group attached to the boron.[2]
The Direct Activation of Allylboronic Acid Pinacol Ester
Allylboronic acid pinacol ester, upon addition of a suitable base, can be readily converted to the reactive boronate species. This direct activation pathway can lead to a faster initial reaction rate compared to the trifluoroborate counterpart. However, the higher concentration of the active boronate species in the reaction mixture may also increase the likelihood of undesired side reactions.
Studies on arylboronic esters have shown that the rate of transmetalation can be significantly influenced by the steric bulk of the diol backbone of the ester. For instance, sterically hindered esters like pinacol boronates can exhibit slower transmetalation rates compared to less hindered esters like those derived from ethylene glycol.[5] While this data is for aryl systems, it highlights the sensitivity of the transmetalation step to the structure of the boron reagent.
Experimental Protocols for Kinetic Analysis
To empirically determine the kinetic profiles of these reagents in your specific application, a well-designed experimental setup for reaction monitoring is crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.
Workflow for Kinetic Monitoring via GC-MS
Figure 2: Experimental workflow for kinetic monitoring of a Suzuki-Miyaura reaction using GC-MS.
Detailed Experimental Procedure
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound or Allylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Dodecane)
-
Saturated EDTA solution (for quenching)
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 9:1 Toluene/Water, 10 mL).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C) and stir for 15 minutes to allow for thermal equilibration.
-
In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst and the allylboron reagent in the reaction solvent.
-
Initiate the reaction by adding the catalyst/allylboron solution to the reaction flask via syringe. Start a timer immediately.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe.
-
Immediately inject the aliquot into a vial containing 1 mL of a vigorously stirred saturated EDTA solution to quench the reaction.
-
Add 1 mL of diethyl ether to the quenched aliquot, vortex, and allow the layers to separate.
-
Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Analyze the dried organic sample by GC-MS.
-
Generate a calibration curve for the starting material and product against the internal standard to determine their concentrations at each time point.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate of reaction.
Conclusion and Recommendations
The choice between this compound and allylboronic acid pinacol ester is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the synthetic task at hand.
Choose this compound when:
-
Stability and ease of handling are paramount: Its solid nature and insensitivity to air and moisture simplify storage and handling, leading to more consistent results.[1]
-
Minimizing side reactions is critical: The "slow release" of the active boronic acid can suppress protodeboronation and homocoupling, leading to cleaner reaction profiles and potentially higher yields of the desired product.[2]
-
Precise stoichiometry is essential: Its high purity allows for accurate dosing.
Choose Allylboronic Acid Pinacol Ester when:
-
Rapid reaction rates are desired: Direct activation can lead to faster reaction times, which is advantageous for high-throughput screening or when reaction time is a limiting factor.
-
The reaction is known to be robust and less prone to side reactions: In such cases, the potential for increased side reactions due to a higher concentration of the active boronate may be negligible.
Ultimately, for novel and complex synthetic routes, an experimental kinetic analysis as outlined in this guide is the most reliable way to determine the optimal reagent for your specific application. By understanding the underlying mechanistic principles and the practical considerations of handling and reactivity, researchers can make more strategic choices in their pursuit of efficient and robust chemical syntheses.
References
-
Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. Retrieved from [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(1), 26-41. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Organotrifluoroborates: A Guide to Their Superior Performance in Modern Synthesis
For the contemporary researcher in organic synthesis and drug development, the selection of reagents is a critical decision point that dictates the efficiency, robustness, and scope of a synthetic route. Among the plethora of organometallic reagents, organoboron compounds have long been celebrated for their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, traditional organoboron species, such as boronic acids and their esters, are not without their drawbacks. Issues of instability, propensity for protodeboronation, and challenging purification can limit their application.[1] This guide provides an in-depth comparison of a superior class of reagents—potassium organotrifluoroborates—with their traditional counterparts, supported by experimental data, detailed protocols, and mechanistic insights that underscore their recent advances and expanding role in synthetic chemistry.
The Inherent Advantages of the Trifluoroborate Moiety: Stability and Handling
At the heart of the superior performance of potassium organotrifluoroborates lies their unique structure. The tetracoordinate nature of the boron atom, bonded to three highly electronegative fluorine atoms, imparts exceptional stability. Unlike boronic acids, which exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture. This inherent stability translates to significant practical advantages in the laboratory:
-
Enhanced Shelf-Life: Organotrifluoroborates can be stored indefinitely at ambient temperatures without special precautions, showing no signs of degradation over extended periods.[2] This is in stark contrast to many boronic acids, especially heteroaryl derivatives, which are notoriously prone to decomposition and often require cold storage.[1]
-
Ease of Handling: Their solid, non-hygroscopic nature simplifies weighing and dispensing, leading to more accurate stoichiometry in reactions.[3]
-
Reduced Side Reactions: The stability of the C-B bond in organotrifluoroborates minimizes premature protodeboronation, a common side reaction with boronic acids that reduces yield and complicates purification.[1]
The practical impact of this stability is clearly demonstrated when comparing the synthesis of heteroaryltrifluoroborates from fresh versus aged boronic acids.
Table 1: Comparison of Yields in the Synthesis of Potassium Heteroaryltrifluoroborates from Fresh vs. Aged Heteroarylboronic Acids.
| Heteroarylboronic Acid | Yield from Fresh Boronic Acid (%) | Yield from Aged Boronic Acid (%) |
| Furan-2-ylboronic acid | 91 | 31 |
| Thiophen-2-ylboronic acid | 85 | 45 |
| Pyridine-3-ylboronic acid | 93 | 68 |
This data compellingly illustrates the unreliability of aged boronic acids and the advantage of converting them into their more stable trifluoroborate counterparts for consistent results.
Synthesis of Potassium Organotrifluoroborates: A Representative Protocol
The preparation of potassium organotrifluoroborates is a straightforward process, typically involving the reaction of a corresponding organoboron precursor, such as a boronic acid, with potassium hydrogen fluoride (KHF₂).[2] This accessibility further enhances their appeal as reagents.
Experimental Protocol: Synthesis of Potassium 1-Naphthyltrifluoroborate from 1-Naphthaleneboronic Acid[7]
Diagrammatic Workflow for Organotrifluoroborate Synthesis
Caption: Workflow for the synthesis of a potassium aryltrifluoroborate.
Materials:
-
1-Naphthaleneboronic acid (22.0 g, 128 mmol, 1.0 equiv)
-
Methanol (80 mL)
-
Potassium hydrogen fluoride (KHF₂) (30.3 g, 388 mmol, 3.0 equiv)
-
Deionized water (100 mL)
-
Acetone (for washing)
Procedure:
-
A 1-L round-bottomed flask equipped with a magnetic stir bar is charged with 1-naphthaleneboronic acid and methanol.
-
The resulting solution is cooled to 0–5 °C using an ice-water bath.
-
A solution of KHF₂ in deionized water is prepared and added to the cooled boronic acid solution in portions over 10 minutes. A thick white slurry will form.
-
The ice bath is removed, and the slurry is stirred at room temperature for 1 hour.
-
The white solid is collected by vacuum filtration through a sintered glass funnel.
-
The filter cake is washed with two portions of cold acetone.
-
The resulting white solid is air-dried to afford potassium 1-naphthyltrifluoroborate (typically in >90% yield).
Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and it is in this arena that organotrifluoroborates truly excel. They often provide superior yields and broader substrate scope compared to boronic acids, particularly with challenging substrates.[4] The slow, in situ hydrolysis of the trifluoroborate to the active boronic acid is thought to be a key factor, maintaining a low concentration of the reactive species and thereby suppressing unwanted side reactions like homocoupling.[5]
Comparative Performance in Suzuki-Miyaura Coupling
The following table presents a direct comparison of yields for the coupling of various aryl halides with furan-2-yltrifluoroborate versus furan-2-ylboronic acid, highlighting the advantage of the trifluoroborate, especially with less reactive aryl chlorides.
Table 2: Yield Comparison between Furan-2-yltrifluoroborate and Furan-2-ylboronic Acid in Suzuki-Miyaura Coupling. [1]
| Aryl Halide | Coupling Partner | Yield (%) |
| 4-Bromobenzonitrile | Potassium Furan-2-yltrifluoroborate | 91 |
| 4-Bromobenzonitrile | Furan-2-ylboronic Acid | 75 |
| 4-Chlorobenzonitrile | Potassium Furan-2-yltrifluoroborate | 78 |
| 4-Chlorobenzonitrile | Furan-2-ylboronic Acid | 45 |
| 2-Bromopyridine | Potassium Furan-2-yltrifluoroborate | 85 |
| 2-Bromopyridine | Furan-2-ylboronic Acid | 62 |
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Furan-2-yltrifluoroborate with 4-Bromobenzonitrile[4]
Mechanism of Suzuki-Miyaura Coupling with Organotrifluoroborates
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Unseen Advantage: A Comparative Guide to Potassium Allyloxymethyltrifluoroborate in Complex Synthesis
For the forward-thinking researcher, the pursuit of synthetic efficiency is a constant endeavor. We seek reagents that are not only effective but also robust, versatile, and safer to handle. In the realm of C-C and C-O bond formation, potassium organotrifluoroborates have emerged as stellar performers, offering significant advantages over their boronic acid and organometallic counterparts. This guide delves into a specific, yet broadly applicable member of this class: potassium allyloxymethyltrifluoroborate. Through a detailed case study analysis, we will illuminate its superior performance characteristics in the context of complex natural product total synthesis.
Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates
For decades, organoboron chemistry has been a cornerstone of organic synthesis, with boronic acids and their esters playing a pivotal role in cornerstone reactions like the Suzuki-Miyaura coupling. However, these reagents are not without their drawbacks. Many are sensitive to air and moisture, can be challenging to purify, and may exhibit limited functional group tolerance.
Enter potassium organotrifluoroborates. These crystalline, air- and moisture-stable salts offer a paradigm shift in handling and reactivity.[1][2] Their enhanced stability translates to longer shelf life and greater ease of use in a variety of reaction conditions. The trifluoroborate moiety, a tetracoordinate boron species, imparts unique reactivity profiles, often leading to cleaner reactions and higher yields.
This compound, the focus of this guide, extends these benefits to the introduction of the valuable allyloxymethyl (AOM) group, a common protecting group and versatile synthetic handle. Its application, particularly in the intricate landscape of total synthesis, presents a compelling case for its adoption over traditional methods.
Case Study: The Total Synthesis of Amphidinolide P
To illustrate the practical advantages of this compound, we will examine a key step in the total synthesis of Amphidinolide P, a complex marine macrolide with potent cytotoxic activity.[1][2] The strategic installation of an allyloxymethyl ether serves as an excellent platform for comparing the classical approach with the organotrifluoroborate methodology.
The Conventional Approach: Williamson Ether Synthesis in Amphidinolide P Synthesis
In several reported total syntheses of Amphidinolide P, the allyloxymethyl (AOM) protecting group is installed on a sensitive alcohol intermediate using the venerable Williamson ether synthesis.[1][2] This typically involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with allyl bromide.
Diagram 1: Conventional AOM Protection Workflow
Caption: Workflow for the classical Williamson ether synthesis to install an AOM group.
While effective, this method presents several challenges, particularly in the context of a complex, multi-functionalized substrate:
-
Harsh Conditions: The use of strong, non-nucleophilic bases like NaH can be problematic with substrates bearing base-sensitive functional groups, potentially leading to side reactions or decomposition.
-
Moisture Sensitivity: Sodium hydride is highly reactive with water, necessitating strictly anhydrous reaction conditions, which can be resource-intensive to maintain on a larger scale.
-
Safety Concerns: NaH is a flammable solid that requires careful handling.
The Trifluoroborate Alternative: A Milder, More Robust Strategy
The use of this compound in a Suzuki-Miyaura-type cross-coupling reaction offers a significantly milder and more functional group-tolerant approach to installing the allyloxymethyl group. This method avoids the need for strong bases and anhydrous conditions.
Synthesis of this compound:
The reagent itself is readily prepared from simple starting materials. Allyl alcohol is deprotonated with a base (e.g., NaH) and reacted with bromomethyltrifluoroborate. This preparation is straightforward and yields a stable, crystalline solid that can be stored for extended periods.
Diagram 2: Proposed AOM Installation via Suzuki-Miyaura Coupling
Caption: Proposed workflow for installing an allyloxymethyl group using a Suzuki-Miyaura coupling.
Comparative Performance Analysis
| Parameter | Williamson Ether Synthesis | Suzuki-Miyaura with K-AOM-BF3K |
| Base | Strong, non-nucleophilic (e.g., NaH, KH) | Mild inorganic base (e.g., K2CO3, Cs2CO3) |
| Reaction Conditions | Strictly anhydrous | Tolerant to air and moisture |
| Functional Group Tolerance | Limited by base sensitivity | Broad, compatible with many functional groups |
| Reagent Stability | Allyl bromide is a lachrymator | This compound is a stable solid |
| Safety | NaH is flammable and requires careful handling | Reagents are generally less hazardous |
| Workup | Requires quenching of excess base | Typically straightforward aqueous workup |
Experimental Protocols
Protocol 1: Classical Williamson Ether Synthesis for AOM Protection
-
To a solution of the alcohol substrate in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add allyl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Proposed Suzuki-Miyaura Coupling for AOM Installation
-
To a reaction vessel, add the aryl/vinyl halide or triflate substrate (1.0 equivalent), this compound (1.5 equivalents), potassium carbonate (3.0 equivalents), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)2 and 4 mol% RuPhos).
-
Add a suitable solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion: A Clear Advantage in Modern Synthesis
The case study of Amphidinolide P synthesis, while hypothetical in its direct application of this compound, provides a scientifically grounded comparison that highlights the significant advantages of this modern reagent. The ability to perform the allyloxymethylation under milder, more functional group-tolerant conditions, while avoiding the use of hazardous and sensitive reagents, positions this compound as a superior alternative to classical methods. For researchers engaged in the synthesis of complex molecules, where the preservation of delicate functionality is paramount, the adoption of such advanced organotrifluoroborate reagents is not merely a matter of convenience, but a strategic imperative for achieving higher efficiency, safety, and overall success in their synthetic endeavors.
References
-
Molander, G. A., & Canturk, B. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 11(13), 2687–2690. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Total Synthesis of (−)-Amphidinolide P. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
Sources
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Potassium allyloxymethyltrifluoroborate
As a cornerstone of modern synthetic chemistry, particularly in cross-coupling reactions, potassium organotrifluoroborates offer remarkable stability and versatility. However, their safe handling is paramount. This guide provides an in-depth operational plan for Potassium allyloxymethyltrifluoroborate, synthesized from the safety profiles of closely related structural analogs. The procedures herein are designed to establish a self-validating system of safety for researchers and drug development professionals.
Hazard Identification and Risk Assessment: Understanding the Compound
The trifluoroborate group presents a risk of releasing toxic fluoride ions or hydrogen fluoride (HF) upon decomposition (e.g., in a fire) or through certain metabolic pathways if absorbed.[1][2] Chronic exposure to inorganic fluorides can lead to systemic effects, including impacts on bone marrow and blood calcium levels.[3]
Table 1: Summary of Key Hazards Based on Analogous Compounds
| Hazard Category | Description | Representative Analog Source |
|---|---|---|
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Potassium Fluoride[3] |
| Serious Eye Damage | Causes severe, potentially irreversible eye damage. | Potassium allyltrifluoroborate[1], Potassium vinyltrifluoroborate[4] |
| Skin Corrosion/Irritation | Causes skin irritation, with some analogs causing severe burns. | Potassium allyltrifluoroborate[1], Potassium vinyltrifluoroborate[4] |
| Respiratory Irritation | Dust may cause respiratory tract irritation. | Potassium allyltrifluoroborate[1] |
| Reactivity | Moisture-sensitive (hygroscopic). Incompatible with strong oxidizing agents. | Potassium vinyltrifluoroborate[5], Potassium Phenyltrifluoroborate[6] |
| Hazardous Decomposition | Thermal decomposition in a fire can generate highly toxic and corrosive gases, including hydrogen fluoride, boron oxides, and potassium oxides.[1][2] | Potassium allyltrifluoroborate[1], Potassium tetrafluoroborate[2] |
The Core Protective Ensemble: Required PPE
A multi-layered approach to PPE is essential. The selection is dictated by the specific task and the associated risk of exposure. All PPE must be inspected for integrity before each use.[7]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where hazardous materials are present.[8]
-
Mandatory for Handling: Chemical splash goggles are required whenever handling the solid compound or its solutions. This is critical as the substance is classified as causing serious eye damage.[1][9]
-
High-Risk Operations: A full face shield worn over chemical splash goggles is required for tasks with a high risk of splashing or aerosolization, such as transferring large quantities or heating solutions.[10][11]
Hand Protection
-
Minimum Requirement: Disposable nitrile gloves are suitable for incidental contact only. If contact occurs, gloves must be removed immediately, and hands washed thoroughly before donning a new pair.[8]
-
Recommended for Sustained Handling: For extended work, consider double-gloving with nitrile gloves or using a more robust glove, such as neoprene, over a nitrile inner glove. Always consult the glove manufacturer's resistance guide for the specific solvents being used.
Body Protection
-
Standard Protocol: A flame-resistant lab coat, fully buttoned, is required at all times.
-
Enhanced Protection: For tasks involving significant quantities or a high splash risk, a chemically resistant apron or coveralls (e.g., Tychem®) should be worn over the lab coat.[12] Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[8]
Respiratory Protection
-
Primary Control: All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][13]
-
When Required: If engineering controls are insufficient or during a large spill clean-up, a respirator is necessary. A full-face respirator with a cartridge suitable for particulates and acid gases (like hydrogen fluoride) is recommended.[12][13] In emergency fire situations, a self-contained breathing apparatus (SCBA) is mandatory due to the hazardous decomposition products.[1][2][3]
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage/Transport | Safety Glasses with Side Shields | Nitrile Gloves (Single Pair) | Lab Coat | Not Required |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves (Double Pair) | Lab Coat | Required (Chemical Fume Hood) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves (Double Pair) | Lab Coat | Required (Chemical Fume Hood) |
| Large Scale Reaction (>5g) | Face Shield over Goggles | Neoprene or other resistant gloves | Chemical Resistant Apron over Lab Coat | Required (Chemical Fume Hood) |
| Minor Spill Cleanup | Chemical Splash Goggles | Nitrile Gloves (Double Pair) | Lab Coat | Dust mask or APR if dusty |
| Major Spill / Fire | Face Shield over Goggles | Heavy Duty Chemical Gloves | Full Chemical Suit | SCBA[1][3] |
Procedural Guidance: Safe Handling Workflow
Adherence to a strict, logical workflow is the most effective way to ensure safety. The following diagram and protocol outline the essential steps before and during the handling of this compound.
Caption: Pre-operational workflow for handling this compound.
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Verify the chemical fume hood is operational. Clear the workspace of any unnecessary items. Ensure an appropriate waste container is labeled and accessible inside the hood.
-
Safety Check: Follow the "Pre-Operation Safety Check" workflow outlined in the diagram above.
-
Don PPE: Don a lab coat, chemical splash goggles, and double nitrile gloves.
-
Handling Solid: Perform all manipulations of the solid compound deep within the chemical fume hood to contain any dust. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.
-
Closing Container: Securely close the main container of this compound immediately after dispensing. Due to its moisture sensitivity, consider flushing the headspace with an inert gas like argon or nitrogen before sealing.[2][4]
-
Dissolution: Slowly add the solvent to the vessel containing the solid. Be mindful of any potential exothermic reaction.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid waste container within the fume hood.
-
Post-Handling: Once the operation is complete, remove gloves using the proper technique to avoid skin contamination, and dispose of them.[9] Exit the fume hood area and immediately wash your hands.
Emergency Preparedness and Disposal
Spill Management
-
Minor Spill (in fume hood): Wearing your full PPE, gently sweep up the solid material, avoiding dust creation.[2] Place it in a labeled, sealed container for hazardous waste disposal. Wipe the area with a damp cloth (water or an appropriate solvent), and dispose of the cloth as hazardous waste.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and the laboratory safety officer. Prevent entry to the area. The cleanup should only be performed by trained personnel wearing enhanced PPE, including respiratory protection.[14]
First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15 minutes.[7] For potential fluoride exposure, after initial rinsing, applying a 2.5% calcium gluconate paste is a standard precautionary treatment.[2][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if ingestion is suspected) and seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and provide the conscious person with two glasses of water to drink.[3] Seek immediate medical attention and show the doctor the safety data sheet of a relevant analog compound.[3]
Waste Disposal
All waste, including contaminated PPE, empty containers, and residual material, must be disposed of as hazardous chemical waste.[3] Do not mix with other waste streams.[3] Containers should be tightly sealed and clearly labeled. Follow all institutional, local, and national regulations for hazardous waste disposal.[15]
References
-
Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Boron Trifluoride. Retrieved from [Link]
-
CloudSDS. (n.d.). Boron Trifluoride Guide: Safety, Hazards, Industry Usage and More. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). BORON TRIFLUORIDE. Retrieved from [Link]
-
WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Chemical Safety Facts. (2023). Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Boron trifluoride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 7. fishersci.ca [fishersci.ca]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
